4-Bromobenzyl mercaptan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCKXDPCCYHFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297189 | |
| Record name | 4-Bromobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19552-10-4 | |
| Record name | 19552-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to 4-Bromobenzyl Mercaptan for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a crucial reagent in organic synthesis and medicinal chemistry. We will delve into its synthesis, key reactions, and applications, with a focus on providing practical, field-proven insights for researchers and drug development professionals.
Introduction: The Versatility of a Brominated Thiol
This compound, also known as (4-bromophenyl)methanethiol, is an organosulfur compound that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive thiol group and a bromine-substituted aromatic ring, allows for a variety of chemical transformations. The thiol moiety readily participates in nucleophilic substitution and addition reactions, while the bromo-functionalized benzene ring is amenable to a wide range of cross-coupling reactions. This dual reactivity makes this compound a valuable intermediate in the preparation of a diverse array of compounds, including those with potential therapeutic applications.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The table below summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₇H₇BrS |
| Molecular Weight | 203.10 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 20-22 °C |
| Boiling Point | 105-107 °C at 5 mmHg |
| Density | 1.531 g/mL at 25 °C |
| Refractive Index | n20/D 1.619 |
| Flash Point | 224 °F |
Safety and Handling: this compound is a combustible liquid with a strong, unpleasant odor. It is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Step-by-Step Protocol
The most common and reliable method for the synthesis of this compound is the reaction of 4-bromobenzyl bromide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, followed by hydrolysis. The thiourea route is often preferred as it avoids the use of gaseous and foul-smelling hydrogen sulfide.
Experimental Protocol: Synthesis via Thiourea
Step 1: Formation of the Isothiouronium Salt
-
To a solution of 4-bromobenzyl bromide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which will result in the precipitation of the S-(4-bromobenzyl)isothiouronium bromide salt.
-
Collect the salt by vacuum filtration and wash with cold ethanol.
Step 2: Hydrolysis to the Mercaptan
-
Suspend the S-(4-bromobenzyl)isothiouronium bromide salt in a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
The product, this compound, will separate as an oil. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude mercaptan can be purified by vacuum distillation.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations.
S-Alkylation and S-Arylation
The thiol group is nucleophilic and readily undergoes S-alkylation with alkyl halides or S-arylation with activated aryl halides to form thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of numerous compounds with interesting biological activities.
Synthesis of Enzyme Inhibitors
The thioether linkage formed from this compound is present in a number of enzyme inhibitors. For instance, it has been used in the synthesis of inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer and inflammation.
Precursor to Radioligands
The bromo-substituent can be replaced with a radioisotope, such as ¹⁸F or ¹¹C, making this compound a useful precursor for the synthesis of radioligands for positron emission tomography (PET) imaging.
Conclusion
This compound is a highly versatile and valuable reagent in the fields of organic synthesis and drug discovery. Its dual reactivity allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75207, this compound.
- Organic Syntheses. (1941). p-TOLUENETHIOL. Org. Synth. 1941, 21, 104. DOI: 10.15227/orgsyn.021.0104 (This reference provides a general procedure for the synthesis of thiols from isothiouronium salts, which is analogous to the synthesis of this compound).
4-Bromobenzyl mercaptan physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This compound, also known as (4-bromophenyl)methanethiol, is a pivotal organosulfur compound widely utilized as an intermediate in organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a brominated aromatic ring and a reactive thiol group, imparts a distinct set of physical and chemical properties that are critical for its application. This guide provides a comprehensive examination of these properties, offering both foundational data and the experimental context necessary for its effective use in a laboratory setting. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and safety considerations. Furthermore, this document will elucidate the causality behind experimental choices for its characterization and discuss its functional role in the broader context of medicinal chemistry.
Core Molecular and Physical Properties
This compound is characterized by a benzyl group substituted with a bromine atom at the para position and a thiol (-SH) functional group attached to the methylene bridge. This structure dictates its physical state, solubility, and reactivity. The compound typically presents as a white to pale yellow fused solid with a low melting point or a colorless to pale yellow liquid, possessing a strong, unpleasant odor characteristic of thiols.[2][3]
Physicochemical Data Summary
The fundamental physical and chemical identifiers for this compound are summarized below for quick reference. This data is essential for reaction setup, solvent selection, and purification protocols.
| Property | Value | Source(s) |
| IUPAC Name | (4-bromophenyl)methanethiol | [2][4] |
| Synonyms | 4-Bromobenzyl thiol, 4-Bromo-α-toluenethiol | [3] |
| CAS Number | 19552-10-4 | |
| Molecular Formula | C₇H₇BrS | [2] |
| Molecular Weight | 203.10 g/mol | |
| Appearance | White to cream/pale yellow fused solid or liquid | [2][3] |
| Melting Point | 27-31 °C (lit.) | |
| Density (Predicted) | 1.493 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents; limited in water | [3] |
| InChI Key | CUCKXDPCCYHFMQ-UHFFFAOYSA-N | [2] |
| SMILES | SCc1ccc(Br)cc1 | [2] |
Structural Elucidation: Spectroscopic Profile
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset of experimentally verified spectra is limited, the expected spectral characteristics can be inferred from the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the thiol (-SH) proton. The aromatic protons would appear as a set of doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The benzylic methylene protons would likely appear as a doublet (coupled to the thiol proton) or a singlet around 3.7 ppm. The thiol proton itself typically presents as a triplet (coupled to the methylene protons) around 1.7 ppm, although its chemical shift and multiplicity can be variable and concentration-dependent. For comparison, the analogous 4-chlorobenzyl mercaptan shows aromatic protons at ~7.24 ppm, a methylene signal at 3.676 ppm, and a thiol proton signal at 1.742 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon environments in the aromatic ring and one for the benzylic carbon. The carbon bearing the bromine atom (C-Br) would be found downfield, while the other aromatic carbons would resonate in the typical 120-140 ppm range. The benzylic carbon (-CH₂SH) signal is expected to appear further upfield, typically in the 25-35 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Key expected absorptions include:
-
S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group.
-
C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.
-
=C-H Bending (out-of-plane): A strong band around 800-840 cm⁻¹ indicative of para-disubstitution on the benzene ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would lead to fragmentation of the molecular ion.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 202 and 204 with an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[6]
-
Key Fragmentation: The most likely fragmentation pathway involves the loss of the thiol group (-SH) or the entire mercaptan group (-CH₂SH). A significant peak would be the tropylium-like ion resulting from the cleavage of the C-C bond alpha to the ring, leading to the bromotropylium ion. Another major fragment would correspond to the benzyl cation (m/z 91) if the bromine is lost first, followed by the thiol group, though the C-Br bond is strong. The fragmentation is initiated by the ionization of the molecule, which then breaks apart into charged fragments and neutral radicals.[6][7]
Experimental Protocols for Physical Property Determination
To ensure the reliability of experimental data, standardized protocols for determining key physical properties are essential. These methods are designed to be self-validating through reproducibility.
Melting Point Determination (Capillary Method)
The melting point provides a quick and effective measure of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities will depress and broaden the melting range.
Methodology:
-
Sample Preparation: Finely powder a small amount of solid this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm height).[8][9]
-
Compaction: Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[10]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating:
-
Rapid Scan: Heat the sample rapidly to determine an approximate melting point.
-
Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.[9][11]
-
Validation: Repeat the slow scan at least once to ensure the result is consistent.
Solubility Assessment
Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, extractions, and purifications. A systematic approach is used to classify the compound based on its solubility in various media.
Methodology:
-
Solvent Selection: Prepare test tubes with a panel of solvents: water, 5% aq. HCl, 5% aq. NaOH, and an organic solvent like diethyl ether or dichloromethane.
-
Sample Addition: To 0.75 mL of each solvent, add approximately 25 mg of this compound.[12]
-
Observation: Vigorously shake each tube and observe.[12]
-
Soluble: The compound completely dissolves to form a clear solution.
-
Insoluble: The compound remains as a distinct solid or liquid phase.
-
-
Interpretation:
-
Water: As a largely nonpolar molecule, it is expected to have limited solubility in water.[3]
-
Organic Solvents: It is expected to be soluble in common organic solvents due to its hydrophobic benzyl structure.[3]
-
5% NaOH: The thiol group is weakly acidic. Solubility in NaOH would indicate the formation of the sodium thiolate salt, confirming its acidic nature.
-
5% HCl: No reaction is expected, and it should remain insoluble.
-
-
Workflow Diagram: The logical flow of solubility testing provides a classification of the compound's functional group characteristics.
Caption: Key roles of the thiol group in medicinal chemistry.
The Bromobenzyl Moiety as a Synthetic Scaffold
The bromobenzyl group is a versatile building block in pharmaceutical synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This makes bromobenzyl derivatives, including the mercaptan, valuable intermediates for creating libraries of compounds for screening and lead optimization. [13][14]For instance, substituted benzyl groups are incorporated into potent receptor tyrosine kinase inhibitors and other targeted therapies. [15]
Safety, Handling, and Storage
As a reactive thiol, this compound must be handled with appropriate safety precautions.
-
Hazards: The compound is considered hazardous. It can be harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. [15]It may also cause respiratory irritation. [15]Thiols, in general, can be toxic and irritating. [3]* Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. * Avoid breathing dust, fumes, or vapors. [15] * Wash hands thoroughly after handling. [15]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Conclusion
This compound is a compound whose utility is deeply rooted in its fundamental physical and chemical properties. Its low melting point, solubility in organic solvents, and the distinct reactivity of its thiol and bromobenzyl functionalities make it a versatile tool for the research scientist. A thorough understanding of its spectroscopic signature, coupled with rigorous experimental determination of its physical constants, ensures its effective and safe application in the synthesis of novel chemical entities with therapeutic potential. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this important chemical intermediate to its fullest potential.
References
- Melting point determination. (n.d.). Department of Chemistry, University of Calgary. [Link]
- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Mini reviews in medicinal chemistry, 20(6), 513–529. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Mustansiriyah. [Link]
- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. PMC - NIH. [Link]
- experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. [Link]
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]
- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Ingenta Connect. [Link]
- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Scholars' Mine. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Pfaff, A. R., et al. (2019, December 2). Medicinal Thiols: Current Status and New Perspectives.
- He, W., et al. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- Determination of Melting Point. (n.d.). Clarion University. [Link]
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]
- Wolthuis, E., et al. (1979). Determination of solubility: A laboratory experiment.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]
- Al-Amiery, A. A., et al. (2016).
- Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2275-2287. [Link]
- CN100543003C - A kind of preparation method of p-bromobenzyl bromide. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. [Link]
- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
- 13C NMR Chemical Shifts. (n.d.).
- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
- Lee, J. Y., et al. (2021).
- Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. [Link]
- Benzenemethanol, 4-bromo-. (n.d.). NIST WebBook. [Link]
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(4-Bromophenyl)methanethiol: A Technical Guide for Advanced Synthesis
Executive Summary
(4-Bromophenyl)methanethiol is a pivotal organosulfur compound that serves as a versatile building block in organic synthesis, particularly within medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a nucleophilic thiol group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical identity, synthesis protocols, reaction mechanisms, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their work. We will explore not only the "how" but the "why" behind key experimental procedures, offering field-proven insights to ensure reproducible and efficient outcomes.
Chemical Identity and Physicochemical Properties
(4-Bromophenyl)methanethiol, also known as 4-bromobenzyl mercaptan, is characterized by the chemical formula C₇H₇BrS.[1] The molecule consists of a benzyl thiol core where a bromine atom is substituted at the para (4-position) of the benzene ring. This substitution significantly influences the electronic properties and reactivity of both the aromatic ring and the thiol group.
// Nodes for the benzene ring C1 [pos="0,1!", label="", peripheries=0]; C2 [pos="-0.866,0.5!", label="", peripheries=0]; C3 [pos="-0.866,-0.5!", label="", peripheries=0]; C4 [pos="0,-1!", label="", peripheries=0]; C5 [pos="0.866,-0.5!", label="", peripheries=0]; C6 [pos="0.866,0.5!", label="", peripheries=0];
// Nodes for substituents Br [pos="0,-2!", label="Br", shape=none, fontcolor="#34A853", fontsize=14]; CH2 [pos="1.732,0!", label="CH₂", shape=none, fontcolor="#202124", fontsize=14]; SH [pos="2.5,0.5!", label="SH", shape=none, fontcolor="#EA4335", fontsize=14];
// Edges for the benzene ring with alternating double bonds C1 -- C2 [dir=none, style=solid, color="#202124"]; C2 -- C3 [dir=none, style=bold, color="#202124"]; C3 -- C4 [dir=none, style=solid, color="#202124"]; C4 -- C5 [dir=none, style=bold, color="#202124"]; C5 -- C6 [dir=none, style=solid, color="#202124"]; C6 -- C1 [dir=none, style=bold, color="#202124"];
// Edges for substituents C4 -- Br [dir=none, style=solid, color="#202124"]; C6 -- CH2 [dir=none, style=solid, color="#202124"]; CH2 -- SH [dir=none, style=solid, color="#202124"]; } Caption: Chemical structure of (4-Bromophenyl)methanethiol.
Table 1: Physicochemical Properties of (4-Bromophenyl)methanethiol
| Property | Value | Source |
| CAS Number | 19552-10-4 | [1] |
| Molecular Formula | C₇H₇BrS | [1] |
| Molecular Weight | 203.10 g/mol | [1] |
| Appearance | White to light yellow solid | - |
| Melting Point | 27-31 °C | [1] |
| Boiling Point | 195 °C (at 10 torr) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| SMILES | SCc1ccc(Br)cc1 | [1] |
| InChI Key | CUCKXDPCCYHFMQ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of (4-Bromophenyl)methanethiol involves the reaction of a 4-bromobenzyl halide with a sulfur nucleophile. A typical laboratory-scale procedure utilizes 4-bromobenzyl bromide and sodium hydrosulfide.
Causality in Experimental Design:
-
Choice of Starting Material: 4-Bromobenzyl bromide is selected due to the high reactivity of the benzylic bromide, which is an excellent leaving group, facilitating a rapid Sₙ2 reaction.
-
Choice of Reagent: Sodium hydrosulfide (NaSH) provides the hydrosulfide anion (SH⁻), a potent sulfur nucleophile, to displace the bromide. It is often generated in situ or used from a commercially available source.
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or a protic solvent like ethanol is typically used. Ethanol is often preferred for its ability to dissolve both the organic starting material and the inorganic nucleophile, as well as for its lower toxicity and cost.
-
Temperature Control: The reaction is typically run at room temperature or with gentle heating. While the reaction is often exothermic, controlling the temperature prevents potential side reactions, such as the formation of the corresponding dibenzyl sulfide.
Detailed Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium hydrosulfide hydrate (NaSH·xH₂O, 1.2 equivalents) and ethanol (5 mL per mmol of benzyl bromide).
-
Dissolution: The mixture is stirred at room temperature until the sodium hydrosulfide is fully dissolved.
-
Addition of Substrate: 4-Bromobenzyl bromide (1.0 equivalent), dissolved in a minimal amount of ethanol, is added dropwise to the stirred solution over 15-20 minutes. The addition is monitored to maintain a controlled reaction temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This protonates the thiolate intermediate to form the thiol and neutralizes any unreacted NaSH.
-
Extraction: The aqueous mixture is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.
Key Reactions and Synthetic Utility
The utility of (4-bromophenyl)methanethiol in synthesis stems from the distinct reactivity of its two functional handles: the nucleophilic thiol group and the aryl bromide.
3.1 Reactions at the Thiol Group
The sulfhydryl (-SH) group is weakly acidic (pKa ~10-11) and readily deprotonated by a base to form a potent thiolate nucleophile. This anion can participate in a variety of reactions.
-
S-Alkylation/S-Arylation: The thiolate is an excellent nucleophile for Sₙ2 reactions with alkyl halides or SₙAr reactions with activated aryl halides to form thioethers (sulfides). This is a cornerstone reaction for incorporating the 4-bromobenzylthio moiety into larger molecules.
-
Michael Addition: The thiolate can act as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur upon exposure to air but is more controllably achieved with mild oxidizing agents like iodine or hydrogen peroxide.[3] More vigorous oxidation can lead to sulfonic acids.
3.2 Reactions at the Aryl Bromide
The carbon-bromine bond on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline derivative.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form an aryl alkyne.
The ability to perform these cross-coupling reactions makes (4-bromophenyl)methanethiol a valuable building block for creating complex molecular architectures, as seen in the development of novel therapeutic agents.[4][5]
Applications in Medicinal Chemistry and Drug Development
The 4-bromophenyl moiety is a common feature in pharmacologically active molecules. The bromine atom can act as a heavy-atom substitute for hydrogen, potentially enhancing binding affinity through halogen bonding, or serve as a synthetic handle for late-stage functionalization to explore structure-activity relationships (SAR).[6]
(4-Bromophenyl)methanethiol can be used to introduce the 4-bromobenzylthio group into a lead compound. This group can modulate the lipophilicity, metabolic stability, and target engagement of the molecule. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities.[4][7] While not directly using the methanethiol, this highlights the importance of the 4-bromophenyl scaffold in bioactive compounds. The ability to form thioether linkages, which are generally more stable to metabolic cleavage than esters or amides, makes this reagent particularly attractive.
Rational drug design and computational approaches are increasingly used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of potential drug candidates, where scaffolds derived from reagents like (4-bromophenyl)methanethiol are evaluated.[7][8]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized (4-Bromophenyl)methanethiol.
Table 2: Key Spectroscopic Data for (4-Bromophenyl)methanethiol
| Technique | Key Features and Expected Values |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~7.2-7.5 ppm. - Methylene protons (-CH₂-): Singlet, ~3.7 ppm. - Thiol proton (-SH): Triplet (due to coupling with CH₂), ~1.7 ppm. Note: The thiol proton signal can be broad and its chemical shift is concentration and solvent dependent. It will exchange with D₂O. |
| ¹³C NMR | - Aromatic C-Br: ~121 ppm. - Aromatic C-H: ~130-132 ppm. - Aromatic C-CH₂: ~139 ppm. - Methylene carbon (-CH₂-): ~28 ppm. |
| FT-IR (KBr) | - S-H stretch: Weak absorption around 2550-2600 cm⁻¹. - Aromatic C-H stretch: ~3000-3100 cm⁻¹. - C-S stretch: ~600-800 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Peaks at m/z 202 and 204 in an approximate 1:1 ratio, characteristic of a single bromine atom. - Major Fragment: Loss of SH (m/z 169/171). |
Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. The data presented are typical values.[9][10]
Safety, Handling, and Storage
As a member of the thiol chemical class, (4-Bromophenyl)methanethiol requires careful handling due to its properties and potential hazards.
-
Odor: Thiols are notorious for their powerful and unpleasant odors, detectable at extremely low concentrations (parts per billion).[3][11] The smell itself can cause nausea and headaches and is considered a statutory nuisance if released into the environment.[12]
-
Toxicity: Thiols generally exhibit moderate toxicity. Harmful if swallowed, inhaled, or absorbed through the skin.[13] High concentrations can affect the central nervous system.[14]
-
Handling: All work with (4-Bromophenyl)methanethiol must be conducted in a well-ventilated chemical fume hood.[15][16] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[17] The container cap should be sealed with parafilm or Teflon tape to prevent vapor leakage.[11]
-
Waste Disposal and Decontamination: All contaminated materials (glassware, syringes, gloves) should be decontaminated before removal from the fume hood. A bleach solution (sodium hypochlorite) is effective for oxidizing residual thiol, though the reaction can be slow and may require soaking for 24 hours.[11] All chemical waste must be disposed of as hazardous waste according to institutional and local regulations.
Conclusion
(4-Bromophenyl)methanethiol is a high-value synthetic intermediate whose strategic importance is rooted in its dual functionality. The nucleophilic thiol allows for robust thioether formation, while the aryl bromide provides a gateway to a vast array of modern cross-coupling chemistries. This combination makes it an indispensable tool for medicinal chemists constructing complex molecular libraries and for materials scientists developing novel functional materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for its safe and effective application in advanced research and development.
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A Senior Application Scientist's Technical Guide to 4-Bromo-α-toluenethiol (CAS No. 19552-10-4)
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-α-toluenethiol, also known as (4-bromophenyl)methanethiol. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's synthesis, reactivity, and strategic application in modern pharmaceutical research. We will detail its physicochemical properties, provide validated protocols for its preparation, and elucidate its role as a versatile bifunctional scaffold in the synthesis of targeted therapeutics, including kinase and PARP inhibitors. The causality behind experimental choices and safety protocols is emphasized to ensure both scientific integrity and practical laboratory safety.
Introduction: Strategic Importance in Medicinal Chemistry
4-Bromo-α-toluenethiol (CAS No. 19552-10-4) is a bifunctional organosulfur compound that has emerged as a valuable building block in drug discovery. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the nucleophilic thiol (or thiolate) and the aryl bromide.
-
The benzylic thiol group serves as a potent nucleophile, ideal for S-alkylation reactions to form thioethers or for participating in Michael additions. Its relatively high acidity compared to the corresponding alcohol facilitates the formation of the thiolate anion, which is a soft nucleophile, enabling selective reactions.
-
The 4-bromo-substituted aromatic ring is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the precise and modular installation of diverse carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the complex molecular architectures required for potent and selective drug candidates.
This dual functionality allows chemists to employ 4-Bromo-α-toluenethiol as a molecular linchpin, connecting different pharmacophoric elements through distinct and controllable chemical transformations. This guide will provide the technical foundation necessary to effectively leverage this reagent in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of 4-Bromo-α-toluenethiol are summarized below. While a boiling point at atmospheric pressure is not well-documented, likely due to potential for decomposition, its melting point is well-defined.
| Property | Value | Source(s) |
| CAS Number | 19552-10-4 | |
| Synonyms | (4-Bromophenyl)methanethiol, 4-Bromobenzyl mercaptan | |
| Molecular Formula | C₇H₇BrS | |
| Molecular Weight | 203.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 27-31 °C (lit.) | |
| Boiling Point | Not readily available. (For context, 4-bromothiophenol boils at 90-92 °C at 5 Torr). | [1] |
| Density | Not readily available. |
Predicted Spectroscopic Data
While a publicly available, peer-reviewed full spectrum is elusive, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.45 ppm (d, J≈8.4 Hz, 2H): Aromatic protons ortho to the bromine atom.
-
δ ~7.20 ppm (d, J≈8.4 Hz, 2H): Aromatic protons meta to the bromine atom.
-
δ ~3.70 ppm (d, J≈7.6 Hz, 2H): Benzylic methylene (CH₂) protons, coupled to the thiol proton.
-
δ ~1.70 ppm (t, J≈7.6 Hz, 1H): Thiol (SH) proton. This peak is exchangeable with D₂O and its chemical shift can be variable.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~138 ppm: Quaternary aromatic carbon attached to the CH₂SH group.
-
δ ~132 ppm: Aromatic CH carbons ortho to the bromine.
-
δ ~131 ppm: Aromatic CH carbons meta to the bromine.
-
δ ~121 ppm: Quaternary aromatic carbon attached to the bromine (ipso-carbon).
-
δ ~28 ppm: Benzylic methylene (CH₂) carbon.
-
-
Infrared (IR) Spectroscopy:
-
~2550-2600 cm⁻¹: S-H stretch (thiol). This is a characteristically weak but sharp absorption.[2]
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretch (benzylic CH₂).
-
~1485 cm⁻¹: Aromatic C=C stretch.
-
~1070 cm⁻¹: C-Br stretch.
-
Synthesis and Purification
The most reliable and common synthesis of 4-Bromo-α-toluenethiol is a two-step process starting from commercially available 4-bromotoluene. This pathway is designed to maximize yield and purity by circumventing common side reactions.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 4-Bromo-α-toluenethiol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Bromobenzyl Bromide (Precursor)
Causality: This reaction proceeds via a free-radical chain mechanism. Light or a chemical initiator is required to generate a bromine radical, which selectively abstracts a benzylic hydrogen due to the resonance stabilization of the resulting benzyl radical. Using a non-polar solvent like carbon tetrachloride (CCl₄) is standard.[3]
-
Setup: Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. The entire apparatus should be oven-dried and assembled under a nitrogen or argon atmosphere.
-
Charging Flask: Charge the flask with 4-bromotoluene (1.0 eq) and dry carbon tetrachloride (approx. 3-5 mL per gram of starting material).
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile). Alternatively, position a 250-500 watt photolamp to irradiate the flask.[3]
-
Bromination: Heat the mixture to reflux. Slowly add elemental bromine (Br₂, 1.05 eq), previously dried by shaking with concentrated H₂SO₄, via the dropping funnel. The rate of addition should be controlled such that the red-brown color of bromine dissipates before the next drop is added, indicating its consumption.[3] The reaction typically takes 1-2 hours.
-
Workup: After the addition is complete, allow the reaction to cool to room temperature. Wash the organic solution sequentially with ice-water, cold 5% aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid, 4-bromobenzyl bromide, can be purified by recrystallization from ethanol to yield the product as white crystals.[3]
Step 2: Synthesis of 4-Bromo-α-toluenethiol
Causality: Direct Sₙ2 reaction of 4-bromobenzyl bromide with a simple thiol source like NaSH is prone to over-alkylation, where the product thiol reacts with another molecule of the starting bromide to form a thioether (R-S-R) byproduct. To prevent this, thiourea is used as a sulfur surrogate.[4] It acts as a soft nucleophile, attacking the benzylic bromide to form a stable S-alkylisothiouronium salt. This salt is then cleanly hydrolyzed under basic conditions to liberate the desired thiol, with urea and sodium bromide as byproducts.
-
Salt Formation: In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (approx. 4 mL per gram of bromide).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The formation of the isothiouronium salt may be observed as a precipitate.
-
Hydrolysis: After cooling slightly, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Return the mixture to reflux for an additional 2-3 hours to effect hydrolysis.
-
Workup: Cool the reaction to room temperature and acidify carefully with dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2-3). This protonates the thiolate to form the thiol.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Bromo-α-toluenethiol stems from its ability to act as a bifunctional linker, enabling the assembly of complex molecules through sequential, orthogonal reactions.
Key Reaction Pathways
Caption: Orthogonal reactivity of 4-Bromo-α-toluenethiol.
Application Profile: A Scaffold for Targeted Inhibitors
The 4-bromophenyl motif is a privileged scaffold found in numerous biologically active compounds. Its presence is particularly notable in the development of kinase inhibitors and PARP inhibitors, two critical classes of anticancer agents.
-
Kinase Inhibitors: Kinases utilize ATP for phosphorylation, and many inhibitors are designed as ATP mimetics that occupy the ATP-binding pocket. The 4-bromobenzyl group can be elaborated via cross-coupling to introduce functionalities that interact with the hinge region or other key residues within this pocket, enhancing potency and selectivity.[5][6][7]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), an effect known as synthetic lethality.[8] The development of PARP inhibitors like Rucaparib and Niraparib has involved scaffolds where an aryl halide was a key precursor for building the final molecule.[9] For instance, a recent study detailed the synthesis of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines for anticancer assessment, demonstrating the direct application of this type of scaffold in creating potential dual topoisomerase inhibitors.[10]
The strategic value of 4-Bromo-α-toluenethiol is that the thiol group can be used to attach this entire "warhead" scaffold to another part of a molecule, or it can be protected and deprotected as needed during a multi-step synthesis.
Quality Control and Analytical Procedures
To ensure the integrity of experimental results, the purity of 4-Bromo-α-toluenethiol must be rigorously assessed.
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The spot can be visualized under UV light (254 nm) and by staining with potassium permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides an accurate assessment of purity and confirms the molecular weight of the compound.
-
NMR Spectroscopy: As detailed in Section 2.1, ¹H and ¹³C NMR are definitive methods for structural confirmation and can reveal the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (27-31 °C) is a good indicator of high purity.
Safety, Handling, and Storage
As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable. 4-Bromo-α-toluenethiol, like most thiols, presents specific hazards.
-
Primary Hazards:
-
Stench: Thiols are notorious for their powerful and unpleasant odors. All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Irritation: The compound may cause skin and serious eye irritation.
-
Toxicity: May be harmful if swallowed or in contact with skin.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (nitrile is a suitable choice), a lab coat, and chemical safety goggles or a face shield at all times.
-
-
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Waste Disposal: Dispose of waste and unreacted material in accordance with local, state, and federal regulations. Thiol waste can be quenched and deodorized by treatment with an oxidizing agent like bleach (sodium hypochlorite) solution.
-
Conclusion
4-Bromo-α-toluenethiol is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature allows for the convergent and modular synthesis of complex molecular architectures that are central to the discovery of targeted therapies. By understanding its properties, mastering its synthesis, and appreciating its orthogonal reactivity, researchers can significantly accelerate the design-synthesis-test-analyze cycle in drug development. This guide provides the necessary framework for its effective and safe utilization in the laboratory.
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- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromobenzyl Mercaptan for Advanced Research and Development
This guide provides a comprehensive technical overview of 4-Bromobenzyl Mercaptan (CAS: 19552-10-4), a pivotal reagent in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical validation of this versatile molecule. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for its application in the laboratory.
Core Molecular Identity and Physicochemical Properties
This compound, also known as (4-bromophenyl)methanethiol, is a bifunctional organic compound featuring a reactive thiol group and a brominated aromatic ring. This unique combination makes it a valuable intermediate, allowing for sequential or orthogonal functionalization in complex molecular syntheses.
The presence of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and provides a handle for cross-coupling reactions, while the mercaptan (thiol) group serves as a potent nucleophile and a precursor for various sulfur-containing moieties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 203.10 g/mol | [2][3] |
| Chemical Formula | C₇H₇BrS | [2][3] |
| CAS Number | 19552-10-4 | [2][3] |
| Appearance | White to off-white or pale yellow solid/fused solid | [4] |
| Melting Point | 27-31 °C (lit.) | [2][4] |
| Boiling Point | 110 °C at 0.5 Torr | [4] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
| Odor | Strong, characteristic of thiols. | [1] |
Strategic Synthesis of this compound
The synthesis of this compound is a critical process that requires careful control to ensure high purity and yield, which are paramount for its use in pharmaceutical applications. A common and reliable route proceeds via the nucleophilic substitution of 4-bromobenzyl bromide. The choice of the sulfur nucleophile and reaction conditions is dictated by factors such as safety, cost, and desired purity.
Synthesis of the Precursor: 4-Bromobenzyl Bromide
A logical and field-proven starting point is the synthesis of the precursor, 4-bromobenzyl bromide, from p-bromotoluene. This is typically achieved through a free-radical bromination of the benzylic position.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, charge p-bromotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) and initiate the reaction using a radical initiator like azobisisobutyronitrile (AIBN) or by irradiating with a UV lamp.[5]
-
Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux. Alternatively, liquid bromine (1.0 eq) can be added dropwise.[5]
-
Monitoring: The reaction progress can be monitored by the disappearance of the orange color of bromine or by TLC/GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-bromobenzyl bromide can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield a white solid.[6]
Causality of Experimental Choices: The use of NBS or bromine under radical initiation conditions selectively brominates the benzylic position over the aromatic ring. The benzylic C-H bonds are weaker and more susceptible to radical abstraction than the sp² C-H bonds of the aromatic ring. Recrystallization is a crucial final step to ensure the removal of any unreacted starting material and dibrominated side products, which is essential for the subsequent thiol synthesis.
Conversion to this compound via the Thiourea Route
The conversion of the bromide to the mercaptan is most reliably achieved using thiourea. This method avoids the direct use of highly toxic and odorous reagents like hydrogen sulfide and proceeds through a stable isothiouronium salt intermediate, which is then hydrolyzed. This two-step, one-pot procedure is highly efficient and minimizes the handling of the volatile thiol.[7][8]
-
Isothiouronium Salt Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in a suitable alcohol solvent, such as methanol or ethanol.[7]
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 3-6 hours, during which the S-benzylisothiouronium bromide salt may precipitate.[7] The progress can be monitored by TLC, observing the consumption of the starting bromide.
-
Hydrolysis: After cooling the mixture, add a solution of a strong base, such as sodium hydroxide (3.0 eq), directly to the flask.
-
Thiol Formation: Heat the resulting mixture to reflux for an additional 2-3 hours to effect the hydrolysis of the isothiouronium salt to the corresponding thiol.[8]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2N HCl) to protonate the thiolate.[7] The product will separate as an oil or solid. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtering, remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization from a non-polar solvent.
Self-Validating System: The formation of the crystalline isothiouronium salt intermediate serves as an initial purification step. The subsequent hydrolysis and acidification should yield a product with a characteristic and potent thiol odor. The identity and purity of the final product must be confirmed by the analytical methods detailed in Section 5.
Reactivity and Mechanistic Considerations
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites. Understanding the reactivity of both the thiol group and the aryl bromide is key to designing effective synthetic strategies.
The Thiol Group: A Potent Nucleophile
The thiol group is weakly acidic and can be easily deprotonated by a mild base to form the corresponding thiolate. This thiolate is a powerful nucleophile, readily participating in S-alkylation and S-acylation reactions (SN2 type).
Figure 1: General scheme for the S-alkylation of this compound.
The kinetics of these reactions are typically second-order, and the rate is influenced by the strength of the base, the nature of the electrophile's leaving group, and the solvent. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly increase the acidity of the thiol proton compared to unsubstituted benzyl mercaptan.
The Aryl Bromide: A Handle for C-C Bond Formation
The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution but is an excellent functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Figure 2: Cross-coupling reaction pathway utilizing the aryl bromide functionality.
It is often strategic to perform reactions at the thiol group first, as the conditions for many cross-coupling reactions (e.g., strong bases, elevated temperatures) can be incompatible with a free thiol.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to its ability to introduce a substituted benzylthio moiety into a target molecule. This group can modulate lipophilicity, engage in specific interactions with biological targets, and serve as a precursor to other functional groups.
A notable application is in the synthesis of analogues of Angiotensin-Converting Enzyme (ACE) inhibitors. For instance, derivatives of Captopril , a key drug for treating hypertension, have been synthesized incorporating 4-substituted prolines.[2] The synthesis of these analogues can involve the S-alkylation of a suitable proline derivative with a reagent like this compound to introduce a substituted benzylthio group, which can enhance potency and modify pharmacokinetic properties.[2][9]
While not a direct precursor in the most common synthetic routes, the thieno[2,3-b]thiopyran core of Dorzolamide , a carbonic anhydrase inhibitor used to treat glaucoma, highlights the importance of complex sulfur-containing heterocycles in drug design.[10][11] Intermediates like this compound are fundamental tools for constructing such complex scaffolds in exploratory medicinal chemistry programs.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is critical, especially when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs). A combination of spectroscopic and chromatographic techniques forms a robust quality control protocol.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:
-
A triplet (or broad singlet) for the thiol proton (-SH), typically in the range of 1.5-2.0 ppm.
-
A doublet for the benzylic protons (-CH₂-), around 3.7 ppm, which may appear as a singlet depending on the solvent and resolution.
-
Two doublets in the aromatic region (typically 7.2-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals, including a signal for the benzylic carbon and four signals for the aromatic carbons (two with higher intensity due to symmetry).
Infrared (IR) Spectroscopy: The FTIR spectrum is useful for confirming the presence of key functional groups.
-
A weak absorption band for the S-H stretch, typically found around 2550-2600 cm⁻¹.[12]
-
C-H stretching bands for the aromatic and methylene groups just below and above 3000 cm⁻¹.
-
Characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region for the aromatic ring.
-
A strong absorption for the C-Br stretch in the lower frequency region (typically 500-650 cm⁻¹).
Purity Assessment
Chromatography:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is an excellent method for assessing the purity of this compound. It can effectively separate the target compound from starting materials (e.g., 4-bromobenzyl bromide) and potential side products (e.g., the corresponding disulfide).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is also suitable for purity analysis, particularly for monitoring reaction progress and quantifying impurities.
Table 2: Representative Analytical Workflow for Quality Control
| Technique | Purpose | Expected Outcome / Specification |
| ¹H NMR | Identity Confirmation | Spectrum consistent with the proposed structure; absence of signals from key impurities. |
| FTIR | Functional Group Analysis | Presence of characteristic S-H, C-H (sp², sp³), C=C, and C-Br stretching bands. |
| GC-FID/MS | Purity Assessment & Impurity ID | Purity ≥ 97% (typical); identification of any significant impurities. |
| Melting Point | Physical Property Confirmation | Sharp melting range consistent with literature values (e.g., 27-31 °C). |
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. It is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidation to the disulfide.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
This compound is a strategically important building block for chemical synthesis, offering dual reactivity that enables complex molecular construction. Its molecular weight of 203.10 g/mol is a fundamental property, but a true understanding of its value lies in the appreciation of its synthetic utility, reactivity, and the protocols for its preparation and validation. This guide provides the foundational knowledge and practical insights required for researchers and drug development professionals to effectively and safely utilize this versatile reagent in their pursuit of novel chemical entities.
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Introduction: The Significance of 4-Bromobenzyl Mercaptan
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This compound, also known by its IUPAC name (4-bromophenyl)methanethiol, is a bifunctional organosulfur compound with the chemical formula C₇H₇BrS.[1][2] Its structure, featuring a thiol (-SH) group and a bromine-substituted benzene ring, makes it a highly versatile intermediate in synthetic organic chemistry and a valuable building block in pharmaceutical development.[1][2] The thiol moiety serves as a potent nucleophile, while the brominated aromatic ring is primed for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
Accurate characterization of its fundamental physical properties, such as melting and boiling points, is paramount for its effective use. These constants are not merely data points; they are critical indicators of purity, essential for designing reaction conditions, and foundational for developing robust purification protocols. This guide provides a detailed examination of the melting and boiling points of this compound, the theoretical principles governing these properties, and rigorous, field-proven protocols for their experimental determination.
Physicochemical Data Summary
A consolidated overview of the key properties of this compound provides a foundational reference for laboratory use. The data presented below is synthesized from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 19552-10-4 | [1][3] |
| Molecular Formula | C₇H₇BrS | [1][2][4] |
| Molecular Weight | 203.10 g/mol | [1][4] |
| Appearance | White to cream or pale yellow fused low melting solid; Colorless to light yellow liquid | [1][2][3][5] |
| Melting Point | 27-31 °C (lit.) | [1] |
| Boiling Point | 110 °C at 0.5 Torr | [1] |
| Density | ~1.493 g/cm³ (Predicted) | [1] |
| Refractive Index (n_D) | 1.617 | [1][6] |
| Solubility | Soluble in organic solvents; limited solubility in water | [2] |
Theoretical Framework: Molecular Structure and Physical Properties
The melting and boiling points of a compound are direct consequences of the strength of its intermolecular forces. For this compound, several structural features are influential:
-
Molecular Weight and Size: With a molecular weight of 203.10 g/mol , the molecule is sufficiently large to exhibit significant London dispersion forces, which are temporary attractive forces arising from fluctuating electron clouds.
-
Polarity and Dipole-Dipole Interactions: The molecule possesses polar covalent bonds, notably the C-Br and C-S bonds. The electronegativity difference creates permanent dipoles, leading to dipole-dipole attractions between adjacent molecules, which are stronger than dispersion forces alone.
-
Thiol Group (-SH): While the thiol group can engage in hydrogen bonding, it is significantly weaker than the hydrogen bonding seen in its alcohol analog, 4-bromobenzyl alcohol. This is due to the lower electronegativity and greater size of sulfur compared to oxygen.
-
Crystalline Structure: In the solid state, the molecules arrange themselves into a crystal lattice. The energy required to overcome the lattice forces and transition to a liquid is the melting point. The presence of impurities disrupts this lattice, typically resulting in a lower and broader melting point range.[7] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.[8]
The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9] For compounds like this compound, which have relatively high boiling points at atmospheric pressure, purification is often performed under reduced pressure (vacuum distillation). This lowers the boiling point, preventing potential decomposition at elevated temperatures. The reported boiling point of 110 °C at 0.5 Torr underscores this necessity.[1]
Experimental Protocol I: Melting Point Determination
The capillary method is the standard and most accessible technique for determining the melting point of a solid organic compound.[10]
Principle
A small, finely powdered sample of the solid is heated at a controlled rate in a sealed capillary tube. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] A narrow range (typically 0.5-1.5 °C) is indicative of high purity.
Methodology
-
Sample Preparation: Ensure the this compound sample is completely dry. If it is a solid mass, gently crush a small amount into a fine powder on a watch glass.
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.
-
Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[10]
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[7][8]
-
Accurate Determination: Prepare a fresh sample. Set the starting temperature of the apparatus to about 10-15 °C below the approximate melting point found in the previous step.
-
Heating and Observation: Set a slow heating rate (1-2 °C/min) to allow the sample and thermometer to remain in thermal equilibrium.
-
Record the Range: Observe the sample through the magnifying eyepiece.
-
T₁: Record the temperature at the first sign of melting (the appearance of liquid).
-
T₂: Record the temperature when the last crystal of the solid disappears completely.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For this compound, this should fall within the literature value of 27-31 °C.[1]
Workflow Diagram: Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Experimental Protocol II: Micro-Boiling Point Determination
For determining the boiling point of small quantities of liquid, the micro-boiling point or capillary method is highly effective and conserves material.[12]
Principle
A small sample is heated in a test tube containing an inverted, sealed-end capillary. As the temperature rises, air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor replaces the air, escaping as a rapid stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. When it equals the external atmospheric pressure, the bubbling stops, and liquid is drawn back into the capillary. The temperature at which this occurs is the boiling point.[13]
Methodology
-
Apparatus Assembly: Place approximately 0.5 mL of this compound into a small test tube (fusion tube).
-
Capillary Insertion: Take a small capillary tube and seal one end in a flame.[14] Place this capillary tube into the test tube with the sealed end pointing upwards.
-
Thermometer Attachment: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[12][14]
-
Initial Observation: Heat the apparatus gently. A slow stream of bubbles will emerge from the capillary as the trapped air expands and escapes.
-
Identifying the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, becoming a rapid and continuous stream as the sample's vapor fills the capillary.[13]
-
Cooling and Final Reading: Remove the heat source and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.
-
Record the Temperature: Carefully observe the inverted capillary. The moment the stream of bubbles ceases and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid at the current atmospheric pressure.[12]
-
Pressure Correction: For comparison with literature values, record the barometric pressure. The boiling point of this compound is reported under vacuum (110 °C at 0.5 Torr), so a direct comparison to an atmospheric pressure measurement is not feasible without applying pressure correction nomographs.
Workflow Diagram: Micro-Boiling Point Determination
Caption: Workflow for micro-boiling point determination.
Applications and Safety Considerations
Role in Drug Development
This compound is a key intermediate, not typically an active pharmaceutical ingredient (API) itself.[1] Its utility lies in its dual reactivity:
-
S-Alkylation: The nucleophilic thiol group readily reacts with electrophiles to form thioethers, a common linkage in various bioactive molecules.
-
Cross-Coupling: The aryl bromide functionality is a handle for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular diversity in drug discovery campaigns.[15]
Safety and Handling
As with all thiols, this compound should be handled with appropriate precautions.
-
Odor: It possesses a strong, unpleasant odor characteristic of mercaptans.[2] All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Toxicity and Irritation: Thiols can be toxic and are irritating to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Safety Phrases: Adhere to safety protocols, such as avoiding contact with skin and eyes (S24/25) and not breathing dust (S22).[1]
Conclusion
The melting point (27-31 °C) and boiling point (110 °C at 0.5 Torr) of this compound are fundamental physical constants that are intrinsically linked to its molecular structure and purity. A thorough understanding of these properties, coupled with the ability to verify them using robust experimental protocols, is essential for any researcher utilizing this versatile chemical intermediate. The methodologies detailed in this guide provide a reliable framework for characterization, ensuring both the quality of starting materials and the success of subsequent synthetic transformations in the pursuit of novel chemical entities.
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An In-Depth Technical Guide to the Spectral Data of 4-Bromobenzyl Mercaptan
This technical guide provides a comprehensive analysis of the spectral data for 4-bromobenzyl mercaptan (CAS No: 19552-10-4).[1][2][3] Given the limited availability of a complete, experimentally verified dataset in public repositories, this document integrates high-quality predicted spectral data with a thorough analysis of structurally analogous compounds. This approach offers a robust and reliable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and application of this compound.
Molecular Structure and Spectroscopic Overview
This compound, with the empirical formula C₇H₇BrS, possesses a molecular weight of approximately 203.10 g/mol . The molecule's structure, featuring a para-substituted bromobenzyl group attached to a mercaptan (-SH), gives rise to characteristic spectral fingerprints across various analytical techniques. This guide will delve into the nuanced details of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretations grounded in the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.18 | Doublet | 2H | Ar-H (meta to Br) |
| ~3.68 | Doublet | 2H | Ar-CH₂-SH |
| ~1.70 | Triplet | 1H | -SH |
Disclaimer: The ¹H NMR data presented is based on predictive algorithms and analysis of structurally similar compounds and may not reflect experimentally observed values.
Expertise & Experience: Causality Behind the Predicted Chemical Shifts
-
Aromatic Protons (7.18-7.45 ppm): The aromatic region is expected to show a classic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing bromine atom are deshielded and thus resonate at a lower field (~7.45 ppm) compared to the protons meta to the bromine (~7.18 ppm). This pattern is consistent with the experimental data for related compounds like 4-bromobenzyl bromide and 4-bromobenzyl alcohol.
-
Benzylic Protons (~3.68 ppm): The methylene protons (CH₂) adjacent to both the aromatic ring and the sulfur atom are expected to appear as a doublet. The coupling to the thiol proton (-SH) results in this splitting. Their chemical shift is influenced by the deshielding effect of the aromatic ring. For comparison, the benzylic protons in 4-chlorobenzyl mercaptan appear at approximately 3.68 ppm.[4]
-
Thiol Proton (~1.70 ppm): The thiol proton is typically observed as a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature. In 4-chlorobenzyl mercaptan, this proton resonates at around 1.74 ppm.[4]
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~138.5 | C-Ar (C-CH₂) |
| ~131.6 | C-Ar (CH, meta to Br) |
| ~130.5 | C-Ar (CH, ortho to Br) |
| ~121.2 | C-Ar (C-Br) |
| ~28.5 | Ar-CH₂-SH |
Disclaimer: The ¹³C NMR data is based on predictions from chemical software and should be confirmed with experimental data.
Expertise & Experience: Rationale for Predicted Chemical Shifts
-
Aromatic Carbons (121.2-138.5 ppm): Four distinct signals are expected for the aromatic carbons. The carbon atom attached to the bromine (C-Br) is expected at approximately 121.2 ppm. The carbon bearing the methylene group (C-CH₂) is predicted to be the most downfield of the aromatic carbons at around 138.5 ppm. The remaining two signals correspond to the aromatic CH carbons.
-
Aliphatic Carbon (~28.5 ppm): The benzylic carbon (Ar-CH₂-SH) is expected to resonate in the aliphatic region, with a predicted chemical shift of approximately 28.5 ppm. For comparison, the benzylic carbon in 4-chlorobenzyl mercaptan is observed at 28.21 ppm.[4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted significant vibrational frequencies for this compound are listed below.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2920-2850 | C-H stretch | Aliphatic (CH₂) |
| ~2600-2550 | S-H stretch | Thiol |
| ~1590, 1485 | C=C stretch | Aromatic ring |
| ~1070 | C-Br stretch | Aryl bromide |
| ~820 | C-H bend | p-disubstituted ring |
Disclaimer: The IR data presented is based on predictive algorithms and characteristic group frequencies and should be confirmed with experimental data.
Expertise & Experience: Interpretation of Key Vibrational Modes
-
S-H Stretch (2600-2550 cm⁻¹): The presence of a weak absorption band in this region is a key indicator of the thiol functional group. This peak is often sharp but of low intensity.
-
Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Para-Disubstitution Pattern (~820 cm⁻¹): A strong absorption band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) aromatic ring.
-
C-Br Stretch (~1070 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region.
Caption: Key IR vibrational modes for this compound.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion | Significance |
| 202/204 | [C₇H₇BrS]⁺ | Molecular ion (M⁺) with bromine isotopes |
| 123 | [C₇H₇S]⁺ | Loss of Br |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Disclaimer: The mass spectrometry data presented is based on predicted fragmentation patterns and should be confirmed with experimental data.
Expertise & Experience: Analysis of the Fragmentation Pathway
-
Molecular Ion (m/z 202/204): The molecular ion peak is expected to be observed as a pair of peaks with approximately equal intensity, separated by two mass units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Loss of Bromine (m/z 123): A significant fragment is anticipated at m/z 123, corresponding to the loss of a bromine radical from the molecular ion.
-
Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common fragmentation pathway for benzyl-containing compounds.
-
Phenyl Cation (m/z 77): The presence of a peak at m/z 77 would indicate the formation of a phenyl cation.
Caption: Predicted mass spectrometry fragmentation of this compound.
Part 4: Experimental Protocols
The following are generalized, standard operating procedures for the acquisition of spectral data for compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by melting a small amount of the solid between two salt plates.
-
Liquid: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a suitable mass range to detect the molecular ion and expected fragment ions.
References
- ChemBK. (4-Bromobenzyl)mercaptan. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Bromobenzyl Mercaptan in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromobenzyl mercaptan. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed, self-validating experimental protocol for precise solubility determination.
Executive Summary
This compound (C₇H₇BrS) is an organosulfur compound utilized as an intermediate in organic synthesis and pharmaceutical development.[1][2] Its solubility profile is a critical parameter for reaction kinetics, purification, and formulation. This guide synthesizes available data and theoretical principles to provide a practical framework for understanding and manipulating the solubility of this compound. While precise quantitative data is not extensively published, this guide offers a robust predictive model and a detailed methodology for its empirical determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrS | [1][3] |
| Molecular Weight | 203.10 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or low melting solid.[1][5] | [1][5] |
| Melting Point | 27-31 °C (lit.) | [2][4][6] |
| Boiling Point | 110 °C at 0.5 Torr | [6] |
| Structure | A benzyl group with a bromine atom at the para position and a thiol (-SH) functional group attached to the methylene bridge. | [1][4] |
The presence of the aromatic ring and the bromine atom contributes to its nonpolar character, while the thiol group introduces a degree of polarity and the capacity for weak hydrogen bonding.[7][8]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound is governed by the interplay of its molecular features with the properties of the solvent.
Role of Polarity and Hydrogen Bonding
This compound possesses a mixed polarity. The bromobenzyl moiety is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces. The thiol (-SH) group, while less polar than the hydroxyl (-OH) group in its alcohol analog (4-bromobenzyl alcohol), can participate in weak hydrogen bonding.[7][8] Thiols generally exhibit lower boiling points and are less soluble in polar solvents than alcohols of similar molecular weight due to this weaker hydrogen bonding capability.[7][10]
Hansen Solubility Parameters (HSP)
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. This model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted Solubility of this compound in Common Organic Solvents
Based on the principles of "like dissolves like" and the physicochemical properties of this compound, the following table provides a qualitative prediction of its solubility in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aliphatic | High | The nonpolar aliphatic nature of hexane will readily solvate the nonpolar bromobenzyl portion of the molecule. |
| Toluene | Nonpolar, Aromatic | High | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of this compound. |
| Dichloromethane | Polar, Aprotic | High | Dichloromethane's polarity can interact with the thiol group, while its organic nature accommodates the nonpolar part of the molecule. |
| Acetone | Polar, Aprotic | High | Acetone is a versatile solvent that can interact with both the polar and nonpolar regions of the solute. |
| Ethanol | Polar, Protic | Moderate to High | Ethanol can act as a hydrogen bond donor and acceptor, interacting with the thiol group. The ethyl chain is compatible with the nonpolar part. |
| Methanol | Polar, Protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness in solvating the nonpolar bromobenzyl group compared to ethanol. |
| Water | Polar, Protic | Low to Insoluble | The large, nonpolar bromobenzyl group dominates the molecule, leading to poor solubility in the highly polar, hydrogen-bonding network of water.[1] |
Experimental Determination of Solubility
The following detailed protocol provides a robust method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed to be a self-validating system.
Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer or magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or a shaker with temperature control set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles. This step is crucial to avoid overestimation of the solubility.
-
Accurately dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solution under the identical instrumental conditions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety and Handling
This compound is a hazardous chemical. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers and drug development professionals can effectively manage this critical physicochemical property in their applications. The provided predictive solubility table serves as a valuable starting point for solvent selection, which should be validated by the empirical methods outlined.
References
- How to determine the solubility of a substance in an organic solvent? ResearchGate.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.
- Solubility of Organic Compounds. Chemistry Steps.
- Hansen solubility parameter. Wikipedia.
- Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. The Royal Society of Chemistry.
- Hansen solubility parameter (HSP) of some common solvents and target compounds. ResearchGate.
- Hansen Solubility Parameters.
- Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K. ResearchGate.
- 6.8: Thiols (Mercaptans). Chemistry LibreTexts.
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.
- Thiol: Structure, Properties & Uses Explained Simply. Vedantu.
- Predicting Drug Solubility Using Different Machine Learning Methods.
- (4-Bromobenzyl)mercaptan. ChemBK.
- 4-Bromobenzyl alcohol. PubChem.
- 4-Bromobenzyl alcohol.
- This compound. Stenutz.
- 4-Bromobenzyl bromide. PubChem.
- 4-Methoxy-alpha-toluenethiol. PubChem.
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Safety data sheet (SDS) for 4-Bromobenzyl mercaptan
An In-Depth Technical Guide to the Safe Handling of 4-Bromobenzyl Mercaptan
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed examination of this compound (CAS No. 19552-10-4), moving beyond a standard Safety Data Sheet (SDS) to offer a deeper, more practical understanding of its properties and safe handling protocols. As a Senior Application Scientist, the goal is to synthesize technical data with field-proven insights, ensuring that every procedure is not just a step to be followed, but a scientifically validated system for safety and efficacy.
Chemical Identity and Physicochemical Profile
This compound, also known as (4-bromophenyl)methanethiol, is an organosulfur compound utilized as an intermediate in organic synthesis and pharmaceutical development.[1][2] Its reactivity, driven by the thiol (-SH) group and the bromine atom on the benzyl ring, makes it a valuable building block, but also necessitates a thorough understanding of its characteristics.[2]
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 19552-10-4 | [1][3][4] |
| Molecular Formula | C₇H₇BrS | [1][3][5] |
| Molecular Weight | 203.10 g/mol | [3][6] |
| Appearance | White to pale yellow solid or liquid | [2][5] |
| Odor | Strong, unpleasant, characteristic of thiols | [2] |
| Melting Point | 27-31 °C (80.6-87.8 °F) | [1][3] |
| Boiling Point | 110 °C (230 °F) at 0.5 Torr | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents | [2] |
| Density | ~1.493 g/cm³ (predicted) | [1] |
Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. This compound is classified as hazardous under OSHA (29 CFR 1910.1200).[4] Understanding these classifications is the first step in developing a robust safety protocol.
GHS Hazard Profile
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4][7] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or harmful if inhaled | [4][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][7][8] |
The primary routes of exposure are inhalation, skin contact, and eye contact. The characteristic strong odor of thiols may provide some warning of exposure, but olfactory fatigue can occur. Chronic exposure effects have not been fully investigated, underscoring the need for stringent exposure controls.[9]
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the primary line of defense, supplemented by administrative controls and, finally, PPE.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a well-ventilated area.[8][10] A certified chemical fume hood is mandatory to keep airborne concentrations below permissible exposure limits.[11] The causality is clear: by containing vapors at the source, we prevent inhalation, the most direct route for systemic toxicity. Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[8][12]
Personal Protective Equipment (PPE): The Last Barrier
PPE selection is not a one-size-fits-all approach; it is a risk-based decision process. The following diagram illustrates a logical workflow for selecting appropriate PPE when handling this compound.
Caption: Logical workflow for selecting appropriate PPE.
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are active and required PPE is donned correctly. Review the procedure and have all necessary equipment ready.
-
Weighing and Transfer: Conduct all transfers within a chemical fume hood. Since the melting point is near room temperature (27-31°C), it may be a solid or liquid.[3] Handle as a low-melting solid, avoiding dust creation, or as a liquid, avoiding splashes.
-
During Use: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[14][15]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[8][13] Decontaminate all equipment and the work area.
Storage Requirements
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][14] Keep the container tightly closed to prevent the release of its potent odor and to avoid reaction with air.[8][15] The designated storage area should be locked up.[4][7]
Disposal Protocol
This compound and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[11]
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.[11] The label must clearly state "Hazardous Waste" and "this compound".[11]
-
Containment: Ensure the waste container is robust and compatible with the chemical.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[11][16] On-site neutralization should not be attempted without a validated protocol, as it can generate highly toxic gases.[11] Controlled incineration is a suitable disposal method.[17]
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical. The following diagram outlines the decision-making process in an emergency.
Caption: Emergency response and first-aid workflow.
Detailed First-Aid Protocols
-
Inhalation: Remove the individual to fresh air at once.[8][18] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[18][19] Keep the person warm and at rest while seeking immediate medical attention.[18]
-
Skin Contact: Promptly begin washing the affected area with soap and copious amounts of water for at least 15 minutes.[12][18] Remove all contaminated clothing while flushing.[18][20] If irritation develops or persists, seek medical attention.[8]
-
Eye Contact: Do not delay. Immediately irrigate the eyes with large volumes of water for at least 15 minutes, holding the eyelids open to ensure complete flushing of the surfaces.[8][12][18] Seek immediate medical attention.[18]
-
Ingestion: If the chemical is swallowed, contact a Poison Control Center or physician immediately.[8][21] Rinse the mouth thoroughly with water.[4] Vomiting should only be induced if specifically instructed by medical personnel.[19][20]
References
- ChemBK. (2024). (4-Bromobenzyl)mercaptan.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Stenutz. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Bromobenzyl mercaptan (Transport/Disposal).
- TCI America. (2005). Benzyl Mercaptan SDS.
- Atmos Energy. (n.d.). Safety Data Sheet - Mercaptan.
- U.S. Environmental Protection Agency (EPA). (n.d.). First Aid in Case of Pesticide Exposure.
- Hesperian Health Guides. (2024). First aid for chemicals.
- Zendehdel, R., et al. (n.d.). The Oxidative Stress of Mercaptan Odorant Due to Occupational Exposure: Adverse Effects on the Cholinergic System. Iranian Journal of Toxicology.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Methyl Mercaptan.
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An In-depth Technical Guide to the Toxicity and Hazards of 4-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzyl mercaptan (CAS RN: 19552-10-4), also known as (4-bromophenyl)methanethiol, is a reactive organosulfur compound utilized as an intermediate in organic synthesis and pharmaceutical development.[1][2][3] Its utility, however, is counterbalanced by significant toxicological concerns inherent to its chemical structure, particularly the thiol (-SH) group. This guide provides a comprehensive technical overview of the known and potential toxicities and hazards associated with this compound. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for safe handling, risk assessment, and informed decision-making in a laboratory and developmental setting. This document synthesizes available data on its physicochemical properties, toxicological profile, and safe handling procedures, while also highlighting critical data gaps in the current body of knowledge.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its toxicological and hazardous potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in the event of a release.
| Property | Value | Source |
| Chemical Formula | C₇H₇BrS | [2][4] |
| Molecular Weight | 203.10 g/mol | [4][5] |
| Appearance | White to cream or pale yellow fused low melting solid or clear to turbid liquid as melt.[6][7] | [2] |
| Odor | Strong, unpleasant, characteristic of thiols.[2] | [2] |
| Melting Point | 27-31 °C (lit.) | [1][4][8][9] |
| Boiling Point | 110 °C at 0.5 Torr | [1] |
| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 0.0157 mmHg at 25°C | [1] |
| Flash Point | >230°F (>110°C) | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water.[2] | [2] |
| Refractive Index | 1.617 | [8] |
Toxicological Profile: A Mechanistic Perspective
While specific toxicological studies on this compound are limited, its toxic potential can be inferred from the well-documented reactivity of the thiol group and data on related mercaptan compounds.
Acute Toxicity
This compound is classified as a hazardous substance with significant acute toxicity.[10] Safety Data Sheets (SDS) consistently categorize it as harmful or toxic through oral, dermal, and inhalation routes of exposure.[10][11]
-
Oral: Category 4 Acute Oral Toxicity.[10] May be harmful if swallowed.[10][11]
-
Dermal: Category 4 Acute Dermal Toxicity.[10] Harmful in contact with skin.[10][11]
-
Inhalation: Category 4 Acute Inhalation Toxicity (Dusts and Mists).[10]
The primary mechanism of acute toxicity for mercaptans is believed to be the inhibition of critical enzyme systems. For instance, methyl mercaptan, a related thiol, is a known inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[12][13] This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism, which can result in metabolic acidosis.[12][13] Organs with high metabolic demands, such as the brain and heart, are particularly vulnerable to these effects.[12][13]
Localized Effects: Skin and Eye Irritation
Direct contact with this compound can cause significant irritation to the skin and eyes.[2] It is classified as a Category 2 irritant for both skin and eyes.[10]
-
Skin: Causes skin irritation, which may manifest as redness, itching, scaling, or blistering.[10][14]
-
Eyes: Causes serious eye irritation.[10] Symptoms can include redness, watering, and itching.[14]
The irritant effects are likely due to the reactivity of the thiol group with proteins and other macromolecules in the skin and ocular tissues, leading to an inflammatory response.
Respiratory Tract Irritation
Inhalation of this compound vapors or dusts can cause irritation to the respiratory system.[10] It is classified under Specific Target Organ Toxicity (Single Exposure) Category 3 for respiratory system effects.[10] This is a common characteristic of volatile thiols, which can irritate the mucous membranes of the nasal passages, throat, and lungs.[15]
Chronic Toxicity, Carcinogenicity, and Mutagenicity
A significant concern for researchers and drug development professionals is the potential for long-term health effects. However, there is a notable lack of data regarding the chronic toxicity, carcinogenicity, and mutagenicity of this compound. Safety Data Sheets consistently report "no data available" for these critical endpoints.[10]
While data is lacking for this specific compound, it is important to consider that the reactivity of the thiol group could potentially lead to interactions with DNA and other cellular components, a common mechanism for mutagenesis and carcinogenesis. Further research in these areas is critically needed.
Reproductive and Developmental Toxicity
Similar to other long-term toxicity endpoints, there is no available information on the reproductive or developmental effects of this compound.
Ecotoxicity
The environmental fate and effects of this compound have not been well-characterized. However, the related compound, 4-bromobenzyl bromide, is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[10] Given the structural similarities, it is prudent to assume that this compound may also pose a risk to aquatic ecosystems.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are its acute toxicity upon ingestion, skin contact, or inhalation, and its corrosive effects on the skin and eyes.[10] The strong, unpleasant odor serves as a warning property, but olfactory fatigue can occur, making it an unreliable indicator of hazardous concentrations.
Logical Flow for Risk Assessment
Caption: Risk assessment and management workflow for this compound.
Safe Handling and Storage
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Containment: For procedures with a higher risk of aerosol generation, the use of a glove box may be warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent dermal, ocular, and respiratory exposure.[4]
-
Eye Protection: Chemical safety goggles or a face shield are required.[4][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[4][10]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[4]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
Keep containers tightly closed when not in use.[11]
-
Store in a locked cabinet or other secure location to restrict access.[9][10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][11]
Emergency Response Flowchart
Caption: First aid procedures for exposure to this compound.
Methodologies for Toxicological Assessment
For researchers investigating the toxicity of this compound or similar thiol-containing compounds, several experimental approaches can be employed.
In Vitro Cytotoxicity Assays
-
MTT/XTT Assays: To assess the impact on cell viability and mitochondrial function. A decrease in metabolic activity could be indicative of interference with cellular respiration, consistent with the known mechanism of some mercaptans.
-
LDH Release Assay: To measure plasma membrane integrity and cytotoxicity.
Assessment of Thiol Reactivity and Oxidative Stress
-
Ellman's Reagent (DTNB) Assay: To quantify the depletion of free thiols (e.g., glutathione) in cell lysates after exposure to this compound.
-
Reactive Oxygen Species (ROS) Probes: Using fluorescent probes like DCFDA to measure the intracellular generation of ROS.
-
ALARM NMR: A nuclear magnetic resonance-based assay can be used to detect the reactivity of compounds with protein thiol groups, providing an indication of their potential to cause off-target effects.[6][8]
Analytical Methods for Detection
-
High-Performance Liquid Chromatography (HPLC): Can be used for the quantification of this compound and its metabolites in biological matrices. Sample preparation is critical to prevent the oxidation of the thiol group.[2]
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with significant, well-defined acute hazards. It is toxic via oral, dermal, and inhalation routes and is a potent skin and eye irritant.[10] The primary mechanism of toxicity for related thiols involves the disruption of cellular respiration and the induction of oxidative stress, and it is plausible that this compound acts through similar pathways.
The most striking finding from a comprehensive review of the available literature is the profound lack of data on the long-term effects of this compound. There is an urgent need for studies on its chronic toxicity, carcinogenicity, mutagenicity, and reproductive/developmental toxicity to fully characterize its risk profile. Researchers and drug development professionals must operate with a high degree of caution, implementing stringent engineering controls and PPE to mitigate the known acute risks, while remaining cognizant of the unknown long-term hazards.
References
- ChemBK. (4-Bromobenzyl)mercaptan.
- Stenutz. This compound.
- Cole-Parmer. Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%.
- ATSDR. Toxicological Profile for Methyl Mercaptan.
- ResearchGate. The Oxidative Stress of Mercaptan Odorant Due to Occupational Exposure: Adverse Effects on the Cholinergic System.
- Iranian Journal of Toxicology. The Oxidative Stress of Mercaptan Odorant Due to Occupational Exposure: Adverse Effects on the Cholinergic System.
- EPA. Provisional Peer Reviewed Toxicity Values for Methyl Mercaptan.
- PubMed. Mercaptan Toxicity.
- Apollo Petroleum. Mercaptan Procedures and Product Information.
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The Versatile Nucleophile: A Technical Guide to 4-Bromobenzyl Mercaptan for Advanced Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of sulfur-containing moieties is a cornerstone of molecular design. Among the repertoire of thiol-based reagents, 4-Bromobenzyl mercaptan, a seemingly simple yet highly versatile building block, offers a unique combination of nucleophilicity and latent reactivity. This guide provides a comprehensive technical overview of its synonyms, chemical identity, synthesis, reactivity, and critical applications, with a particular focus on its role in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
This compound is systematically known as (4-bromophenyl)methanethiol . Its identity is unequivocally established by its CAS Registry Number: 19552-10-4 .[1][2][3] Throughout scientific literature and chemical supplier catalogs, it is also referred to by several other names, which are crucial for researchers to recognize during literature searches and procurement.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier | Value |
| Primary Name | This compound |
| Systematic Name | (4-bromophenyl)methanethiol |
| Alternative Names | 4-Bromo-α-toluenethiol |
| CAS Number | 19552-10-4 |
| Molecular Formula | C₇H₇BrS |
| Molecular Weight | 203.10 g/mol |
| InChI Key | CUCKXDPCCYHFMQ-UHFFFAOYSA-N |
| SMILES | SCc1ccc(Br)cc1 |
This bifunctional molecule possesses a nucleophilic thiol (-SH) group attached to a benzyl scaffold, which is further functionalized with a bromine atom at the para position of the phenyl ring. This unique arrangement underpins its utility in a wide array of chemical transformations.
Physicochemical and Spectroscopic Profile
This compound is typically a white to pale yellow solid with a low melting point, often appearing as a fused solid or a clear to turbid liquid upon melting.[4] Like most thiols, it possesses a strong, unpleasant odor. A summary of its key physical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to cream or pale yellow fused low melting solid |
| Melting Point | 27-31 °C (lit.)[1][3] |
| Boiling Point | 110 °C at 0.5 Torr |
| Density (Predicted) | 1.493 g/cm³[3] |
| Refractive Index | 1.617[5] |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The benzylic protons (-CH₂-) would appear as a singlet, typically deshielded by the adjacent sulfur and aromatic ring. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern for a para-substituted benzene ring. The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the benzylic carbon, the four unique carbons of the para-substituted aromatic ring, and the carbon bearing the bromine atom.
-
Infrared (FTIR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A key feature is the S-H stretching vibration, which is typically a weak band in the region of 2550-2600 cm⁻¹. Other significant bands will include C-H stretching for the aromatic and benzylic groups, and C=C stretching for the aromatic ring. An FTIR spectrum for this compound is available in the SpectraBase database.[6]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the benzylic C-S bond.
Synthesis of this compound: A Detailed Protocol
The most common and efficient laboratory synthesis of this compound involves the nucleophilic substitution of a halide with a sulfur nucleophile, starting from the readily available 4-bromobenzyl bromide. Two primary methods are prevalent: the use of thiourea followed by hydrolysis, and direct reaction with a hydrosulfide salt.
Method 1: Synthesis via Thiourea Intermediate
This two-step method is a classic and reliable route to thiols from alkyl halides.
Step-by-Step Experimental Protocol:
-
Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzyl bromide (1 equivalent) in ethanol. To this solution, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The S-(4-bromobenzyl)isothiouronium bromide salt will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Hydrolysis to the Mercaptan: Transfer the collected isothiouronium salt to a round-bottom flask. Add an aqueous solution of a strong base, such as sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The hydrolysis will liberate the desired mercaptan.
-
After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a neutral pH.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or crystallization.
Method 2: Direct Synthesis with Sodium Hydrosulfide
A more direct approach involves the reaction of 4-bromobenzyl bromide with a hydrosulfide salt. This method can be faster but may sometimes lead to the formation of the corresponding dialkyl sulfide as a byproduct.
Step-by-Step Experimental Protocol:
-
In a two-necked flask under a nitrogen atmosphere, prepare a solution of sodium hydrosulfide (1.2-1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-bromobenzyl bromide (1 equivalent) in the same solvent to the cooled sodium hydrosulfide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, and then dry over an anhydrous drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its two distinct reactive sites: the nucleophilic thiol group and the aryl bromide.
Reactions at the Thiol Group
The thiol group is a potent nucleophile, readily participating in a variety of reactions.[7]
-
S-Alkylation and S-Acylation: The thiol can be easily deprotonated by a mild base to form the corresponding thiolate, which is an excellent nucleophile for SN2 reactions with alkyl halides or for acylation with acid chlorides or anhydrides. This allows for the straightforward introduction of the 4-bromobenzylthio moiety into a wide range of molecules.
-
Michael Addition: The thiolate can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
-
Oxidation to Disulfides: Under mild oxidizing conditions, this compound can be dimerized to form the corresponding disulfide.[7]
Reactions at the Aryl Bromide
The bromine atom on the phenyl ring provides a handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.
-
Suzuki, Heck, and Sonogashira Couplings: The aryl bromide can participate in palladium-catalyzed Suzuki couplings with boronic acids, Heck couplings with alkenes, and Sonogashira couplings with terminal alkynes. This allows for the elaboration of the aromatic ring, creating complex molecular architectures.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, coupling the aryl bromide with a wide range of amines.
This dual reactivity makes this compound a valuable linchpin in multi-step synthetic sequences, where the thiol can be protected, the aryl bromide functionalized, and the thiol subsequently deprotected for further transformations.
Role in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in medicinal chemistry. The thiol group can act as a hydrogen bond donor or acceptor, and it can coordinate to metal ions in enzyme active sites. The bromophenyl group provides a site for further molecular elaboration to optimize binding affinity and pharmacokinetic properties.
While direct therapeutic applications of this compound are not documented, its role as a key intermediate is crucial. Its precursor, 4-bromobenzyl bromide, is utilized in the synthesis of compounds with potential anticancer and antiviral activities.[8] It is plausible that this compound is employed in similar synthetic strategies where a thiol or thioether linkage is desired.
A pertinent area of application is in the development of kinase inhibitors . Many small molecule kinase inhibitors feature a heterocyclic core, and the introduction of a (4-bromobenzyl)thio group can modulate the inhibitor's potency and selectivity by interacting with specific residues in the kinase active site. The bromine atom can also serve as a handle for further optimization of the inhibitor's properties through late-stage functionalization.
Safety, Handling, and Disposal
As with all thiols, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed and may cause skin and eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent in the arsenal of the synthetic chemist. Its dual reactivity, stemming from the nucleophilic thiol and the functionalizable aryl bromide, allows for its strategic use in the construction of complex molecular architectures. For researchers in drug discovery and development, this compound offers a reliable means to introduce a key structural motif and a handle for further optimization of lead compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the pursuit of novel and effective therapeutic agents.
References
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Preparation of 4-bromobenzyl bromide - PrepChem.com. (n.d.).
- This compound - Stenutz. (n.d.).
- This compound - SpectraBase. (n.d.).
- Simple method for preparing mercaptan through one-step method. (2016). CN105272902A.
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A Comprehensive Technical Guide to 4-Bromobenzyl Mercaptan (98% Purity) for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Bromobenzyl mercaptan (CAS No. 19552-10-4), a versatile reagent with significant applications in organic synthesis and drug discovery. Intended for researchers, medicinal chemists, and process development scientists, this document offers a comprehensive resource covering its procurement, chemical properties, safe handling, and practical applications, grounded in established scientific literature and field expertise.
Introduction: The Strategic Importance of this compound in Synthesis
This compound, also known as (4-bromophenyl)methanethiol, is a pivotal building block in modern organic chemistry. Its utility stems from the dual reactivity of the thiol (-SH) and the bromo (-Br) functionalities integrated into a stable benzyl scaffold. The nucleophilic thiol group readily participates in S-alkylation, Michael additions, and thioester formations, while the bromine atom on the aromatic ring serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This orthogonal reactivity makes it an invaluable tool for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The 98% purity grade ensures reliability and reproducibility in sensitive research and development applications.
Commercial Availability and Supplier Evaluation
The procurement of high-purity reagents is a critical first step in any research endeavor. Several reputable chemical suppliers offer this compound at 98% purity. When selecting a supplier, researchers should consider not only the price but also the availability of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), as well as lot-to-lot consistency.
Below is a comparative table of major commercial suppliers:
| Supplier | Product Name | Catalog Number | Available Quantities | Purity Specification |
| Thermo Fisher Scientific (Alfa Aesar) | This compound, 98% | H26299 | 250 mg, 1 g, 5 g | ≥97.5% (GC)[1] |
| Sigma-Aldrich (Merck) | This compound, 97% | 566950 | Discontinued | 97% |
| Santa Cruz Biotechnology, Inc. | This compound | sc-239719 | Inquire | ≥98% |
Note: Product availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
A Certificate of Analysis should be requested from the supplier to confirm the purity and identity of the specific lot being purchased. A typical CoA will include the appearance, purity as determined by a suitable analytical method (commonly Gas Chromatography - GC), and may include spectroscopic data.
Chemical Properties, Reactivity, and Spectroscopic Data
Chemical Structure and Properties:
-
Molecular Formula: C₇H₇BrS
-
Molecular Weight: 203.10 g/mol
-
Appearance: White to pale yellow solid or liquid, known for its strong, unpleasant odor characteristic of thiols.[2]
-
Melting Point: 27-31 °C (lit.)
-
Solubility: Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.
The reactivity of this compound is dominated by the thiol group, which is a soft nucleophile. It can be readily deprotonated by a mild base to form the corresponding thiolate, a much stronger nucleophile.
Figure 1: General reactivity of this compound.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the methylene protons (CH₂) typically around δ 4.0 ppm, and aromatic protons in the range of δ 7.2-7.5 ppm. The thiol proton (-SH) often appears as a triplet around δ 1.7 ppm, though its chemical shift and multiplicity can vary with concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂) around δ 28 ppm and aromatic carbons between δ 120-140 ppm.
Applications in Drug Discovery and Organic Synthesis
The unique bifunctional nature of this compound makes it a valuable synthon in the construction of biologically active molecules.
Synthesis of Anticancer Agents
The 4-bromobenzyl moiety is found in a number of compounds investigated for their anticancer properties. The thiol group can be used to link this fragment to various heterocyclic scaffolds. For instance, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs have been synthesized and evaluated for their cytotoxic activity, with some derivatives showing potent inhibition of tumor cell growth.[3] While this specific example does not start from the mercaptan, it highlights the importance of the 4-bromobenzyl fragment in medicinal chemistry.
Precursor for Thioether and Thioester Synthesis
This compound is an excellent precursor for the synthesis of a wide range of thioethers and thioesters. These functional groups are present in numerous pharmaceuticals and agrochemicals. The synthesis of thioethers can be achieved through various methods, including Sₙ2 reactions with alkyl halides and metal-catalyzed cross-coupling reactions.[4]
Experimental Protocol: S-Alkylation of a Heterocycle
The following is a representative, generalized protocol for the S-alkylation of a heterocyclic compound with this compound. This protocol is based on standard procedures for nucleophilic substitution reactions involving thiols and should be adapted and optimized for the specific substrate.
Reaction Scheme:
Figure 2: General scheme for S-alkylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic starting material (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired S-alkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safe Handling, Storage, and Disposal
As with all thiols, this compound has a strong, unpleasant odor and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling and Storage:
-
Always work in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Quenching and Waste Disposal:
Reactions containing thiols should be quenched to neutralize the malodorous and reactive species before disposal. A common method is to treat the reaction mixture with an oxidizing agent, such as bleach (sodium hypochlorite solution) or hydrogen peroxide, which oxidizes the thiol to less odorous sulfonic acids or disulfides.[5]
Waste Disposal Workflow:
Figure 3: Workflow for the safe disposal of thiol-containing waste.
All waste containing this compound or its derivatives should be disposed of in accordance with local, state, and federal regulations for hazardous waste.[6][7][8]
Analytical Methods for Quality Control
Ensuring the purity of this compound is crucial for reproducible results. The most common analytical techniques for purity assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for determining the purity of volatile and semi-volatile compounds. When coupled with a mass spectrometer, it also provides structural information for identification. A typical GC method would involve a capillary column (e.g., TG-5MS) and a temperature gradient to separate the components of the sample.[9] The purity is determined by the relative area of the peak corresponding to this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for a quantitative analysis (qNMR) by integrating the signals of the analyte against a known amount of an internal standard. This method provides a direct measure of the absolute purity.
Conclusion
This compound (98% purity) is a high-value reagent for researchers and drug development professionals. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key building block in the synthesis of complex organic molecules and potential therapeutic agents. By understanding its commercial availability, chemical properties, and safe handling procedures, scientists can effectively and safely incorporate this versatile compound into their research programs.
References
- Ranger Environmental. (n.d.). Mercaptan Disposal.
- UtilVtorProm. (n.d.). Recycling and disposal of ethyl mercaptan, odorant.
- Google Patents. (n.d.). Process for disposal of mercaptans.
- U.S. Department of Health and Human Services. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- National Center for Biotechnology Information. (2020). Determination of Organosulfides from Onion Oil.
- Eng-Tips Forums. (2004). n-butyl mercaptan neutralization and disposal.
- LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
- SpectraBase. (n.d.). 4-Bromobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-(4-bromobenzyl)-1H-indole - Optional[13C NMR] - Chemical Shifts.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
- MDPI. (n.d.). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS.
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- PubMed. (1987). GC/MS identification of organosulphur compounds in environmental samples.
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The Alchemist's Functional Group: A Technical Guide to the Core Chemical Reactions of Thiols in Research and Drug Development
Introduction: The Unique Reactivity of the Sulfhydryl Group
In the landscape of functional groups central to the life sciences and therapeutic innovation, the thiol, or sulfhydryl group (-SH), stands out for its remarkable versatility and nuanced reactivity. As the sulfur analog of an alcohol, the thiol group possesses distinct properties stemming from sulfur's larger atomic radius, lower electronegativity, and the relative weakness of the S-H bond compared to the O-H bond.[1][2] These characteristics manifest in the thiol's higher acidity, greater nucleophilicity, and susceptibility to oxidation, making it a pivotal player in protein structure, enzymatic catalysis, and cellular redox homeostasis.[2][3] For researchers, scientists, and drug development professionals, a deep understanding of the thiol's chemical repertoire is not merely academic; it is the foundation for designing novel bioconjugates, developing targeted therapeutics, and deciphering complex biological mechanisms. This guide provides an in-depth exploration of the core chemical reactions of the thiol group, offering both the foundational principles and the practical, field-proven insights necessary to harness its power.
I. Oxidation and Reduction: The Redox Heart of Thiol Chemistry
The susceptibility of thiols to oxidation is a cornerstone of their biological and chemical significance. This reactivity underpins the formation of disulfide bonds, which are critical for stabilizing the tertiary and quaternary structures of proteins.[1]
A. Disulfide Bond Formation
Under mild oxidizing conditions, two thiol groups can couple to form a disulfide bond (-S-S-). This reaction can be mediated by various oxidizing agents, including molecular oxygen, hydrogen peroxide, or reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1][4]
Mechanism of Oxidation: The oxidation of thiols to disulfides can proceed through a thiyl radical intermediate, particularly in the presence of radical initiators or UV light.[1] In biological systems, this process is often tightly regulated by enzymes.[2]
B. Reduction of Disulfide Bonds
The reverse reaction, the cleavage of a disulfide bond to regenerate two thiol groups, is a critical process in many biological contexts and a common step in sample preparation for bioconjugation. This reduction is typically achieved using an excess of a reducing agent.
Common Reducing Agents:
| Reducing Agent | Key Features |
| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless, highly selective for disulfides, and effective over a wide pH range. Does not contain a thiol group, preventing interference with subsequent thiol-reactive chemistries.[5] |
| Dithiothreitol (DTT) | A strong reducing agent, but its own thiol groups can interfere with downstream reactions. |
| β-Mercaptoethanol (BME) | A volatile and odorous reducing agent, often used in protein biochemistry. |
Experimental Protocol: Reduction of Protein Disulfide Bonds with TCEP
This protocol outlines the steps for reducing disulfide bonds in a protein sample using TCEP, a crucial prerequisite for many bioconjugation strategies.[6][7]
-
Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10 mg/mL.[6]
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 0.5 M) and neutralize it to pH 7.0 with NaOH.[6]
-
Reduction Reaction: Add a 10-100 fold molar excess of the neutralized TCEP solution to the protein solution.[6] The exact molar excess will depend on the number of disulfide bonds and should be optimized for the specific protein.
-
Incubation: Gently mix the reaction and incubate for 20-60 minutes at room temperature.[6] For proteins with sterically hindered disulfide bonds, incubation at 37°C may be necessary.[7]
-
Removal of Excess TCEP: It is critical to remove the excess TCEP before proceeding with any thiol-specific conjugation to prevent it from reacting with the labeling reagent.[6] This can be achieved using a desalting column (e.g., G-25) or a centrifugal spin filter.[6][7]
Caption: Workflow for the reduction of protein disulfide bonds using TCEP.
II. Thiol-Disulfide Exchange: A Dynamic Equilibrium
Thiol-disulfide exchange is a reaction where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol.[4] This reaction is fundamental to protein folding, where protein disulfide isomerases (PDIs) catalyze the rearrangement of incorrect disulfide bonds.[8]
Mechanism of Thiol-Disulfide Exchange: The reaction is initiated by the deprotonation of a thiol to a more nucleophilic thiolate anion, which then attacks one of the sulfur atoms of the disulfide bond in an SN2-like manner.
Caption: Simplified mechanism of thiol-disulfide exchange.
Application in Drug Delivery: The thiol-disulfide exchange reaction is cleverly exploited in drug delivery systems. For instance, drug-polymer conjugates linked by a disulfide bond are stable in the bloodstream but are cleaved in the reducing environment inside a cell, releasing the active drug.
III. Alkylation: Covalent Modification of Thiols
The high nucleophilicity of the thiolate anion makes it an excellent partner in SN2 reactions with alkyl halides and other electrophiles.[9] This reaction is widely used for the stable and irreversible modification of cysteine residues in proteins and peptides.
Common Alkylating Agents:
-
Iodoacetamide and its derivatives: These are classic reagents for cysteine alkylation, forming a stable thioether bond.[10]
-
N-Ethylmaleimide (NEM): Reacts specifically with thiols via a Michael addition mechanism, which will be discussed in the next section.[10]
Experimental Protocol: Alkylation of Cysteine Residues
This protocol provides a general method for the alkylation of cysteine residues in a protein following reduction.[11]
-
Protein Reduction: Reduce the protein sample as described in the TCEP reduction protocol.
-
Alkylation Reagent Preparation: Prepare a fresh stock solution of the alkylating agent (e.g., 100 mM iodoacetamide in a suitable buffer). Iodoacetamide is light-sensitive, so solutions should be prepared fresh and kept in the dark.
-
Alkylation Reaction: Add a 2 to 10-fold molar excess of the alkylating agent over the reducing agent (e.g., TCEP) to the reduced protein solution. The reaction is typically performed at a slightly alkaline pH (7.5-8.5) to favor the thiolate form.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol, to consume any unreacted alkylating agent.
-
Purification: Remove excess reagents and byproducts by dialysis, desalting, or chromatography.
IV. Michael Addition: Conjugation to Activated Alkenes
The thiol-Michael addition, or conjugate addition, is a highly efficient and selective reaction between a thiol and an electron-deficient alkene, such as a maleimide or an acrylate.[12] This reaction is a cornerstone of modern bioconjugation chemistry, particularly for the generation of antibody-drug conjugates (ADCs).[13]
Mechanism of Thiol-Michael Addition: The reaction is typically base-catalyzed, where a base deprotonates the thiol to the thiolate. The thiolate then acts as a nucleophile, attacking the β-carbon of the activated alkene.[14]
Caption: Mechanism of the thiol-Michael addition to a maleimide.
Application in Antibody-Drug Conjugates (ADCs): In the development of ADCs, the interchain disulfide bonds of an antibody are first reduced to expose free thiol groups. A cytotoxic drug functionalized with a maleimide linker is then conjugated to these thiols via Michael addition.[13] This strategy allows for the site-specific attachment of the drug to the antibody.
V. Thiol-Ene and Thiol-Yne "Click" Chemistry: Modern Tools for Bioconjugation and Materials Science
Thiol-ene and thiol-yne reactions are powerful "click" chemistry reactions that involve the addition of a thiol to an alkene ("ene") or an alkyne ("yne"), respectively.[15][16] These reactions are characterized by their high yields, rapid rates, and insensitivity to oxygen and water, making them ideal for a wide range of applications, from polymer synthesis to bioconjugation.[17][18]
A. Thiol-Ene Reaction
The thiol-ene reaction can proceed via two main mechanisms: a radical-mediated addition or a base-catalyzed Michael addition (as discussed previously for activated alkenes).[15] The radical-mediated pathway is particularly versatile and can be initiated by light (photoinitiation) or heat in the presence of a radical initiator.[17] This allows for excellent spatiotemporal control over the reaction.
Application in Hydrogel Formation: Photoinitiated thiol-ene reactions are widely used to create hydrogels for cell culture and drug delivery applications.[19][20] The rapid and cytocompatible nature of the reaction allows for the encapsulation of cells and sensitive biomolecules with high viability.[17]
Experimental Protocol: Photoinitiated Thiol-Ene Hydrogel Formation
This protocol provides a general procedure for forming a hydrogel via a photoinitiated thiol-ene reaction.[19]
-
Precursor Solution Preparation: Prepare a solution containing a multi-functional thiol-containing polymer (e.g., PEG-tetrathiol) and a multi-functional ene-containing polymer in a suitable buffer.
-
Photoinitiator Addition: Add a water-soluble photoinitiator, such as lithium acylphosphinate (LAP), to the precursor solution.[12]
-
Hydrogel Formation: Expose the solution to UV light (e.g., 365 nm) to initiate the polymerization and form the hydrogel. The light intensity and exposure time can be adjusted to control the mechanical properties of the gel.[17]
B. Thiol-Yne Reaction
The thiol-yne reaction involves the sequential addition of two thiol molecules to an alkyne.[11] This reaction typically proceeds via a radical mechanism and results in the formation of a dithioether.[16] The thiol-yne reaction is highly efficient and offers the advantage of introducing two thiol-containing molecules at a single alkyne site.
Application in Materials Science and Bioconjugation: The thiol-yne reaction is used in the synthesis of highly functionalized polymers and dendrimers.[21] In bioconjugation, it provides a means for dual functionalization of molecules containing an alkyne group.[6]
VI. Quantification of Thiols: The Ellman's Test
Accurate quantification of free thiol groups is essential for characterizing proteins and monitoring the progress of conjugation reactions. The most common method for this is the Ellman's test, which utilizes DTNB.[4]
Principle of the Ellman's Test: DTNB reacts with a free thiol to produce a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[4] The concentration of free thiols can be determined by measuring the absorbance at this wavelength and using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[4]
Experimental Protocol: Quantification of Protein Thiols using Ellman's Reagent
This protocol describes the steps for quantifying free thiols in a protein sample.[4][13]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
-
Standard Curve (Optional but Recommended): Prepare a series of known concentrations of a thiol standard, such as cysteine, in the Reaction Buffer.
-
Assay:
-
To a microplate well or cuvette, add a known volume of the protein sample or standard.
-
Add the DTNB solution.
-
Bring the final volume to a defined amount with the Reaction Buffer.
-
Prepare a blank containing only the buffer and DTNB solution.
-
-
Incubation: Incubate at room temperature for 15 minutes.[4]
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: Subtract the absorbance of the blank from the sample readings. Calculate the thiol concentration using the standard curve or the molar extinction coefficient of TNB²⁻.
Caption: Workflow for the quantification of free thiols using Ellman's reagent.
VII. Thiol Groups in Drug Development: From Antioxidants to Targeted Therapies
The unique reactivity of the thiol group has been harnessed in the development of a wide array of therapeutic agents.
-
Antioxidants: N-acetylcysteine (NAC) is a thiol-containing drug that acts as a precursor to the endogenous antioxidant glutathione, helping to replenish cellular antioxidant defenses.[8] Thiol-based antioxidants can act as radical scavengers and metal chelators.[22][23]
-
Enzyme Inhibitors: Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, utilizes its thiol group to coordinate with the zinc ion in the active site of the enzyme, blocking its activity.
-
Mucolytic Agents: Acetylcysteine is also used as a mucolytic agent. Its free thiol group can cleave the disulfide bonds in mucoproteins, reducing the viscosity of mucus.[8]
-
Antidotes for Metal Poisoning: Dimercaprol and other chelating agents with multiple thiol groups are used to treat heavy metal poisoning by forming stable complexes with the metal ions, facilitating their excretion.[8]
Conclusion
The chemical reactions of the thiol group are a rich and diverse field with profound implications for both fundamental research and the development of new medicines. From the reversible formation of disulfide bonds that sculpt the architecture of proteins to the robust and specific "click" reactions that enable the construction of complex bioconjugates, the thiol group offers a powerful toolkit for the modern scientist. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to creatively and effectively leverage the unique properties of this versatile functional group in their pursuit of scientific discovery and therapeutic innovation.
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The Chemical Chameleon: A Guide to the Electrophilic and Nucleophilic Properties of Organosulfur Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organosulfur compounds are foundational pillars in organic synthesis, medicinal chemistry, and biology, largely due to the unique electronic properties of the sulfur atom.[1][2] Its ability to exist in multiple oxidation states (from -2 to +6) and its distinct characteristics compared to its lighter chalcogen counterpart, oxygen—such as larger atomic radius, lower electronegativity, and higher polarizability—endow it with a remarkable chemical duality.[1][3][4][5] This guide provides an in-depth exploration of the nucleophilic and electrophilic nature of various classes of organosulfur compounds. We will dissect the principles governing their reactivity, from the potent nucleophilicity of thiols and sulfides to the pronounced electrophilicity of sulfones, sulfonyl halides, and sulfonium salts. This analysis is coupled with practical, field-proven insights, detailed experimental protocols, and a focus on the strategic application of these properties in modern drug design and development, where organosulfur motifs are integral to a significant portion of approved therapeutics.[6][7][8][9]
The Foundation of Sulfur's Duality: Core Electronic Principles
Unlike oxygen, sulfur's valence electrons are in the third shell, making them more diffuse, held less tightly, and thus more polarizable.[10][11] This high polarizability is the cornerstone of sulfur's potent nucleophilicity. Concurrently, sulfur's capacity to expand its octet allows it to adopt higher oxidation states (e.g., in sulfones and sulfonyl chlorides), where it becomes a highly electron-deficient and thus strongly electrophilic center.[1][10] Understanding this electronic versatility is critical to harnessing the synthetic power of organosulfur chemistry.
The Nucleophilic Face of Sulfur: Thiols, Thiolates, and Sulfides
Divalent organosulfur compounds are generally characterized by the nucleophilic nature of the sulfur atom, which possesses two lone pairs of electrons.
Thiols (R-SH) and Thiolates (R-S⁻): Potent Nucleophiles
Thiols are the sulfur analogs of alcohols but exhibit markedly different properties. They are significantly more acidic than alcohols, a direct consequence of the larger size of the sulfur atom, which can better stabilize the resulting negative charge of the conjugate base (thiolate).[2][4][10][12]
Table 1: Comparison of pKₐ Values for Thiols and Alcohols
| Compound | Structure | pKₐ |
| Methanethiol | CH₃SH | ~10.4 |
| Methanol | CH₃OH | ~15.5 |
| Thiophenol | C₆H₅SH | ~6.6[13] |
| Phenol | C₆H₅OH | ~10.0 |
| Butanethiol | C₄H₉SH | ~10.5[13] |
| Butanol | C₄H₉OH | ~16[14] |
This increased acidity means that thiolates (R-S⁻) are readily formed under basic conditions and are excellent nucleophiles.[4][13] A key insight for the synthetic chemist is that thiolates are stronger nucleophiles but weaker bases than their corresponding alkoxides.[10][12] This is because nucleophilicity is a kinetic phenomenon favored by sulfur's polarizability, while basicity is a thermodynamic phenomenon.[11] This trait makes thiolates highly efficient in SN2 reactions, with less competition from elimination (E2) reactions that often plague reactions with alkoxides.[10][12]
Caption: SN2 reaction pathway of a nucleophilic thiolate with a primary alkyl halide.
Experimental Protocol: Synthesis of an Alkyl Phenyl Sulfide
This protocol describes the SN2 reaction between thiophenol and benzyl bromide to form benzyl phenyl sulfide, a common thioether.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir at room temperature for 20-30 minutes to ensure complete formation of the potassium thiophenolate salt. The causality here is that deprotonation significantly enhances the nucleophilicity of the sulfur.[15]
-
Nucleophilic Attack: Add benzyl bromide (1.05 eq) dropwise to the stirred suspension. The slight excess of the alkylating agent ensures full consumption of the limiting thiolate.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiophenol spot has disappeared. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure thioether.
Sulfides (Thioethers, R-S-R'): The Nucleophilic Core
The sulfur atom in a sulfide remains nucleophilic, albeit less so than a thiolate. It readily attacks electrophiles, a reaction not commonly observed with their ether analogs under mild conditions.[4] The most prominent example is the reaction with alkyl halides to form stable, isolable trialkylsulfonium salts .[4][16]
Caption: Nucleophilic attack of a sulfide on an alkyl halide to form a sulfonium salt.
This reactivity also underpins the oxidation of sulfides. In reactions with oxidants like hydrogen peroxide or peroxyacids, the nucleophilic sulfur atom attacks the electrophilic oxygen of the oxidant, leading first to sulfoxides and then to sulfones.[12][17][18]
The Electrophilic Face of Sulfur: Higher Oxidation States and Activated Species
As the oxidation state of sulfur increases, or when it is part of a cationic species, its character flips from nucleophilic to electrophilic.
Sulfonyl Derivatives: Powerful Electrophiles
-
Sulfones (R-SO₂-R'): The sulfonyl group is strongly electron-withdrawing.[18] While the sulfur atom itself is somewhat sterically hindered, its electronic influence is profound. It renders α-protons acidic and makes vinyl sulfones potent Michael acceptors, where the β-carbon is the electrophilic site susceptible to nucleophilic attack.[18][19]
-
Sulfonyl Chlorides (R-SO₂Cl): These are highly reactive electrophiles. The sulfur atom is rendered extremely electron-deficient by two oxygen atoms and a chlorine atom, making it a hard electrophile.[20] This high reactivity is central to the formation of sulfonamides (reaction with amines) and sulfonate esters (reaction with alcohols), cornerstones of medicinal chemistry and protecting group strategies.[21]
Experimental Protocol: Synthesis of a Sulfonamide
This protocol describes the reaction of p-toluenesulfonyl chloride with aniline to form N-phenyl-p-toluenesulfonamide.
-
Setup: Dissolve aniline (1.0 eq) in a solvent like dichloromethane (DCM) in a flask equipped with a stir bar. Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), to act as a proton scavenger. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 15-20 minutes. Maintaining a low temperature controls the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC for the consumption of aniline.
-
Workup: Wash the reaction mixture with dilute HCl to remove excess base, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Caption: General mechanism for the synthesis of sulfonamides from amines and sulfonyl chlorides.
Sulfonium Salts ([R₃S]⁺): Versatile Alkylating Agents
As the conjugate acids of sulfides, sulfonium salts are potent electrophiles.[22][23] The key to their utility is that the dialkyl or diaryl sulfide is an excellent, neutral leaving group, facilitating the transfer of one of the R-groups to a nucleophile.[24][25] This makes them valuable alkylating or arylating agents in a variety of transformations.[25]
Strategic Applications in Drug Discovery
The dual reactivity of organosulfur compounds is a powerful tool for drug development professionals.[3][5][6]
-
Nucleophilic Targeting: The high nucleophilicity and unique pKₐ of the cysteine thiol are frequently exploited for targeted covalent inhibition.[26] An electrophilic "warhead" on a drug molecule can be designed to specifically react with a cysteine residue in a protein's active site, leading to irreversible inhibition and high potency.
-
Electrophilic Scaffolds: Sulfur-containing functional groups are privileged motifs in medicinal chemistry.[6][7]
-
Sulfonamides: Found in a vast array of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants, this group acts as a key hydrogen bond donor/acceptor and structural scaffold.[9]
-
Sulfones: The metabolic stability and strong hydrogen bonding capacity of the sulfone group are leveraged to improve the pharmacokinetic properties of drug candidates.[9]
-
Thioethers: Thioethers are present in numerous blockbuster drugs and often serve to modulate lipophilicity and metabolic stability.[3][8]
-
Conclusion
The electrophilic and nucleophilic properties of organosulfur compounds are not merely academic concepts; they are the functional basis for a vast range of synthetic transformations and a critical element in the design of modern therapeutics. From the potent nucleophilic attack of a thiolate to the precise electrophilic targeting by a sulfonyl chloride, the ability of chemists to understand and manipulate the electronic character of sulfur is paramount. This guide serves as a foundational resource for scientists aiming to leverage the versatile and powerful nature of organosulfur chemistry to solve complex challenges in research and drug development.
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- Wikipedia. (n.d.). Thiol.
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Methodological & Application
Application Note & Protocol: Desulfurization of 4-Bromobenzyl Mercaptan to Synthesize 4-Bromotoluene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the desulfurization of 4-bromobenzyl mercaptan, a critical transformation in organic synthesis and pharmaceutical development. The protocol detailed herein focuses on the use of Raney Nickel, a widely employed and effective catalyst for this purpose. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and addresses crucial safety considerations. The objective is to equip researchers with a robust and reproducible method for the conversion of this compound to 4-bromotoluene, a valuable building block in the synthesis of more complex molecules.
Introduction
The removal of sulfur from organic molecules, a process known as desulfurization, is a fundamental reaction in organic chemistry. In the context of drug discovery and development, the mercapto (-SH) group, while useful for certain biological activities or as a synthetic handle, may need to be removed to modulate a compound's pharmacokinetic or pharmacodynamic properties. This compound is a common intermediate, and its conversion to 4-bromotoluene represents a key step in the synthesis of various pharmaceutical agents and fine chemicals. The bromo- and methyl- functionalities on the resulting aromatic ring offer versatile sites for further chemical elaboration.
Several methods exist for desulfurization, including reductions with metal hydrides and other catalytic systems.[1] However, catalytic hydrogenation using Raney Nickel is one of the most efficient and widely adopted methods for the hydrogenolysis of carbon-sulfur bonds.[2] This method's prevalence is due to its high efficiency and the relatively mild conditions under which it can be performed.
Principle of the Method: Raney Nickel Desulfurization
Raney Nickel is a fine-grained solid catalyst, primarily composed of nickel derived from a nickel-aluminum alloy.[3] Its high surface area and the presence of adsorbed hydrogen make it a potent catalyst for hydrogenation and hydrogenolysis reactions.[4] The desulfurization of a thiol (mercaptan) with Raney Nickel involves the cleavage of the carbon-sulfur bond and subsequent saturation of the resulting carbon- and sulfur-centered radicals with hydrogen atoms.[2]
The overall reaction is as follows:
R-SH + H₂ (from Raney Ni) → R-H + H₂S (adsorbed on Ni)
In the case of this compound, the reaction proceeds to yield 4-bromotoluene.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the desulfurization of this compound.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | 98% purity[5][6] |
| Raney Nickel (slurry in water) | Activated, 50% slurry[7] |
| Ethanol | Anhydrous, reagent grade |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Inert gas supply (Nitrogen or Argon) | |
| Filtration apparatus (e.g., Buchner funnel, Celite®) | |
| Rotary evaporator | |
| Standard laboratory glassware |
Experimental Workflow Diagram
Caption: Workflow for the desulfurization of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the mercaptan in a suitable amount of anhydrous ethanol (e.g., 10-20 mL per gram of substrate).
-
Under a gentle stream of inert gas (nitrogen or argon), carefully add the Raney Nickel slurry (typically 2-3 times the weight of the substrate). Caution: Raney Nickel is pyrophoric when dry and may evolve hydrogen gas upon contact with certain solvents.[8][9] Always handle it as a slurry and in a well-ventilated fume hood.
-
Equip the flask with a reflux condenser and maintain the inert atmosphere.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Caution: The Raney Nickel catalyst is still active and pyrophoric. Do not allow it to dry.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. It is advisable to keep the Celite® pad moist with ethanol during filtration.
-
Wash the filter cake thoroughly with several portions of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 4-bromotoluene, can be further purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.
-
Reaction Mechanism
Caption: Simplified mechanism of Raney Nickel desulfurization.
The reaction proceeds via the adsorption of the thiol onto the surface of the Raney Nickel catalyst. The hydrogen pre-adsorbed on the catalyst facilitates the reductive cleavage of the carbon-sulfur bond. The resulting benzyl and sulfhydryl radicals are then capped by hydrogen atoms, yielding the alkane product and nickel sulfide.
Safety Precautions
-
Raney Nickel: Raney Nickel is highly flammable and pyrophoric, especially when dry.[9] It should always be handled as a slurry under an inert atmosphere.[8] Avoid contact with air. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water.[9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7][10]
-
Hydrogen Gas: The reaction may evolve hydrogen gas.[8] Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
This compound: This compound is a thiol and has a strong, unpleasant odor. Handle it in a fume hood. It may cause skin and eye irritation.
-
Solvents: Ethanol is flammable. Keep it away from open flames and sparks.
Catalyst Deactivation and Disposal
After the reaction, the Raney Nickel catalyst will be contaminated with sulfur and is considered deactivated. It should be quenched carefully. A common procedure is to slowly add the filtered catalyst to a large volume of water. The deactivated catalyst can then be disposed of according to institutional and local environmental regulations.[11]
Alternative Desulfurization Methods
While Raney Nickel is highly effective, other methods for desulfurization exist and may be preferable for substrates with functional groups that are sensitive to catalytic hydrogenation. These include:
-
Molybdenum Hexacarbonyl: This reagent can mediate the desulfurization of thiols and disulfides and tolerates a wide range of functional groups.[12]
-
Trivalent Phosphorus Reagents: Radical-mediated desulfurization using phosphines or phosphites can be an effective alternative.[13]
-
Hydrodesulfurization (HDS): This industrial process typically uses catalysts like cobalt-molybdenum oxides on an alumina support at high temperatures and pressures.[14][15] While highly effective, the conditions are often too harsh for complex, sensitive molecules in a laboratory setting.
For the reduction of carbonyls, which can be a competing reaction pathway if the substrate contains such functionalities, the Wolff-Kishner[16][17][18][19] and Clemmensen[20][21][22] reductions are standard alternatives.
Conclusion
The desulfurization of this compound using Raney Nickel is a reliable and efficient method for the synthesis of 4-bromotoluene. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully perform this important transformation. The resulting product is a versatile intermediate for further synthetic applications in the fields of medicinal chemistry and materials science.
References
- Pennsylvania State University. (n.d.). Hydrodesulfurization. FSC 432: Petroleum Refining.
- Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel.
- Cole-Parmer. (2009). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.
- Various Authors. (n.d.). Desulfurization with Raney Nickel. ResearchGate.
- Britannica. (n.d.). Petroleum refining - Mercaptan Extraction, Hydrodesulfurization, Catalytic Reforming.
- Google Patents. (n.d.). EP1250401A4 - Desulphurization of naphta leading to reduced formation of mercaptans.
- Zhang, R. (2021). Investigation into the Bifurcating Reactivity of P(III) Reagents with Aryl Thiols via A Mechanistic Approach. eScholarship.org.
- AhmadullinS. (n.d.). DEMERUS: Mercaptan removal technologies.
- Google Patents. (n.d.). US8486258B2 - Gasoline hydrodesulfurization and membrane unit to reduce mercaptan type sulfur.
- Li, Y., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. The Journal of Organic Chemistry.
- Wiley Online Library. (n.d.). Desulfurization with Raney Nickel. Organic Reactions.
- Wiley Online Library. (2022).
- Indian Academy of Sciences. (n.d.). Raney nickel reductions.
- Organic Chemistry Portal. (n.d.). Desulfurization.
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Wikipedia. (n.d.). Clemmensen reduction.
- ResearchGate. (2014). Desulfurization of Several Thiophenols, Alkanethiols, and Disulfides.
- Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- Chad's Prep. (n.d.). The Clemmensen and Wolff Kishner Reductions.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- BYJU'S. (n.d.). Clemmensen Reduction reaction.
- YouTube. (2024). Lec5 - The Raney Nickel Reduction of Carbonyls: Thiol Nucleophiles.
- BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
- Wiley Online Library. (n.d.). The Wolff-Kishner Reduction. Organic Reactions.
- PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
- SulfaTrap. (n.d.). LPG Desulfurization.
- ResearchGate. (n.d.). Figure S1: 4-Bromotoluene conversion and isolated mass.
- PubChem. (n.d.). 4-Bromotoluene.
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Application Note & Protocol: Synthesis of 4-Bromotoluene via Chemoselective Reductive Desulfurization
Prepared by: Gemini, Senior Application Scientist Document ID: AN-2026-01-09-CHEM04 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the synthesis of 4-bromotoluene from 4-bromobenzyl mercaptan. This transformation requires the chemoselective reductive cleavage of a benzylic carbon-sulfur (C-S) bond while preserving a sensitive carbon-bromine (C-Br) bond on the aromatic ring. Traditional desulfurization agents, such as Raney Nickel, often lack the required selectivity, leading to undesired dehalogenation byproducts. This guide presents a robust and high-yield protocol utilizing molybdenum hexacarbonyl [Mo(CO)₆], a reagent known for its excellent functional group tolerance in desulfurization reactions. An alternative strategy employing nickel boride (Ni₂B), a milder alternative to Raney Nickel, is also discussed. The protocols herein are designed for practical laboratory application, emphasizing mechanistic rationale, operational safety, and validation through characterization.
Strategic Imperative: The Challenge of Chemoselectivity
The conversion of this compound to 4-bromotoluene is a reductive desulfurization—a hydrogenolysis of the C-S bond. The primary challenge is achieving this reduction with high chemoselectivity. The substrate contains two potentially reducible sites: the target C(sp³)–S bond and the C(sp²)–Br bond on the aromatic ring.
-
Classical Reagents & Their Limitations: Highly active hydrogenation catalysts like Raney Nickel are renowned for their efficacy in cleaving C-S bonds.[1][2] However, this high reactivity is often indiscriminate. The hydrogen-rich surface of Raney Nickel can readily catalyze the hydrodehalogenation of aryl halides, which would yield toluene as an undesired byproduct and reduce the overall yield of 4-bromotoluene.[3][4]
-
The Preferred Approach: To ensure the integrity of the C-Br bond, a milder and more selective reagent system is required. The ideal system will interact preferentially with the sulfur atom, facilitating C-S bond cleavage under conditions that do not activate the aryl bromide. Molybdenum hexacarbonyl has been identified as an effective reagent for this specific transformation, tolerating a wide array of functional groups.[5] Similarly, nickel boride, generated in situ, provides a less aggressive alternative to Raney Nickel for general desulfurizations.[6][7][8]
This guide will focus on the molybdenum hexacarbonyl protocol, which is directly cited for this application.
Primary Protocol: Molybdenum-Mediated Desulfurization
This protocol is based on the reported desulfurization of various thiols, including the specific conversion of this compound to 4-bromotoluene.[5] The mechanism is believed to involve coordination of the sulfur atom to the molybdenum center, followed by C-S bond cleavage.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material (CAS: 19552-10-4). |
| Molybdenum hexacarbonyl [Mo(CO)₆] | ≥98% | Sigma-Aldrich | Desulfurization agent (CAS: 13939-06-5). Handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent. Must be dry. |
| Diethyl ether | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aq. NaHCO₃ solution | Laboratory Grade | - | For aqueous wash. |
| Brine (Saturated aq. NaCl solution) | Laboratory Grade | - | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Celite® 545 | - | Sigma-Aldrich | Filtration aid. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.92 mmol).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF, 25 mL) to dissolve the starting material. Subsequently, add molybdenum hexacarbonyl (1.30 g, 4.92 mmol, 1.0 equiv.) to the solution. Caution: Molybdenum hexacarbonyl is a toxic solid; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. A dark precipitate (molybdenum sulfide complexes) will have formed. Dilute the mixture with diethyl ether (50 mL). Filter the suspension through a pad of Celite® 545 to remove the insoluble molybdenum salts. Wash the filter cake thoroughly with additional diethyl ether (2 x 25 mL).
-
Work-up - Extraction: Combine the organic filtrates in a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford 4-bromotoluene as a colorless oil or low-melting solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~7.38 (d, 2H), 7.08 (d, 2H), 2.32 (s, 3H).
-
Expected Mass Spec (EI): m/z 172/170 (M⁺, bromine isotope pattern), 91 (base peak, [M-Br]⁺).
-
Visualization of Chemical and Process Flows
Reaction Scheme
Caption: Reductive desulfurization of this compound to 4-bromotoluene.
Experimental Workflow
Caption: Step-by-step laboratory workflow for the synthesis and purification.
Alternative Strategy: Desulfurization with Nickel Boride (Ni₂B)
-
Principle: Nickel(II) chloride (NiCl₂) is reduced by sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) to form a fine black precipitate of nickel boride (Ni₂B). This reagent acts as the catalyst and hydrogen source (via reaction with the solvent and excess NaBH₄) for the hydrogenolysis of the C-S bond.[6]
-
Execution Summary:
-
Dissolve NiCl₂·6H₂O and this compound in methanol in a flask.
-
Cool the solution in an ice bath.
-
Add NaBH₄ portion-wise. A black precipitate will form, and vigorous hydrogen evolution will occur. Caution: Hydrogen is flammable. Ensure adequate ventilation and no nearby ignition sources.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work-up involves quenching with acid (carefully!), filtration to remove nickel salts, extraction of the product into an organic solvent, and purification as described in Section 3.2.
-
This method is highly effective but requires careful control during the addition of NaBH₄ due to the exothermic reaction and gas evolution.
Safety and Handling
-
This compound: Thiols are known for their potent and unpleasant odors. All manipulations should be performed in a certified chemical fume hood. It is an irritant; avoid contact with skin and eyes.
-
Molybdenum hexacarbonyl [Mo(CO)₆]: This is a toxic metal carbonyl. It is harmful if swallowed or inhaled. Use only in a fume hood and wear gloves and safety glasses.
-
Sodium Borohydride (NaBH₄): Reacts with water and alcohols to produce flammable hydrogen gas. Additions should be controlled, and the reaction should be performed in a well-ventilated area away from ignition sources.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Perform the reaction and extractions away from open flames or spark sources.
References
- Boar, R. B., Hawkins, D. W., McGhie, J. F., & Barton, D. H. (1973). Desulphuration of heterocyclic thiols with nickel boride. Journal of the Chemical Society C: Organic, 515.
- Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347-404.
- Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529.
- Khurana, J. M., & Magoo, D. (2010). Nickel Boride–Mediated Cleavage of 1,3-Dithiolanes: A Convenient Approach to Reductive Desulfurization. Synthetic Communications, 40(19), 2908-2913.
- This citation is not used in the text but is provided for context.
- Shu, C., Liu, X., Xie, W., Cai, S., Li, W., & Wang, M. (2021). Reductive desulfurization of aromatic sulfides with nickel boride in deep eutectic solvents. New Journal of Chemistry, 45(23), 10502-10509.
- Sareen, B. S., & Venkataraman, K. (1951). Raney nickel reductions. Journal of Scientific & Industrial Research, 10B, 231-235.
- Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
- Khurana, J. M., & Gogia, A. (1997). A convenient and selective method for the reduction of azides to amines with nickel boride at ambient temperature. Journal of the Chemical Society, Perkin Transactions 1, (10), 1437-1438.
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- This citation is not used in the text but is provided for context.
- This citation is not used in the text but is provided for context.
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- This citation is not used in the text but is provided for context.
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- This citation is not used in the text but is provided for context.
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- 9. researchgate.net [researchgate.net]
Applications of 4-Bromobenzyl Mercaptan in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
This guide provides an in-depth exploration of the applications of 4-Bromobenzyl Mercaptan as a versatile building block in the synthesis of pharmaceutical intermediates. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the reactivity of this thiol and provides detailed protocols for its utilization in the formation of key thioether linkages, a common motif in pharmacologically active molecules.
Introduction: The Strategic Importance of the 4-Bromobenzylthio Moiety
This compound, also known as (4-bromophenyl)methanethiol, is a pivotal reagent in synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates.[1] Its utility stems from the dual reactivity conferred by its structure: a nucleophilic thiol group and a brominated aromatic ring. The thiol (-SH) group is a potent nucleophile, readily participating in S-alkylation reactions to form stable thioether bonds.[1] This linkage is a key structural element in a variety of therapeutic agents, contributing to their biological activity and pharmacokinetic profiles.
The presence of the bromine atom on the phenyl ring offers a strategic advantage for further molecular elaboration.[1] It serves as a handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of additional complexity and the construction of diverse molecular scaffolds. This bifunctionality makes this compound an invaluable tool for medicinal chemists in the design and synthesis of novel drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19552-10-4 | [2][3][4] |
| Molecular Formula | C₇H₇BrS | [2][3][4] |
| Molecular Weight | 203.10 g/mol | [2][3] |
| Appearance | Colorless to pale yellow solid/liquid | [1] |
| Melting Point | 27-31 °C | [2] |
| Odor | Strong, characteristic of thiols | [1] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
Core Application: Thioether Synthesis via S-Alkylation
The primary application of this compound in pharmaceutical synthesis is the formation of 4-bromobenzyl thioethers. This is typically achieved through a nucleophilic substitution reaction where the mercaptan, or its corresponding thiolate, attacks an electrophilic carbon center, displacing a leaving group. This reaction is a robust and widely employed method for constructing C-S bonds.
Mechanistic Rationale
The high nucleophilicity of the sulfur atom in this compound is the driving force for S-alkylation reactions. In the presence of a base, the thiol proton is abstracted to form a more potent nucleophile, the thiolate anion. This anion then readily attacks an alkyl halide or another suitable electrophile in an Sₙ2-type mechanism. The choice of base and solvent is crucial for optimizing reaction rates and minimizing side reactions. Weaker bases such as potassium carbonate are often sufficient, while stronger bases like sodium hydride can be used for less reactive electrophiles. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly employed to facilitate the reaction.
Application Protocol: Synthesis of a 2-(4-Bromobenzyl)thio-Substituted Heterocyclic Intermediate
This protocol details a representative synthesis of a pharmaceutical intermediate featuring a 4-bromobenzylthio moiety. The target molecule is a substituted pyrimidine, a common scaffold in medicinal chemistry. This protocol is based on established principles of S-alkylation of heterocyclic halides.
Reaction Scheme
Caption: S-alkylation of 2-chloro-4,6-dimethylpyrimidine.
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| 2-Chloro-4,6-dimethylpyrimidine | ≥98% | Combi-Blocks |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Round-bottom flask (100 mL) | Pyrex | |
| Magnetic stirrer and stir bar | IKA | |
| Heating mantle with temperature control | Glas-Col | |
| Condenser | Kimble | |
| Separatory funnel (250 mL) | Corning | |
| Rotary evaporator | Büchi | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-4,6-dimethylpyrimidine (1.42 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (40 mL) to the flask. Stir the suspension for 10 minutes at room temperature. To this mixture, add this compound (2.03 g, 10 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain stirring at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) to afford the pure 2-((4-bromobenzyl)thio)-4,6-dimethylpyrimidine as a white to off-white solid.
Expected Results and Characterization
-
Yield: 85-95%
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 6.65 (s, 1H), 4.30 (s, 2H), 2.35 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.0, 161.5, 137.0, 131.8, 130.5, 121.5, 115.0, 35.0, 24.0.
-
Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₄BrN₂S [M+H]⁺: 309.0, found: 309.1.
Broader Applications and Future Perspectives
The utility of this compound extends beyond the synthesis of simple heterocyclic thioethers. The 4-bromobenzylthio moiety can be incorporated into more complex molecular architectures, serving as a key intermediate for the development of a wide range of therapeutic agents. For instance, the bromine atom can be utilized in subsequent cross-coupling reactions to build biaryl structures or introduce other functional groups, significantly expanding the chemical space available for drug discovery.
Recent research has highlighted the importance of sulfur-containing compounds in medicinal chemistry.[5] Thiols and thioethers are found in numerous approved drugs and play critical roles in their pharmacological activity.[5] The unique electronic and steric properties of the sulfur atom can influence a molecule's binding affinity to its target, as well as its metabolic stability and pharmacokinetic profile. As such, the strategic incorporation of moieties like the 4-bromobenzylthio group will continue to be a valuable strategy in the design of next-generation therapeutics.
Visualization of the Synthetic Workflow
Caption: Workflow for the utilization of this compound.
References
- ChemBK. (4-Bromobenzyl)mercaptan. [Link]
- MetwareBio. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. [Link]
- Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.
- PrepChem.com. Synthesis of 4-bromobenzyl methyl ether. [Link]
- The Royal Society of Chemistry.
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Sources
- 1. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]
- 2. 4-溴苄硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Bromobenzyl Group: A Multifaceted Tool in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-bromobenzyl (PBB) group is a cornerstone intermediate in contemporary organic synthesis, prized for its remarkable versatility.[1] Its structure is deceptively simple, yet it harbors a powerful duality of function: a reactive benzylic position ideal for derivatization or for serving as a stable protecting group, and a strategically placed aryl bromide that acts as a reliable handle for modern palladium-catalyzed cross-coupling reactions. This unique combination allows for the execution of complex, sequential synthetic strategies, making it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the PBB group's primary roles, complete with field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers in leveraging its full synthetic potential.
Section 1: The 4-Bromobenzyl (PBB) Group as a Robust Protecting Group
The benzyl (Bn) ether is a classic and widely used protecting group for alcohols due to its ease of installation and general stability. The 4-bromobenzyl (PBB) group functions similarly but with a significant advantage: the presence of the bromine atom on the aromatic ring introduces unique deprotection and functionalization possibilities that are orthogonal to the standard benzyl group.[3]
Principle of Protection and Key Advantages
The PBB group is typically introduced to protect alcohols or carboxylic acids. Like a standard benzyl group, it is stable to a wide range of reaction conditions, including many basic, nucleophilic, and reductive environments.[4] The primary advantages of using the PBB group over a simple benzyl group are:
-
Orthogonal Reactivity: The C-Br bond can be selectively targeted for cross-coupling reactions while the protecting group remains intact.
-
Alternative Cleavage Pathways: While it can be removed via standard hydrogenolysis, the bromide offers a handle for other transformations, such as lithiation, that can precede or facilitate cleavage.
-
Crystallinity: The presence of the heavy bromine atom can often enhance the crystallinity of intermediates, simplifying purification by recrystallization.
Protocol: Protection of Alcohols as PBB Ethers
This protocol describes the protection of a primary alcohol using 4-bromobenzyl bromide under standard Williamson ether synthesis conditions. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the alcohol to form the corresponding alkoxide.
Experimental Protocol 1: PBB Protection of Benzyl Alcohol
-
Materials:
-
Primary or secondary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
4-Bromobenzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate and brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add the alcohol (1.0 equiv) and anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Re-cool the mixture to 0 °C and add a solution of 4-bromobenzyl bromide (1.1 equiv) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol: Protection of Carboxylic Acids as PBB Esters
Carboxylic acids are protected to mask their acidic proton and prevent nucleophilic attack at the carbonyl carbon.[5] The PBB ester is a stable derivative that can be formed under mild basic conditions.[6]
Experimental Protocol 2: PBB Protection of Benzoic Acid
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
4-Bromobenzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate and brine
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to ~0.5 M).
-
Add finely ground potassium carbonate (1.5 equiv) to the solution.
-
Add 4-bromobenzyl bromide (1.1 equiv) and stir the mixture vigorously at room temperature for 12-18 hours. Monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-bromobenzyl ester by flash column chromatography or recrystallization.[7]
-
Deprotection Strategies
The removal of the PBB group can be accomplished through several methods, allowing for flexibility in a multi-step synthesis.
| Deprotection Method | Reagents and Conditions | Causality and Insight |
| Hydrogenolysis | H₂, Pd/C (5-10 mol%), in MeOH, EtOH, or EtOAc | This is the standard method for cleaving benzyl-type ethers.[8] The C-O bond is cleaved reductively. Note that the C-Br bond can also be reduced under these conditions, yielding toluene as a byproduct. This method is not suitable if the C-Br bond is needed for subsequent steps. |
| Oxidative Cleavage | Dichlorodicyanoquinone (DDQ) | While highly effective for p-methoxybenzyl (PMB) ethers, this method is generally less efficient for PBB ethers as the electron-withdrawing bromine atom disfavors the formation of the required carbocation intermediate.[9][10] |
| Strong Acid Cleavage | BCl₃, BBr₃, or HBr/AcOH | These strong Lewis or Brønsted acids can cleave the ether bond.[11] This method is harsh and lacks chemoselectivity, limiting its use to robust substrates. |
Section 2: The 4-Bromobenzyl Group in Palladium-Catalyzed Cross-Coupling
The true power of the PBB group lies in the synthetic utility of its aryl bromide moiety. This functionality serves as a versatile electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds in modern organic synthesis.[1] The reactivity of the C-X bond in the crucial oxidative addition step generally follows the trend I > Br > OTf >> Cl, making the C-Br bond a reliable and highly practical choice.[12]
Suzuki-Miyaura Coupling: Formation of Biaryl Methane Scaffolds
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[13][14] When a PBB-containing substrate is used, this reaction provides a direct route to diarylmethane derivatives, which are common motifs in pharmaceuticals.[13][15]
Experimental Protocol 3: Suzuki-Miyaura Coupling of a PBB-Ether with Phenylboronic Acid
-
Materials:
-
PBB-protected alcohol (e.g., from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1))
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the PBB ether (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe to achieve a concentration of ~0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[16] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important precursors for various functional materials and complex molecules.[17][18]
Experimental Protocol 4: Sonogashira Coupling of 4-Bromobenzyl Alcohol
-
Materials:
-
4-Bromobenzyl alcohol (1.0 equiv)[19]
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 2-4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
Charge a Schlenk flask with 4-bromobenzyl alcohol (1.0 equiv), PdCl₂(PPh₃)₂ (1 mol%), and CuI (2 mol%).[12]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or DMF) followed by the base (e.g., Et₃N, used as solvent or co-solvent).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
After completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting aryl alkyne by flash column chromatography.
-
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[20][21] This powerful transformation is widely used to synthesize stilbenes, cinnamates, and other vinylated aromatic compounds.[22][23]
Experimental Protocol 5: Heck Reaction of 4-Bromobenzyl Alcohol with Styrene
-
Materials:
-
4-Bromobenzyl alcohol (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 2-4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 1.5 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
-
Procedure:
-
In a sealable reaction tube, combine 4-bromobenzyl alcohol (1.0 equiv), Pd(OAc)₂ (1 mol%), and the phosphine ligand (2 mol%).[12]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, the base (1.5 equiv), and the alkene (1.2 equiv) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the tube to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Section 3: The 4-Bromobenzyl Group as a Bifunctional Synthetic Building Block
The ultimate utility of the PBB group is realized when both of its reactive sites—the benzylic position and the aryl bromide—are strategically employed in a synthetic sequence. This bifunctionality allows for the construction of complex molecular architectures that would be challenging to access otherwise.[1][24] A key aspect of this strategy is chemoselectivity, where one site can be reacted while the other remains dormant. For instance, the aryl bromide is generally more reactive in Suzuki couplings than the benzylic bromide of a protecting group.[25]
Strategic Workflow for Sequential Functionalization
The choice of which functional handle to react first is a critical strategic decision that depends on the target molecule and the compatibility of the required reaction conditions.
Caption: Strategic decision workflow for utilizing the PBB group.
Application in Medicinal Chemistry: Synthesis of Anticancer Agents
The PBB moiety is frequently incorporated into the design of novel therapeutic agents. A notable example is its use in the synthesis of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines, which have been investigated as potent anticancer agents.[26][27][28] In the reported synthesis, a key precursor containing the PBB group is constructed, and subsequent nucleophilic aromatic substitution reactions at the pyrimidine core are performed to generate a library of potential drug candidates.[27] This highlights the role of the PBB group as a foundational scaffold in drug discovery.
Conclusion
The 4-bromobenzyl group is far more than a simple halogenated analogue of the benzyl group. It is a highly versatile and strategic tool for organic synthesis. Its dual nature allows it to function as a robust protecting group with orthogonal properties and as a key participant in the most powerful C-C bond-forming reactions of the modern era. By understanding the principles and protocols outlined in this guide, researchers can confidently employ the PBB group to streamline synthetic routes, enable complex molecular constructions, and accelerate innovation in drug development and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD.
- GlobalInfoTek. The Role of 4-Bromobenzyl Bromide in Modern Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols: The Use of N-(4-Bromobenzyl)-N-ethylethanamine in Suzuki Coupling Reactions. BenchChem.
- Ziegler, J., et al. (Not specified). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH.
- BenchChem. (2025). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes. BenchChem.
- Arora, S., et al. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing.
- BenchChem. (2025). 4-Iodobenzyl Alcohol vs. 4-Bromobenzyl Alcohol: A Comparative Guide to Reactivity in Cross-Coupling Reactions. BenchChem.
- Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. (2007). PubMed.
- Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PMC - PubMed Central.
- Wikipedia. Sonogashira coupling.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10, 3793-3796.
- Wikipedia. Heck reaction.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
- BenchChem. (2025).
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Anderson, J. C., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- University of Windsor. Alcohol Protecting Groups.
- Common Organic Chemistry. Benzyl Protection.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- PubChem. 4-Bromobenzyl alcohol.
- PubChem.
- Molander, G. A., & Brown, A. R. (Not specified).
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- All Chemistry. (2020). Protecting Groups for Carboxylic acid. YouTube.
- Kaur, H., et al. (Not specified). Design and Efficient Synthesis of New 4-Amino-Substituted 2-(4-Bromobenzyl)-5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines of Anticancer Interest and Their In Silico Study. OUCI.
- BenchChem. (Not specified). Application Notes and Protocols: 4-Iodobenzyl Alcohol as a Protecting Group for Carboxylic Acids. BenchChem.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
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Application Notes & Protocols: The Strategic Use of 4-Bromobenzyl Mercaptan in Carbonyl Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the reaction of 4-bromobenzyl mercaptan with aldehydes and ketones. The primary focus is on the formation of dithioacetals and dithioketals, which serve as robust protecting groups for carbonyl functionalities. We delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and explore the strategic advantages conferred by the 4-bromo substituent for subsequent synthetic transformations. This guide is designed to bridge theoretical understanding with practical application, explaining the causality behind experimental choices to ensure reproducible and efficient outcomes.
Introduction: Why this compound?
This compound, also known as (4-bromophenyl)methanethiol, is a versatile organosulfur reagent employed in modern organic synthesis.[1][2] Its utility stems from the nucleophilic thiol (-SH) group, which readily reacts with the electrophilic carbon of aldehydes and ketones.[1] The reaction product, a dithioacetal or dithioketal, is exceptionally stable under a wide range of acidic and basic conditions, making it a superior protecting group for carbonyls compared to its oxygen-based acetal counterparts.[3][4]
The true strategic value of this specific reagent lies in its bifunctional nature. The thiol group provides the functionality for carbonyl protection, while the bromine atom on the aromatic ring serves as a synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions.[5] This allows for complex molecular scaffolds to be assembled while the sensitive carbonyl group remains masked, to be revealed only at a later, appropriate stage. This dual utility makes this compound an invaluable tool in multi-step synthetic campaigns, particularly in pharmaceutical and agrochemical research.[2][5]
The Chemistry of Thioacetal & Thioketal Formation
The reaction between a carbonyl compound and two equivalents of a thiol, such as this compound, results in the formation of a dithioacetal (from an aldehyde) or a dithioketal (from a ketone). This transformation is not spontaneous and requires catalysis.[6]
Mechanism of Action: The Role of Catalysis
The formation of a thioacetal proceeds through a two-step mechanism, typically catalyzed by either a Lewis acid or a Brønsted acid.[3][6]
-
Hemithioacetal Formation: The catalyst activates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[7] The sulfur atom of the mercaptan acts as a nucleophile, attacking the carbonyl carbon. A subsequent proton transfer yields a hemithioacetal intermediate.[6]
-
Thioacetal Formation: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water generates a resonance-stabilized sulfonium ion. A second molecule of the mercaptan then attacks this electrophilic intermediate, and a final deprotonation yields the stable dithioacetal product and regenerates the catalyst.[6]
Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃, TiCl₄) are commonly employed to coordinate with the carbonyl oxygen, thereby activating it for nucleophilic attack.[3][8] Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), HCl) achieve activation by protonating the carbonyl oxygen.[6][9]
Figure 1: Acid-catalyzed mechanism of dithioacetal formation.
Experimental Protocols
The following protocols are provided as robust starting points for the protection of aromatic aldehydes and ketones. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[10]
General Experimental Workflow
A typical workflow involves the reaction setup, monitoring, work-up, and purification of the desired thioacetal product.
Sources
- 1. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]
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- 10. aidic.it [aidic.it]
Application Note: A Robust Synthetic Route for the Preparation of 4-Bromobenzyl Mercaptan from 4-Bromobenzyl Bromide
For: Researchers, scientists, and drug development professionals.
Abstract & Rationale
4-Bromobenzyl mercaptan is a valuable organosulfur compound utilized as a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its utility stems from the dual reactivity of the nucleophilic thiol group and the potential for further functionalization at the bromine-substituted aromatic ring, for instance, via cross-coupling reactions. This document provides a detailed, field-proven protocol for the synthesis of this compound from the readily available precursor, 4-bromobenzyl bromide.
The selected synthetic strategy proceeds via the formation of an intermediate S-alkylisothiouronium salt, followed by basic hydrolysis. This two-step, one-pot method is widely favored over direct nucleophilic substitution with hydrosulfide anions. The use of thiourea as the sulfur source elegantly circumvents the common issue of symmetrical sulfide (R-S-R) formation, which often plagues reactions using sodium hydrosulfide due to the high nucleophilicity of the initially formed thiolate.[3][4][5] This protocol is designed to be robust, scalable, and yield a high-purity product.
Reaction Mechanism: From Alkyl Halide to Thiol
The conversion of 4-bromobenzyl bromide to this compound is achieved in two distinct mechanistic steps:
-
S-Alkylation of Thiourea: The process begins with a classic bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This displaces the bromide ion and forms a stable S-(4-bromobenzyl)isothiouronium bromide salt intermediate.[3][6]
-
Alkaline Hydrolysis: The isothiouronium salt is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide). The hydroxide ion attacks the central carbon of the isothiouronium group, leading to the cleavage of the C-S bond. This liberates the desired thiolate anion and forms urea as a stable byproduct. A final acidic workup protonates the thiolate to yield this compound.[5][6][7]
The following diagram illustrates the complete mechanistic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Reagents and Materials
Proper handling and accurate measurement of reagents are critical for success and safety.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Key Properties & Safety Notes |
| 4-Bromobenzyl bromide | 589-15-1 | 249.91 | White solid. Lachrymator and corrosive. Causes severe skin and eye burns. Handle exclusively in a chemical fume hood.[8][9][10][11] |
| Thiourea | 62-56-6 | 76.12 | White solid. Potential carcinogen and teratogen. Avoid inhalation of dust. |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | Flammable liquid. Use in a well-ventilated area away from ignition sources. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | White solid. Corrosive. Causes severe burns. Handle with appropriate PPE. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile liquid. Potential carcinogen. Use for extraction in a fume hood. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive liquid. Causes severe burns and respiratory irritation. |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | Drying agent. |
Detailed Experimental Protocol
Caution: This procedure must be performed in a well-ventilated chemical fume hood due to the lachrymatory nature of the starting material and the potent stench of the thiol product. All glassware should be decontaminated with a bleach solution before removal from the hood.[12]
Part A: Formation of S-(4-bromobenzyl)isothiouronium Bromide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl bromide (12.5 g, 50.0 mmol, 1.0 equiv) and thiourea (4.2 g, 55.0 mmol, 1.1 equiv).
-
Dissolution: Add 100 mL of ethanol to the flask. Stir the mixture to dissolve the solids. A gentle warming may be applied if necessary.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The reaction progress can be monitored by TLC. The formation of the isothiouronium salt, which is more polar than the starting bromide, should be observed. This intermediate is typically used directly without isolation.[13]
Part B: Hydrolysis to this compound
-
Cooling: After the initial reflux period, remove the heating mantle and allow the reaction mixture to cool to near room temperature.
-
Base Addition: Prepare a solution of sodium hydroxide (9.0 g, 225 mmol, 4.5 equiv) in 40 mL of water. Carefully add this aqueous NaOH solution to the reaction flask.
-
Hydrolysis: Re-attach the reflux condenser and heat the mixture back to reflux. Maintain reflux with vigorous stirring for an additional 2-3 hours to ensure complete hydrolysis of the intermediate salt.[13]
Part C: Work-up and Purification
-
Cooling & Neutralization: Cool the reaction mixture to room temperature in an ice-water bath.
-
Acidification: Slowly and carefully acidify the basic solution by adding 6M hydrochloric acid (HCl) dropwise until the pH is approximately 1-2 (check with pH paper). This step protonates the thiolate to form the desired mercaptan.
-
Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (1 x 100 mL) and then brine (1 x 100 mL) to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude this compound, which may be a pale yellow oil or a low-melting solid.[1]
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane. The pure product is a white solid with a reported melting point of 27-31 °C.[2][14]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the molecular structure. Expected chemical shifts (in CDCl₃) are approximately:
-
~1.7-2.0 ppm (singlet, 1H): Thiol proton (-SH ). This peak may be broad.
-
~3.7 ppm (doublet, 2H): Methylene protons (-CH₂ -SH), coupled to the thiol proton.
-
~7.2-7.5 ppm (multiplet, 4H): Aromatic protons on the disubstituted benzene ring, typically appearing as two distinct doublets (AA'BB' system).
-
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.
-
IR Spectroscopy: A characteristic weak absorption band for the S-H stretch is expected in the region of 2550-2600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass (202.97 g/mol for ⁷⁹Br isotope, 204.97 g/mol for ⁸¹Br isotope), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction in either step. 2. Loss of product during workup (e.g., insufficient extraction). 3. Incorrect pH during acidification. | 1. Extend reflux times. Confirm consumption of starting material by TLC. 2. Perform additional extractions. 3. Ensure the mixture is distinctly acidic (pH < 2) before extraction to ensure the thiol is in its neutral form. |
| Product is Impure | 1. Presence of unreacted 4-bromobenzyl bromide. 2. Formation of symmetrical disulfide (Br-Ph-CH₂-S-S-CH₂-Ph-Br) via oxidation. | 1. Ensure sufficient reflux time in the first step. Purify carefully by distillation or recrystallization. 2. Degas solvents before use and/or conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize oxygen exposure. |
| Persistent Unpleasant Odor in Lab | 1. Thiol residue on glassware or surfaces. | 1. Rinse all contaminated glassware and surfaces thoroughly with a sodium hypochlorite (bleach) solution, which oxidizes the thiol to less odorous sulfonic acids, followed by standard cleaning. |
References
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- Chemistry LibreTexts. 3.2.6: Thiols and Sulfides. [Link]
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- JoVE.
- University of Calgary.
- Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]
- Arkat USA. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]
- Cole-Parmer. Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. [Link]
- Thermo Fisher Scientific.
- ChemBK. (4-Bromobenzyl)mercaptan. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
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Application Note: Mastering the Synthesis of Air-Sensitive Thiols
A Researcher's Guide to Inert Atmosphere Techniques and Experimental Protocols
The Challenge: The Inherent Reactivity of Thiols
Thiols (R-SH), the sulfur analogs of alcohols, are a cornerstone of organic synthesis, chemical biology, and materials science due to their unique nucleophilicity, redox properties, and ability to form strong bonds with metals.[1][2] However, the very reactivity that makes them valuable also renders them highly susceptible to atmospheric oxygen. The sulfhydryl group (-SH) is easily oxidized, not just to the common disulfide (R-S-S-R), but further to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic acids (R-SO₃H).[1][3] This oxidation is often catalyzed by trace metal impurities and is significantly accelerated under basic conditions, where the more nucleophilic thiolate anion (R-S⁻) is formed.[4][5]
This sensitivity presents a significant experimental hurdle. A successful reaction requires not only the absence of oxygen during the reaction itself but also meticulous preparation of all glassware, solvents, and reagents to eliminate atmospheric contaminants. This guide provides a comprehensive framework for establishing and maintaining the inert conditions necessary for working with these sensitive compounds.
Pillar I: Establishing the Inert Environment
The foundation of any successful reaction with air-sensitive compounds is the rigorous exclusion of oxygen and moisture.[6][7] This is primarily achieved using two complementary systems: the Schlenk line and the glovebox.
The Schlenk Line
A Schlenk line, or double manifold, is a versatile piece of glassware that allows for the manipulation of reagents under a dynamic flow of inert gas or vacuum.[8][9] It consists of two parallel glass tubes: one connected to a high-vacuum pump (for removing air) and the other to a source of purified inert gas (typically Argon or Nitrogen).[6] Stopcocks along the manifold allow the user to switch a connected reaction flask between vacuum and the inert gas supply.
-
Causality: The power of the Schlenk line lies in its ability to perform "purge-and-refill" cycles directly on the reaction vessel.[6] By repeatedly evacuating the flask to remove air and then backfilling it with inert gas, a robustly oxygen-free environment is created.[10] This makes it ideal for running chemical syntheses, distillations, and solvent transfers.[9]
The Glovebox
A glovebox provides a hermetically sealed environment containing a continuously purified inert atmosphere.[11][12] The internal atmosphere is circulated through catalysts that remove oxygen and molecular sieves that remove water, maintaining impurity levels below 1 part-per-million (ppm).[12] All materials and equipment are brought into the box through an antechamber, which is subjected to several vacuum/inert gas cycles before the inner door is opened.[10][12]
-
Causality: The glovebox excels at manipulations that are difficult or impossible on an open bench under a gas flow, such as weighing and handling air-sensitive solids, preparing samples for analysis, or running multiple small-scale reactions.[12][13] While entire reactions can be performed inside, it is often used in concert with a Schlenk line, where solids are weighed in the box and then transferred to a flask for reaction on the line.[6]
Table 1: Comparison of Inert Atmosphere Systems
| Feature | Schlenk Line | Glovebox |
| Primary Use | Chemical synthesis, solvent transfer, distillations.[9] | Handling solids, storage, sample preparation, small-scale reactions.[12] |
| Atmosphere | Dynamic flow of inert gas; requires constant positive pressure. | Static, continuously purified inert atmosphere (<1 ppm O₂, H₂O).[12] |
| Pros | Cost-effective, versatile for various glassware setups, excellent for solvent work.[9] | Highest level of atmospheric purity, ideal for manipulating solids, allows for open-flask work.[11] |
| Cons | Requires more manual dexterity, risk of contamination with every transfer, not ideal for weighing solids.[13] | High initial and maintenance cost, limited working space, potential for solvent vapor contamination.[10] |
Pillar II: Preparing Glassware and Solvents
An inert atmosphere is only as good as the components within it. Adsorbed water on glassware and dissolved oxygen in solvents are major sources of contamination that must be rigorously removed.
Glassware Preparation
All glassware must be scrupulously dried to remove a thin film of adsorbed moisture.[14]
-
Oven Drying: The most common method involves heating glassware in an oven (typically at >125°C) overnight.[14] The hot glassware is then assembled and allowed to cool under a stream of inert gas or by connecting it to the Schlenk line for purge-and-refill cycles.[14]
-
Flame Drying: For more rigorous applications, glassware can be "flame-dried." The assembled apparatus is heated with a heat gun or a soft flame from a torch while under high vacuum.[6] This process aggressively removes water. The hot glass is then allowed to cool under vacuum before being filled with inert gas.
Solvent Degassing
Solvents are saturated with dissolved atmospheric gases, primarily nitrogen and oxygen. For reactions involving sensitive thiols, removing dissolved oxygen is critical.[15]
-
Causality: The presence of oxygen can lead to unwanted side reactions, particularly in heated or organometallic reactions.[15] The choice of degassing method depends on the required level of purity and the scale of the reaction.
Table 2: Comparison of Solvent Degassing Methods
| Method | Effectiveness | Procedure | Best For |
| Freeze-Pump-Thaw | Most Effective | The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed to release trapped gases. This cycle is repeated at least three times.[8][14][15] | High-purity applications, sensitive organometallic reactions, and photochemical reactions.[15] |
| Purging (Sparging) | Least Effective | An inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (30-60 min) via a long needle or fritted tube.[14][15] | Bulk solvent degassing where trace oxygen is tolerable; less effective for low-boiling point solvents due to evaporation.[8] |
| Sonication with Vacuum | Moderately Effective | The solvent is subjected to a light vacuum while being agitated in an ultrasonic bath. The process is repeated in cycles with inert gas backfills.[8][14] | Quickly preparing moderately degassed solvents for applications like HPLC or some less sensitive reactions.[14] |
Pillar III: Executing the Reaction
With a robust inert environment established and all components prepared, the final challenge is the transfer and addition of reagents without introducing air.
Transferring Air-Sensitive Liquids
-
Syringes: For small volumes (<50 mL), a gas-tight syringe is a convenient tool.[14][16] The key is to thoroughly purge the syringe with inert gas before drawing up the liquid. This involves drawing inert gas from a balloon or the headspace of a flask into the syringe and expelling it several times.[17]
-
Cannula Transfer: For transferring larger volumes of solvents or reagent solutions, cannula transfer is the standard technique.[18][19] A cannula is a long, flexible double-tipped needle. The transfer is driven by a pressure differential created between the donating and receiving flasks.[19] A positive pressure of inert gas in the donating flask pushes the liquid through the cannula into the receiving flask, which is vented to maintain equal pressure or is under a slight vacuum to assist the transfer.[18][20]
Core Protocols & Workflows
Protocol 1: General Setup for an Air-Sensitive Reaction on a Schlenk Line
-
Glassware Prep: Assemble the oven- or flame-dried reaction flask (containing a stir bar) and condenser. Lightly grease all joints and secure with clips.
-
Connect to Line: Connect the flask to the Schlenk line via thick-walled rubber tubing.
-
Purge-and-Refill: Evacuate the flask under high vacuum for 5-10 minutes. Switch the stopcock to backfill the flask with inert gas. Repeat this cycle at least three times to ensure the removal of all atmospheric gases.[6]
-
Establish Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas, confirmed by a gentle outflow through an oil bubbler connected to the manifold.[21]
-
Solvent Addition: Transfer the degassed solvent to the reaction flask via cannula or syringe.
-
Reagent Addition: Add liquid reagents via a purged syringe through a rubber septum. Add stable solid reagents quickly by briefly removing a stopper under a high flow of inert gas.[21] For highly sensitive solids, add them in a glovebox before attaching the flask to the line.
-
Initiate Reaction: Begin stirring and heating as required by the specific reaction protocol. Maintain a slight positive pressure of inert gas throughout the reaction, vented through the bubbler.
Caption: Workflow for initiating a reaction under inert atmosphere.
Protocol 2: Cannula Transfer of an Air-Sensitive Thiol Solution
-
Preparation: Equip both the donating flask (containing the thiol solution) and the receiving flask with rubber septa. Place both flasks under a positive pressure of inert gas via needles connected to the Schlenk line or a balloon.[18][20]
-
Cannula Purge: Remove a hot, oven-dried cannula. Pierce the septum of the donating flask, keeping the tip in the headspace above the liquid. Allow inert gas to flow through the cannula for ~30 seconds to purge it of air.[18]
-
Connect Flasks: While the gas is still flowing, pierce the septum of the receiving flask with the other end of the cannula.
-
Initiate Transfer: Lower the cannula tip into the thiol solution in the donating flask. To start the flow, create a slight pressure differential. This can be done by inserting a "bleed" needle into the receiving flask's septum, which provides an exit for gas and initiates a siphon.[18][20]
-
Control Transfer: Control the rate of transfer by adjusting the depth of the cannula in the liquid or by slightly raising or lowering the donating flask.
-
Terminate Transfer: Once the desired volume is transferred, raise the cannula out of the solution into the headspace of the donating flask. Allow inert gas to push any remaining liquid through. Finally, remove the cannula from both flasks.
Caption: Pressure-driven transfer of liquid between flasks.
Monitoring and Work-Up
Monitoring the progress of an air-sensitive reaction requires taking aliquots without compromising the inert atmosphere.
-
TLC/LC-MS Sampling: A common method involves using a long, thin syringe needle to withdraw a small sample through the septum while maintaining a strong positive flow of inert gas into the flask.[17] The sample is then quickly quenched in a separate vial. For highly sensitive reactions, specialized sampling valves can be used.[17]
-
Advanced Techniques: For real-time analysis, specialized probes like the inert Atmospheric Solids Analysis Probe (iASAP) allow for mass spectrometry sampling directly from a Schlenk flask into the spectrometer without air exposure.[22][23]
When the reaction is complete, the work-up should also be conducted with care. If the product is still air-sensitive, filtrations must be done using a Schlenk filter, and extractions must be performed in degassed solvents under an inert atmosphere.
Conclusion
Success in reactions involving air-sensitive thiols is not dependent on a single technique but on a holistic and meticulous approach. From the rigorous preparation of glassware and solvents to the precise execution of transfers under an inert atmosphere, each step is critical to preventing oxidative degradation. By understanding the causality behind these protocols and mastering the core techniques of the Schlenk line and glovebox, researchers can reliably harness the synthetic power of these versatile sulfur compounds.
References
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- 4: Transferring Liquids. (2024, October 15). Chemistry LibreTexts.
- Air-free technique. Wikipedia.
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- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
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- Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc.
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- As an air sensitive inorganic chemist here is my column. (2018, December 15). Reddit.
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- ANALYSIS OF AIR-SENSITIVE COMPOUNDS VIA INERT SAMPLING TECHNIQUES BY iASAP COMPACT MASS SPECTROMETRY. cromlab-instruments.es.
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Application Notes & Protocols: (4-Bromophenyl)methanethiol in Surface Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of (4-Bromophenyl)methanethiol in Surface Engineering
(4-Bromophenyl)methanethiol is a bifunctional organic molecule that has emerged as a critical component in the field of surface chemistry and materials science. Its utility lies in its unique molecular architecture: a methanethiol (-CH₂SH) head group and a terminal bromo (-Br) functional group on a phenyl ring. This structure allows for a two-stage approach to surface functionalization.
First, the methanethiol group acts as a robust anchor, forming a strong covalent bond with noble metal surfaces such as gold, silver, and copper. This interaction drives the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).[1] The formation of these SAMs is a self-limiting process that results in a well-defined and reproducible surface modification.[2][1]
Second, the exposed bromo-group serves as a versatile chemical handle. It projects outwards from the surface, creating a reactive plane that can undergo subsequent chemical transformations. This allows for the covalent attachment of a wide array of other molecules, effectively turning the initial SAM into a platform for creating complex, multifunctional surfaces. The carbon-bromine bond can be selectively targeted for reactions like nucleophilic substitution or cross-coupling, paving the way for applications in biosensing, molecular electronics, and corrosion resistance.[3][4][5]
This guide provides detailed protocols for the formation and characterization of (4-Bromophenyl)methanethiol SAMs and illustrates their use as a foundational layer for advanced surface engineering.
PART 1: Formation of Self-Assembled Monolayers (SAMs)
The cornerstone application of (4-Bromophenyl)methanethiol is the creation of a well-ordered SAM on a gold substrate. The protocol below details a standard laboratory procedure. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: SAM Formation on Gold
Objective: To form a dense, ordered monolayer of (4-Bromophenyl)methanethiol on a gold-coated substrate.
Materials:
-
(4-Bromophenyl)methanethiol
-
Anhydrous Ethanol (200 proof)
-
Gold-coated substrates (e.g., silicon wafer with a Ti/Au layer)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol Steps:
-
Substrate Cleaning (Critical Step):
-
Immerse the gold substrates in piranha solution for 5-10 minutes. Causality: Piranha solution is a highly aggressive oxidizing agent that removes all organic residues from the gold surface, ensuring a pristine substrate for uniform monolayer formation. An atomically clean surface is paramount for creating a low-defect SAM.
-
Rinse the substrates copiously with DI water.
-
Rinse with ethanol to remove water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. The surface should be used immediately.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of (4-Bromophenyl)methanethiol in anhydrous ethanol. Causality: Ethanol is a common solvent as it is a good solvent for thiols and does not interfere with the self-assembly process. A 1 mM concentration is typically sufficient to provide a high flux of molecules to the surface without promoting multilayer formation.
-
-
Self-Assembly (Immersion):
-
Completely immerse the freshly cleaned gold substrates in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. Causality: While initial adsorption is rapid, a longer immersion time allows for the molecules on the surface to rearrange and anneal into a more ordered, thermodynamically stable, and densely packed monolayer.[6]
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the substrates again under a gentle stream of nitrogen.
-
Store the modified substrates in a clean, dry environment (e.g., a desiccator) prior to characterization or further modification.
-
Workflow for SAM Formation
Caption: Workflow for forming a (4-Bromophenyl)methanethiol SAM on gold.
PART 2: Characterization of the (4-Bromophenyl)methanethiol SAM
Verifying the successful formation and quality of the SAM is a crucial step. A multi-technique approach is recommended to build confidence in the surface modification.
Key Characterization Techniques
-
Contact Angle Goniometry: This is a rapid and straightforward technique to assess the change in surface wettability. The bare gold surface is hydrophilic, while the bromophenyl-terminated SAM is significantly more hydrophobic.[7][8]
-
Principle: A droplet of a probe liquid (typically DI water) is placed on the surface, and the angle it makes with the surface is measured.[9] A high contact angle indicates low wettability (hydrophobicity).
-
Expected Result: An increase in the water contact angle from <40° for clean gold to >70° for the SAM-coated surface.[7] This confirms the presence of the organic monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the surface.[10]
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.
-
Expected Result:
-
Appearance of peaks for Bromine (Br 3d), Sulfur (S 2p), and Carbon (C 1s).
-
The S 2p peak at a binding energy of ~162 eV confirms the formation of a gold-thiolate bond.[11] A peak around 163.5-164 eV would indicate unbound thiol.[11]
-
Attenuation of the gold (Au 4f) signal from the underlying substrate confirms it is covered by the monolayer.
-
-
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the monolayer's morphology.[12][13]
-
Principle: A sharp tip mounted on a cantilever is scanned across the surface. Deflections of the cantilever due to tip-surface interactions are used to create a topographical map.
-
Expected Result: High-resolution imaging can reveal the ordered packing structure of the SAM. It can also be used to identify typical features like etch pits or domain boundaries, which provide insight into the quality and ordering of the monolayer.[13]
-
Summary of Characterization Data
| Technique | Parameter Measured | Expected Result for Bare Gold | Expected Result for (4-Bromophenyl)methanethiol SAM | Rationale |
| Contact Angle | Water Contact Angle (θ) | < 40° | > 70° | Change from hydrophilic metal to hydrophobic organic layer.[7] |
| XPS | Elemental Composition | Au, adventitious C, O | Au, C, S, Br | Confirms presence of all expected elements from the molecule.[10] |
| S 2p Binding Energy | N/A | ~162 eV | Indicates covalent S-Au thiolate bond formation.[11] | |
| AFM | Surface Topography | Atomically flat terraces | Ordered molecular domains, possible etch pits | Visual confirmation of monolayer formation and packing quality.[12][13] |
Characterization and Modification Workflow
Caption: Workflow for SAM characterization and subsequent surface modification.
PART 3: Post-Assembly Modification via the Bromo-Group
The true power of (4-Bromophenyl)methanethiol SAMs lies in their capacity for further functionalization. The terminal bromine atom is a reactive site that can be used to covalently attach a second layer of molecules. This is often achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).
Protocol: Surface Azidation for "Click" Chemistry
Objective: To convert the bromo-terminated surface to an azide-terminated surface, preparing it for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[5]
Materials:
-
(4-Bromophenyl)methanethiol SAM on gold substrate
-
Sodium azide (NaN₃) - HIGHLY TOXIC
-
Dimethylformamide (DMF), anhydrous
-
Ethanol, anhydrous
-
DI Water
Protocol Steps:
-
Prepare Reaction Solution:
-
In a glovebox or under an inert atmosphere, prepare a 100 mM solution of sodium azide in anhydrous DMF. Causality: DMF is a polar aprotic solvent suitable for nucleophilic substitution reactions. Anhydrous conditions are preferred to prevent side reactions.
-
-
Surface Reaction:
-
Immerse the (4-Bromophenyl)methanethiol-modified substrate in the sodium azide solution.
-
Heat the reaction at 60-70 °C for 12-24 hours. Causality: Heating provides the activation energy needed for the nucleophilic substitution of bromide by the azide anion.
-
-
Post-Reaction Cleanup:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with DMF to remove excess sodium azide.
-
Rinse with ethanol.
-
Rinse with DI water.
-
Dry the substrate under a stream of nitrogen.
-
-
Verification:
-
The success of the reaction can be verified by XPS, looking for the appearance of a Nitrogen (N 1s) signal and the disappearance of the Bromine (Br 3d) signal. Infrared spectroscopy (RAIRS) can also detect the characteristic azide stretch (~2100 cm⁻¹).
-
Conceptual Diagram of Surface Modification
Caption: Conversion of a bromo-terminated SAM to an azide-terminated SAM.
References
- Thiry, D., Pouyanne, M., Cossement, D., Hemberg, A., & Snyders, R. (2018). Surface Engineering of Bromine-Based Plasma Polymer Films: A Step toward High Thiol Density Containing Organic Coatings. Langmuir.
- Carreño, A., et al. (2023). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI.
- Thiry, D., et al. (2018). Surface Engineering of Bromine-Based Plasma Polymer Films: A Step toward High Thiol Density Containing Organic Coatings. ResearchGate.
- Zamlynny, V., et al. (2003). Thiol functionalization of surfaces for biosensor applications based on alkyltrichlorosilane chemistry. Canadian Journal of Chemistry.
- Kim, T., et al. (1996). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self-Assembled Diacetylenic Thiol Monolayers on Gold. Langmuir.
- Uchihashi, T., et al. (2000). High-resolution imaging of organic monolayers using noncontact AFM. Applied Surface Science.
- Simon, N., & Bucher, V. Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments.
- Muir, B. W., et al. (2010). Surface “Click” Chemistry on Brominated Plasma Polymer Thin Films. Langmuir.
- Okuda, S., et al. (2015). True Molecular-resolution Imaging on Alkanethiol Self-assembled Monolayers in Ionic Liquids by Frequency Modulation Atomic Force Microscopy Utilizing a Quartz Tuning Fork Sensor. Chemistry Letters.
- Lee, S., et al. (2019). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry B.
- Shaporenko, A., et al. (2007). Relative stability of thiol and selenol based SAMs on Au(111) — exchange experiments. Physical Chemistry Chemical Physics.
- Nguyen, T., et al. (2011). Comparison of Contact Angle Measurements Using Various Probe Liquids on Incomplete OTS SAMS. ResearchGate.
- Kirk, C. A., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces.
- Nanoscience Instruments. Contact Angle Measurements and Wettability. Nanoscience Instruments.
- DENSO Global. (2021). Methane Thiol SAMs Induce Reconstruction and Formation of Cu+ on a Cu Catalyst under Electrochemical CO2 Reduction. DENSO TECHNICAL REVIEW.
- Muir, B. W., et al. (2010). Surface “Click” Chemistry on Brominated Plasma Polymer Thin Films. ACS Publications.
- Lee, S. H., et al. (2023). Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current. Langmuir.
- Yuan, H., et al. (2014). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics.
- Yuan, H., et al. (2014). Self-assembled alkanethiol monolayers on gold surfaces: Resolving the complex structure at the interface by STM. ResearchGate.
- Kang, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI.
- Kolodziej, C. M., et al. (2018). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. ResearchGate.
- Gaina, M. M., et al. (2019). Self-Assembled Monolayers of Alkanethiol as Inhibitors against Copper Corrosion in Synthetic Acid Rain. International Journal of Electrochemical Science.
- Cakir, M. F. (2024). A new approach to contact angle measurement and effects of evaporation on the contact angle. Revista Mexicana de Física.
- Gergel-Hackett, N., et al. (2008). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Journal of Vacuum Science & Technology A.
- Kang, H., et al. (2023). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI.
- Al-Akl, B. A., et al. (2022). Polymorphism and Building-Block-Resolved STM Imaging of Self-Assembled Monolayers of 4-Fluorobenzenemethanethiol on Au(111). ChemPhysChem.
- Pensa, E., et al. (2007). 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. Electrochimica Acta.
- Rivera-Ramos, A., et al. (2010). Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. ResearchGate.
- Kashiwagi, K., et al. (2020). Methanethiol SAMs Induce Reconstruction and Formation of Cu+ on a Cu Catalyst under Electrochemical CO2 Reduction. Figshare.
- Nakasa, A., et al. (2000). Self-assembled monolayers containing biphenyl derivatives as challenge for nc-AFM. Applied Surface Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Surface Engineering of Bromine-Based Plasma Polymer Films: A Step toward High Thiol Density Containing Organic Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Thiol Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thiol Protection in Modern Synthesis
The thiol functional group, present in the amino acid cysteine and other vital molecules, is a hub of reactivity. Its high nucleophilicity and susceptibility to oxidation to disulfides are fundamental to the structure and function of numerous peptides and proteins.[1][2] However, this inherent reactivity poses a significant challenge in complex multi-step organic synthesis, particularly in peptide and drug development.[1][3][4] Unprotected thiols can lead to a host of undesired side reactions, including the formation of incorrect disulfide bonds, alkylation, and acylation, which compromise the yield and purity of the target molecule.[1]
To navigate this synthetic minefield, chemists employ a range of thiol protecting groups. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and, crucially, removable under mild and specific conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[5][6] This guide provides an in-depth exploration of the most common and effective strategies for thiol protection, offering not just protocols but the chemical reasoning behind them, to empower researchers in their synthetic endeavors.
I. Thioether-Based Protecting Groups: The Workhorses of Thiol Protection
Thioethers are among the most common and robust classes of thiol protecting groups due to the stability of the carbon-sulfur bond.[7] Their stability and cleavage are modulated by the nature of the alkyl or aryl group attached to the sulfur.
The Trityl (Trt) Group: A Bulky Guardian
The triphenylmethyl (Trityl, Trt) group is a cornerstone in thiol protection, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] Its steric bulk effectively shields the thiol from unwanted reactions.[8]
Mechanism of Protection and Deprotection:
The protection is typically achieved by reacting the thiol with trityl chloride in the presence of a base.[10] The deprotection is an acid-catalyzed SN1 process, where protonation of the sulfur is followed by the departure of the highly stable trityl carbocation.[8][10]
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Acid-catalyzed deprotection of a Trityl-protected thiol.
Stability and Orthogonality:
The Trt group is stable to basic conditions, making it compatible with the piperidine treatment used for Fmoc removal in SPPS.[8] It is, however, labile to acids like trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin.[11][12] This allows for simultaneous deprotection with resin cleavage.
Protocol 1: Global Deprotection of S-Trityl during Peptide Cleavage from Resin
-
Objective: To simultaneously cleave the peptide from the resin and remove the Trt group from cysteine residues.
-
Materials:
-
S-Trityl protected peptidyl-resin (1.0 equiv)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
-
Procedure:
-
Swell the peptidyl-resin in dichloromethane (DCM) and then drain.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[13]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.[13]
-
Dry the crude peptide under a stream of nitrogen.
-
The Acetamidomethyl (Acm) Group: For Orthogonal Strategies
The acetamidomethyl (Acm) group is a highly versatile protecting group, prized for its stability to the acidic conditions that cleave many other protecting groups, including Trt and tBu.[14][15] This stability allows for the synthesis and purification of a fully protected peptide, with the Acm group removed in a subsequent, orthogonal step.[9]
Mechanism of Deprotection:
The Acm group is typically removed by treatment with mercury(II) acetate or silver(I) tetrafluoroborate, which coordinate to the sulfur atom and facilitate the cleavage of the S-CH₂ bond.[15][16] More commonly in modern synthesis, iodine is used to oxidatively cleave the Acm groups and simultaneously form a disulfide bond.[15][16][17][18]
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// Invisible edges for layout {rank=same; AcmPeptide1; AcmPeptide2;} {rank=same; Iodine;} {rank=same; Intermediate;} {rank=same; Disulfide; Byproducts;} }
Iodine-mediated deprotection of Acm and disulfide bond formation.
Stability and Orthogonality:
The Acm group is stable to both acidic (TFA, HF) and basic (piperidine) conditions.[15] This makes it orthogonal to both Boc and Fmoc strategies. Its removal conditions are specific and do not affect most other common protecting groups, which is essential for the regioselective formation of multiple disulfide bonds.[17][19]
Protocol 2: Iodine-Mediated Deprotection of S-Acm and Disulfide Bond Formation
-
Objective: To remove Acm protecting groups and concurrently form a disulfide bond.
-
Materials:
-
Acm-protected peptide (1.0 equiv)
-
Methanol or a mixture of methanol and water
-
0.4 M Iodine solution in methanol
-
1 M aqueous ascorbic acid or sodium thiosulfate solution
-
-
Procedure:
-
Dissolve the Acm-protected peptide in methanol (e.g., 1.25 mL per µmol of peptide).[15][16]
-
Add the 0.4 M iodine solution (2.5 equivalents per Acm group) to the peptide solution.[15][16]
-
Stir the mixture vigorously for 30-60 minutes. Monitor the reaction progress by HPLC.
-
Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution until the yellow/brown color disappears.[15][16]
-
The peptide solution can then be diluted with water and purified by preparative HPLC.
-
Other Thioether Protecting Groups
-
tert-Butyl (tBu): The S-tert-butyl group is more acid-stable than the O-tert-butyl group but can be cleaved with strong acids or by using mercury(II) acetate.[7]
-
Benzyl (Bn): A very stable protecting group, requiring harsh conditions like sodium in liquid ammonia or strong acids for removal, which limits its application with sensitive molecules.[20][21][22]
-
p-Methoxybenzyl (PMB): More acid-labile than the benzyl group due to the electron-donating methoxy group, which stabilizes the carbocation intermediate upon cleavage.[21] It can be removed with milder acidic conditions.
II. Disulfides as Self-Protecting Groups
A disulfide bond can itself serve as a protecting group for two thiol moieties. This strategy is particularly useful in the synthesis of peptides with multiple, regioselectively formed disulfide bridges.
Mechanism of Protection and Deprotection:
The disulfide bond is stable to many synthetic conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to regenerate the free thiols.[23][24]
Stability and Orthogonality:
Disulfide protecting groups are stable to both acidic and basic conditions used in peptide synthesis. Their removal under mild reducing conditions provides an excellent orthogonal strategy to acid-labile and heavy-metal-labile protecting groups.[6]
Protocol 3: Reductive Cleavage of a Disulfide Protecting Group
-
Objective: To deprotect two thiol groups by reducing a disulfide bond.
-
Materials:
-
Disulfide-protected peptide (1.0 equiv)
-
Reaction Buffer (e.g., Tris buffer, pH 8.0)
-
Dithiothreitol (DTT) (10-20 equivalents)
-
-
Procedure:
-
Dissolve the disulfide-protected peptide in the reaction buffer.
-
Add a solution of DTT in the same buffer to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by HPLC to confirm the complete reduction of the disulfide bond.
-
The resulting peptide with free thiols can be purified by HPLC.
-
III. Thioester-Based Protecting Groups
Thioesters can also function as protecting groups for thiols. They are generally more labile than thioethers.[7]
Mechanism of Protection and Deprotection:
Thioesters are typically cleaved under basic conditions (hydrolysis) or by treatment with nucleophiles like thiols (thiolysis). The phenacyl (Pac) group is a notable example, which can be removed by zinc in acetic acid.[25]
Stability and Orthogonality:
The stability of thioesters is sequence- and condition-dependent. Their lability towards nucleophiles and bases means they are not typically compatible with Fmoc-based SPPS without careful strategic planning. However, their unique cleavage conditions can offer orthogonality in specific synthetic routes.[25]
Summary of Thiol Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonality Notes |
| Triphenylmethyl | Trt | Mild acid (e.g., TFA), often with scavengers.[11][12][26] | Stable to base (Fmoc deprotection); cleaved with acid (Boc deprotection, resin cleavage).[8] |
| Acetamidomethyl | Acm | Hg(II) or Ag(I) salts[15][16]; Iodine (with disulfide formation)[15][16][18]; Palladium catalysis.[14] | Stable to strong acid (TFA, HF) and base (piperidine).[15] Highly orthogonal. |
| tert-Butyl | tBu | Strong acid (e.g., HF); Hg(II) salts.[7] | More stable to acid than Trt. |
| Benzyl | Bn | Strong acid (HF); Na/NH₃.[20][22] | Very stable; requires harsh conditions, limiting orthogonality. |
| p-Methoxybenzyl | PMB | Milder acid than for Bn (e.g., TFA).[16][21] | More readily cleaved by acid than Bn. |
| Disulfide | -S-S-R | Reducing agents (e.g., DTT, TCEP).[23][24] | Stable to acid and base; orthogonal to most other groups. |
| Phenacyl | Pac | Zn/AcOH.[25] | Offers unique orthogonality, but may be labile to basic conditions.[25][27] |
Conclusion
The strategic selection and application of thiol protecting groups are paramount for the successful synthesis of complex molecules. A thorough understanding of the stability, orthogonality, and deprotection mechanisms of each group allows the synthetic chemist to navigate challenging synthetic pathways with precision and control. By moving beyond simple protocols and grasping the underlying chemical principles, researchers can design robust and efficient synthetic strategies, accelerating the discovery and development of new therapeutics and materials.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Aapptec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
- Scholars@Duke. (n.d.). Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms.
- BenchChem. (2025). An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides.
- ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting....
- ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups.
- ResearchGate. (n.d.). a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl)....
- ACS Publications. (2014, March 11). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry.
- ACS Publications. (2020, November 24). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters.
- PubMed. (2013, July 14). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method.
- ResearchGate. (n.d.). Disulfide-Based Protecting Groups for the Cysteine Side Chain.
- BenchChem. (2025). A Technical Guide to Trityl Group Protection in Chemical Synthesis.
- ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Kocienski, P. J. (n.d.). Chapter 5 Thiol Protecting Groups.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- CORE. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science.
- PubMed. (n.d.). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis.
- RSC Publishing. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science.
- Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group.
- Wikipedia. (n.d.). Benzyl group.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Trityl (Trt) Group from the Histidine Side Chain.
- PubMed. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
- RSC Publishing. (2021, October 1). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
- Bachem. (2021, October 11). Cysteine Derivatives.
- Reddit. (2019, December 6). What are protecting groups for thiols that can be radically cleaved?. r/chemistry.
- Pearson. (2024, September 3). Intro to Thioesters Explained: Definition, Examples, Practice & Video Lessons.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".
- ACS Publications. (n.d.). Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules.
- Books. (2008, December 10). Regioselective Disulfide Formation. Oxidative Folding of Peptides and Proteins.
- The University of Melbourne. (n.d.). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Find an Expert.
- ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers.
- ResearchGate. (2025, August 6). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
- ResearchGate. (2014, April 28). Disulfide Formation Strategies in Peptide Synthesis.
- PMC - NIH. (n.d.). The role of thiols and disulfides in protein chemical and physical stability.
- MDPI. (n.d.). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.
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Applications in the Preparation of Organosulfur Compounds: A Guide for Synthetic Chemists
Introduction
Organosulfur compounds are foundational pillars in the landscape of modern chemistry, underpinning significant advancements in pharmaceuticals, materials science, and agrochemicals.[1][2][3] Their remarkable versatility stems from the unique electronic properties of the sulfur atom, which can exist in various oxidation states (thiol, sulfide, sulfoxide, sulfone), each imparting distinct chemical reactivity and physical characteristics to the molecule.[1] In medicinal chemistry, the incorporation of sulfur-containing moieties is a widely used strategy to enhance the pharmacological profile of drug candidates, improving aspects like metabolic stability, receptor affinity, and bioavailability.[1][4]
This guide provides an in-depth exploration of key synthetic methodologies for the preparation of vital organosulfur compounds. Moving beyond a simple recitation of steps, we will delve into the mechanistic reasoning behind these protocols, offering insights honed from practical application. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable toolkit for accessing these valuable molecular entities.
Core Synthetic Strategies & Protocols
The construction of the carbon-sulfur (C–S) bond is the cornerstone of organosulfur synthesis.[5][6][7] This section details reliable and versatile methods for preparing the most common classes of organosulfur compounds.
Synthesis of Thiols (Mercaptans)
Thiols are the sulfur analogs of alcohols and serve as critical nucleophiles and precursors for other organosulfur compounds.[8][9] A classic and highly effective method for their preparation involves the SN2 reaction of an alkyl halide with a sulfur nucleophile.
Causality and Expertise:
Directly using sodium hydrosulfide (NaSH) can be problematic; the resulting thiol is highly nucleophilic and can react with the starting alkyl halide to form a symmetric sulfide (R-S-R) as a significant byproduct.[8][9][10] To circumvent this, thiourea is employed as a superior sulfur surrogate.[8] It acts as a soft nucleophile, reacting cleanly with the alkyl halide to form a stable S-alkylisothiouronium salt. This intermediate effectively "protects" the sulfur, preventing the undesired side reaction. The subsequent hydrolysis under basic conditions proceeds smoothly to liberate the desired thiol.[8][10] This two-step sequence ensures higher yields and purity of the final thiol product.
Protocol 1: Preparation of 1-Octanethiol via S-Alkylisothiouronium Salt
This protocol describes the synthesis of 1-octanethiol from 1-bromooctane using thiourea.
Workflow Diagram:
Caption: General workflow for thiol synthesis via thiourea.
Materials:
-
1-Bromooctane
-
Thiourea
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-bromooctane (e.g., 0.1 mol) and thiourea (0.11 mol).
-
Add 95% ethanol as the solvent.
-
Heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC). The S-octylisothiouronium bromide salt may precipitate upon cooling.
-
-
Hydrolysis:
-
To the reaction mixture, add a solution of sodium hydroxide (e.g., 0.25 mol in water).
-
Heat the mixture to reflux for an additional 2 hours. This hydrolyzes the salt to the thiolate.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl until it is acidic to litmus paper. (Caution: Perform in a well-ventilated fume hood due to the stench of the thiol).
-
Transfer the mixture to a separatory funnel. The oily thiol layer should separate.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude 1-octanethiol by vacuum distillation to yield a clear, colorless liquid.
-
Synthesis of Sulfides (Thioethers)
Sulfides are key structural motifs in many pharmaceuticals. The most direct synthesis involves the SN2 reaction of a thiolate with an alkyl halide, a method analogous to the Williamson ether synthesis.[9][11][12] A more modern and versatile approach is the Thiol-Ene reaction, a "click chemistry" process that forms C-S bonds with high efficiency and atom economy.[13][14]
Method A: Alkylation of Thiolates
Causality and Expertise: This reaction's success hinges on the generation of the thiolate anion. Thiols are significantly more acidic than their corresponding alcohols, meaning a weaker base is sufficient for deprotonation.[10] Sodium hydroxide is often adequate.[11][12] The reaction follows an SN2 pathway, making it most effective for methyl, primary, and secondary alkyl halides.[11][15] Tertiary halides will predominantly lead to elimination products.[11] The high nucleophilicity of the thiolate ensures rapid and clean displacement of the leaving group.
Protocol 2: Preparation of Methyl Phenyl Sulfide
Mechanism Diagram:
Caption: SN2 mechanism for sulfide synthesis.
Materials:
-
Thiophenol
-
Methyl Iodide
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Diethyl Ether
Procedure:
-
Thiolate Formation:
-
Dissolve thiophenol (e.g., 0.1 mol) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (0.1 mol in a small amount of water) dropwise while stirring. The reaction is exothermic.
-
-
Alkylation:
-
Cool the mixture in an ice bath.
-
Add methyl iodide (0.1 mol) dropwise to the sodium thiophenolate solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with 5% NaOH solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude product.
-
Purify by distillation to obtain pure methyl phenyl sulfide.
-
Method B: Thiol-Ene Radical Addition
Causality and Expertise: The thiol-ene reaction is a powerful tool for C-S bond formation that proceeds via a free-radical chain mechanism.[13][14] It is often initiated by light (photochemical) or a radical initiator (thermal).[13] The key steps are:
-
Initiation: The initiator (e.g., AIBN) generates a radical, which abstracts a hydrogen atom from the thiol (R-SH) to form a highly reactive thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across the alkene's double bond. This addition is anti-Markovnikov, meaning the sulfur adds to the less substituted carbon, generating a carbon-centered radical.[14] This new radical then abstracts a hydrogen from another thiol molecule, forming the final sulfide product and regenerating the thiyl radical to continue the chain. This "click" reaction is prized for its high yields, tolerance of various functional groups, and stereoselectivity.[14][16]
Synthesis of Sulfoxides and Sulfones
The oxidation of sulfides provides sequential access to sulfoxides and, upon further oxidation, sulfones.[8][17] Controlling the selectivity of this process is paramount. Sulfoxides are important as chiral auxiliaries and are found in drugs like esomeprazole, while sulfones are stable, electron-withdrawing groups present in pharmaceuticals like dapsone.[3][4][18]
Causality and Expertise: Selective oxidation to the sulfoxide level can be challenging, as over-oxidation to the sulfone is a common side reaction.[19][20] The choice of oxidant and reaction conditions is critical.
-
For Sulfoxides: Using one equivalent of a mild oxidant at controlled, often low, temperatures is key. Hydrogen peroxide (H₂O₂) is a "green" and effective choice, often used in a solvent like acetic acid which can activate the H₂O₂.[19]
-
For Sulfones: Driving the reaction to completion requires stronger conditions or an excess of the oxidant. Using two or more equivalents of H₂O₂ or a more potent peroxyacid (like m-CPBA) will ensure full conversion of the sulfide to the sulfone.[11][21]
Protocol 3: Selective Oxidation of Methyl Phenyl Sulfide
This protocol provides conditions for selective synthesis of the sulfoxide or the sulfone.
Reaction Scheme:
Caption: Stepwise oxidation of sulfides.
Materials:
-
Methyl Phenyl Sulfide
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid (for sulfoxide) or Peracetic Acid (for sulfone)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure A: Synthesis of Methyl Phenyl Sulfoxide (Selective) [19]
-
Dissolve methyl phenyl sulfide (e.g., 10 mmol) in glacial acetic acid (20 mL) in a flask.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent (10 mmol) of 30% hydrogen peroxide dropwise, keeping the temperature below 25°C.
-
Stir the reaction at room temperature until TLC indicates the disappearance of the starting sulfide (typically 1-3 hours).
-
Pour the reaction mixture into cold water and neutralize carefully with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the sulfoxide. Further purification can be done by chromatography if needed.
Procedure B: Synthesis of Methyl Phenyl Sulfone [8][11]
-
Dissolve methyl phenyl sulfide (e.g., 10 mmol) in a suitable solvent like dichloromethane.
-
Add at least two equivalents (20 mmol) of an oxidant like hydrogen peroxide or a peroxyacid.
-
Stir the reaction at room temperature. The reaction is often exothermic and may require cooling.
-
Monitor the reaction by TLC until the sulfoxide intermediate is fully consumed.
-
Perform an aqueous workup similar to Procedure A, washing with sodium bicarbonate solution to remove acidic byproducts.
-
Dry the organic layer and remove the solvent. The sulfone product often crystallizes upon concentration and can be purified by recrystallization.
Data Summary
The following table summarizes typical conditions and outcomes for the protocols described. Yields are representative and can vary based on substrate and scale.
| Compound Class | Synthetic Method | Key Reagents | Typical Conditions | Avg. Yield | Reference |
| Thiol | Isothiouronium Salt Hydrolysis | Alkyl Halide, Thiourea, NaOH | Reflux in EtOH, then aq. NaOH | 75-90% | [9] |
| Sulfide | Thiolate Alkylation | Thiol, Alkyl Halide, Base (NaOH) | Room Temp, Polar Solvent | 80-95% | [11][22] |
| Sulfide | Thiol-Ene Radical Addition | Thiol, Alkene, AIBN | Thermal or UV initiation | >90% | [13][14] |
| Sulfoxide | Selective Oxidation | Sulfide, 1 eq. H₂O₂ | Room Temp, Acetic Acid | 90-99% | [19] |
| Sulfone | Full Oxidation | Sulfide, >2 eq. H₂O₂ or Peracid | Room Temp | 85-98% | [11][21] |
Conclusion
The methodologies presented in this guide represent robust and field-tested approaches for the synthesis of fundamental organosulfur compounds. Understanding the causality behind reagent choice and reaction conditions—from the use of thiourea to control thiol synthesis to the careful titration of oxidants for selective sulfoxide formation—is essential for experimental success. These protocols provide a strong foundation for researchers in drug discovery and chemical synthesis, enabling the efficient and reliable preparation of molecules that are critical to advancing modern science and medicine.
References
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- Kumar, P., & Gupta, R. (2012). Synthesis of Thioesters from Carboxylic Acids via Acyloxyphosphonium Intermediates with Benzyltriethylammonium Tetrathiomolybdate as the Sulfur Transfer Reagent. The Journal of Organic Chemistry, 77(19), 8796-8802. [Link]
- Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation).
- MDPI. (2019).
- Taylor & Francis Online. (2015). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2068-2076. [Link]
- NIH. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(11), 13178-13185. [Link]
- NIH. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths.
- Wiley Online Library. (2023). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids.
- Wikipedia. (n.d.). Sulfone.
- MDPI. (2012). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 17(10), 12242-12266. [Link]
- Royal Society of Chemistry. (2019). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 17(10), 2736-2740. [Link]
- PubMed. (2015). Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation. Chemical Society Reviews, 44(1), 291-314. [Link]
- ACS Publications. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625-628. [Link]
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Wikipedia. (n.d.). Thiol-ene reaction.
- Royal Society of Chemistry. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(16), 5221-5226. [Link]
- Royal Society of Chemistry. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(1), 17-36. [Link]
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- Oxford Academic. (2016). Emerging Organosulfonium Electrophiles as Unique Reagents for Carbon–Sulfur Bond Formation: Prospects in Synthetic Chemistry of Organosulfur Compounds. Chemistry Letters, 45(2), 126-138. [Link]
- Khan Academy. (n.d.). Preparation of sulfides.
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- Taylor & Francis Online. (n.d.). Organosulfur compounds – Knowledge and References.
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- Scribd. (n.d.). C-O, C-N and C-S Bond Formation Methods.
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- Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums.
- ResearchGate. (2019). Development for the C−S Bond Formation.
- Frontiers. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds.
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- University of Calgary. (n.d.). Ch15 : Preparation of Thiols.
- NIH. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 15(1), 3-4. [Link]
- NIH. (2024). Organosulfur and Organoselenium Chemistry.
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Application Notes and Protocols for the Synthesis of 4-Bromobenzyl Mercaptan and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide details the synthesis of 4-bromobenzyl mercaptan, a pivotal intermediate in medicinal chemistry and organic synthesis. We provide a robust, step-by-step protocol for its preparation from commercially available precursors, including the synthesis of the requisite 4-bromobenzyl bromide. Furthermore, this guide explores the synthesis of key derivatives, namely thioethers and disulfides, through reliable and efficient methods. The underlying chemical principles, reaction mechanisms, and critical safety considerations are thoroughly discussed to ensure reproducible and safe execution. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents and other advanced materials.
Introduction: The Significance of the Benzyl Mercaptan Moiety
The this compound scaffold is a versatile building block in drug discovery and development. The thiol (-SH) group is a potent nucleophile and can participate in a wide array of chemical transformations, making it an excellent handle for introducing sulfur-containing moieties into larger molecules.[1] The presence of a bromine atom on the phenyl ring provides a site for further functionalization, typically through cross-coupling reactions, thereby expanding the chemical space accessible from this intermediate.[2]
Sulfur-containing compounds are integral to a vast number of pharmaceuticals and biologically active molecules. The unique electronic and steric properties of sulfur contribute to enhanced binding affinities with biological targets, improved pharmacokinetic profiles, and novel mechanisms of action. Consequently, reliable and well-documented synthetic routes to key sulfur-containing intermediates like this compound are of paramount importance to the scientific community.
This guide presents a validated two-stage synthesis of this compound, followed by protocols for its conversion into two important classes of derivatives: S-alkylated thioethers and the corresponding disulfide.
Synthetic Workflow Overview
The overall synthetic strategy is a two-part process. The first part involves the preparation of the key electrophile, 4-bromobenzyl bromide, from 4-bromotoluene. The second part details the nucleophilic substitution reaction of this bromide with a sulfur source to yield the target mercaptan. Subsequent derivatization reactions are then presented.
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 4-Bromobenzyl Bromide (Precursor)
The synthesis of the starting material, 4-bromobenzyl bromide, is achieved through the free-radical bromination of 4-bromotoluene. This reaction is typically initiated by light or a radical initiator.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromotoluene | 171.04 | 34.2 g | 0.20 |
| Bromine (Br₂) | 159.81 | 32.8 g (10.5 mL) | 0.205 |
| Carbon Tetrachloride (CCl₄) | 153.82 | ~170 mL | - |
| Sodium Bicarbonate (aq, cold) | - | As needed | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |
Protocol:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-bromotoluene (0.2 mol) in approximately five volumes of dry carbon tetrachloride.
-
Initiation: Heat the mixture to reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.[3]
-
Bromine Addition: Add bromine (0.205 mol), previously dried by shaking with concentrated sulfuric acid, dropwise to the refluxing solution. The rate of addition should be controlled such that the color of the bromine dissipates, indicating its consumption.[3] This addition typically takes between 30 minutes to 2 hours.
-
Work-up: After the addition is complete and the bromine color has faded, stop the irradiation and allow the reaction mixture to cool. Wash the solution rapidly with ice-water, followed by a cold aqueous sodium bicarbonate solution, and then again with ice-water.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by crystallization from ethanol to yield 4-bromobenzyl bromide.[3]
Expected Outcome: A crystalline solid with a melting point of 62-64 °C.[3]
Part 2: Synthesis of this compound
This synthesis proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of thiourea attacks the benzylic carbon of 4-bromobenzyl bromide.[4] The resulting S-alkylisothiouronium salt is then hydrolyzed under basic conditions to yield the desired thiol.[5][6]
Caption: SN2 reaction mechanism.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Moles |
| 4-Bromobenzyl Bromide | 249.90 | 125.0 g | 0.5 |
| Thiourea | 76.12 | 41.9 g | 0.55 |
| Ethanol (95%) | 46.07 | 250 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 30.0 g | 0.75 |
| Deionized Water | 18.02 | 300 mL | - |
| Hydrochloric Acid (2 N) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Protocol:
-
Isothiuronium Salt Formation: In a round-bottom flask, combine 4-bromobenzyl bromide (0.5 mol) and thiourea (0.55 mol) in 250 mL of 95% ethanol.[6] Reflux the mixture for approximately 3-6 hours. Upon cooling, the 4-bromobenzyl isothiuronium bromide salt may crystallize.
-
Hydrolysis: To the flask containing the isothiuronium salt, add a solution of sodium hydroxide (0.75 mol) in 300 mL of water.[6] Reflux this mixture for an additional 2 hours. A slow stream of nitrogen can be passed over the reaction to prevent oxidation of the thiol.
-
Work-up and Isolation: Cool the reaction mixture and acidify it with 2 N hydrochloric acid. The this compound will separate as an oil. Separate the organic layer.
-
Purification: Dry the crude product over anhydrous magnesium sulfate, filter, and purify by vacuum distillation.
Expected Outcome: A white to pale yellow solid or liquid with a characteristic mercaptan odor. Melting point: 27-31 °C.[7]
Part 3: Synthesis of Derivatives
A convenient one-pot synthesis can be employed to generate thioether derivatives without isolating the malodorous mercaptan intermediate.[5]
Protocol (General):
-
Thiolate Generation: Follow steps 1 and 2 from the mercaptan synthesis protocol. After the basic hydrolysis, the 4-bromobenzyl thiolate is present in the reaction mixture.
-
Alkylation: To the cooled reaction mixture, add the desired alkylating agent (e.g., an alkyl halide, 0.85 equivalents relative to the starting benzyl bromide).
-
Reaction: Heat the mixture to reflux for 8-16 hours.
-
Work-up: After cooling, partition the mixture between aqueous sodium hydroxide and an organic solvent like dichloromethane. The organic layer contains the thioether.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent. The crude thioether can be further purified by column chromatography if necessary.
Mercaptans can be oxidized to disulfides using a variety of oxidizing agents, including molecular oxygen, often catalyzed by a base or a metal salt.[8][9]
Protocol (General):
-
Reaction Setup: Dissolve this compound in a suitable solvent. Add a catalytic amount of a base (e.g., aqueous sodium hydroxide).[8]
-
Oxidation: Vigorously stir the solution in the presence of an oxidant (e.g., bubbling air or oxygen through the mixture, or adding hydrogen peroxide). The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, the disulfide can be isolated by extraction with an organic solvent.
-
Purification: The crude disulfide can be purified by crystallization or column chromatography.
Safety and Handling
Core Safety Considerations:
-
4-Bromobenzyl Bromide: This compound is a lachrymator and causes severe skin burns and eye damage.[1][10] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Thiourea: May have long-term health effects. Avoid inhalation of dust.
-
Mercaptans: this compound has a strong, unpleasant odor and can be irritating to the skin and respiratory system.[11] All manipulations should be performed in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.
-
Organic Solvents: Flammable and/or toxic. Handle with care and ensure proper ventilation.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify key functional groups. An ATR-IR spectrum of this compound is available in public databases.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity for solid compounds. The literature melting point for this compound is 27-31 °C.[7]
Conclusion
This application note provides a detailed and reliable guide for the synthesis of this compound and its derivatives. By following the outlined protocols and adhering to the specified safety precautions, researchers can confidently produce these valuable intermediates for their work in drug discovery and materials science. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of these synthetic procedures.
References
- Arkat USA, Inc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228.
- Stenutz, R. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%.
- Organic Syntheses. (n.d.). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE.
- Royal Society of Chemistry. (n.d.). A versatile and odorless protocol for direct synthesis of asymmetric disulfides from non-thiolic precursors.
- ResearchGate. (n.d.). Mechanistic picture for the thiourea‐catalyzed SN2 reaction of benzyl fluoride with morpholine.
- Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky....
- National Institutes of Health. (n.d.). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration.
- Organic Syntheses. (n.d.). n-DODECYL (LAURYL) MERCAPTAN.
- Google Patents. (n.d.). US6051740A - Oxidation of mercaptans to disulfides.
- PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
- TREA. (n.d.). Oxidation process.
- Preprints.org. (n.d.). Supplementary.
- Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67).
- Google Patents. (n.d.). US2927137A - Process for oxidation of mercaptans to disulfides.
- MDPI. (2020). Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review.
- SpectraBase. (n.d.). This compound.
- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
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- 4. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Brombenzylmercaptan 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. US6051740A - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 9. US2927137A - Process for oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromobenzyl Mercaptan
Welcome to the technical support center for 4-Bromobenzyl Mercaptan. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile, yet sensitive, organosulfur compound. As a key intermediate in various syntheses, its purity is paramount to ensure reaction specificity, high yields, and the integrity of downstream products[1]. This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to achieve high-purity this compound in your laboratory.
Part 1: Understanding the Compound & Purification Challenges
This compound, also known as (4-bromophenyl)methanethiol, is a low-melting solid (m.p. 27-31 °C) that may present as a colorless to pale yellow liquid or fused solid at or near room temperature[2]. Its most significant purification challenge stems from the high propensity of the thiol (-SH) group to oxidize, forming the corresponding disulfide, 4,4'-dibromodibenzyl disulfide. This process can occur simply upon exposure to atmospheric oxygen and is often accelerated by light, heat, or the presence of base or metal impurities.
Therefore, the primary goal of any purification strategy is not only to remove existing impurities but also to prevent the formation of new ones during the process itself.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade this compound?
The impurity profile is largely dependent on the synthetic route. However, the most prevalent impurity is almost always the 4,4'-dibromodibenzyl disulfide . This arises from the oxidative coupling of two mercaptan molecules. Other potential impurities include:
-
Unreacted Starting Materials: Such as 4-bromobenzyl bromide or 4-bromotoluene.
-
Solvent Residues: From the synthesis or workup steps.
-
Other By-products: Depending on the specific reagents used in its synthesis.
The disulfide is particularly problematic as its polarity is very similar to the starting mercaptan, which can complicate purification by chromatography.
Q2: My material has a very strong, unpleasant smell. Is it impure?
No, not necessarily. A potent, foul odor is a characteristic feature of nearly all thiols and mercaptans[3]. While the odor itself does not indicate impurity, a change in odor or the development of a sweeter, less sharp smell might suggest significant oxidation has occurred. Always handle this compound in a well-ventilated fume hood[4].
Q3: What is the best general-purpose purification method for this compound?
For typical laboratory scales (milligrams to several grams), flash column chromatography is often the most effective method. It excels at separating the mercaptan from both more polar and less polar impurities, including the disulfide. For larger quantities or to remove trace impurities from an already high-purity batch, recrystallization can be a highly efficient and economical choice.
Q4: How should I handle and store the purified this compound to maintain its purity?
Oxidation is the primary enemy. To preserve purity, the following storage protocol is critical:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.
-
Cold and Dark: Keep the container tightly sealed and store it in a refrigerator or freezer (-20 °C is recommended). Protect it from light by using an amber vial or wrapping the container in aluminum foil.
-
Solvent Choice: If storing as a solution, use a de-gassed (sparged with argon or nitrogen) anhydrous solvent.
Q5: How can I confirm the purity of my final product?
A multi-technique approach is best for a comprehensive assessment:
-
Gas Chromatography (GC): Excellent for assessing purity, especially for detecting volatile impurities. Commercial suppliers often use GC to specify purity levels of ≥97.5%[2][5].
-
¹H NMR Spectroscopy: Provides a clear picture of the compound's structure and can be used to detect and quantify impurities if their signals do not overlap with the product's signals. The thiol proton (-SH) typically appears as a triplet around 1.7-2.0 ppm, and the benzylic protons (-CH₂-) as a doublet around 3.7 ppm.
-
Melting Point Analysis: A sharp melting point range close to the literature value (27-31 °C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Part 3: Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Recrystallization results in an oil or fails to produce crystals. | The compound's low melting point makes it prone to "oiling out." The chosen solvent may be too good, or the solution is supersaturated. | 1. Ensure cooling is slow; do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first.[6][7]2. Try a different solvent system (e.g., a co-solvent system like ethanol/water or hexanes/ethyl acetate).3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6]4. Add a "seed" crystal of pure this compound to induce crystallization.[6] |
| Purified product turns yellow/cloudy upon standing. | This is a classic sign of oxidation to the disulfide. | The sample was exposed to air/oxygen. Re-purify if necessary and ensure rigorous adherence to storage under an inert, cold, and dark environment. |
| Low recovery after column chromatography. | The compound may be oxidizing on the silica gel, which can be slightly acidic and has a large surface area. The compound may also be volatile. | 1. Use a less polar, de-gassed eluent and run the column as quickly as possible.2. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5%).3. Use gentle heating and reduced pressure for solvent removal to avoid product loss. |
| Disulfide impurity is still present after chromatography. | The eluent system may not have sufficient resolving power. | 1. Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).2. Run a longer column to increase the separation distance between bands.3. Collect smaller fractions during elution to better isolate the pure product. |
Part 4: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating the mercaptan from its common disulfide impurity and other by-products.
Workflow Diagram: Flash Chromatography
Caption: Workflow for purifying this compound via flash chromatography.
Step-by-Step Methodology:
-
Preparation:
-
Select a glass column appropriate for the amount of material to be purified.
-
Prepare a slurry of silica gel in 100% hexanes and carefully pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). To this solution, add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally results in better separation.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a low-polarity mobile phase. A good starting point is a mixture of Hexanes:Ethyl Acetate (98:2) . The disulfide is less polar and will elute first.
-
Monitor the elution using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate, which reacts with the thiol).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product. The desired mercaptan will have a lower Rf value than the disulfide.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Crucially, do not heat the water bath above 30-40 °C to prevent thermal degradation.
-
Once the solvent is removed, immediately place the product under a high vacuum for a short period to remove residual solvent, then flush the flask with argon or nitrogen before sealing for storage.
-
Protocol 2: Purification by Recrystallization
This method is effective for purifying material that is already of moderate to high purity (>90%).
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the mercaptan is sparingly soluble at low temperatures but highly soluble when hot[6]. Hexane is a good first choice. An ethanol/water mixture can also be effective.
-
Dissolution:
-
Place the crude solid/oil in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of cold hexane.
-
Gently heat the mixture on a hotplate with stirring. Add small portions of hexane until the solid just completely dissolves. Avoid adding an excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities[7].
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the surface.
-
Dry the crystals under a vacuum. To prevent oxidation, it is best to use a system where the vacuum can be replaced with an inert gas.
-
Part 5: Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19552-10-4 | |
| Molecular Formula | C₇H₇BrS | [1][3] |
| Molecular Weight | 203.10 g/mol | |
| Appearance | White to cream/pale yellow fused solid or liquid | [2][5] |
| Melting Point | 27-31 °C (lit.) | [1] |
| Solubility | Soluble in organic solvents; limited in water | [3] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Pros | Cons |
| Flash Chromatography | >99% | Excellent separation of disulfide; applicable to complex mixtures. | More time-consuming; requires larger solvent volumes; risk of oxidation on silica. |
| Recrystallization | >98.5% (if starting purity is >90%) | Highly economical; scalable; excellent for final polishing. | May not remove impurities with similar solubility; risk of oiling out. |
| Vacuum Distillation | Variable | Can be effective for removing non-volatile impurities. | Requires high vacuum; risk of thermal decomposition, even at reduced pressure. |
Part 6: Safety & Handling
CAUTION: this compound is a hazardous chemical. It is classified as acutely toxic and causes skin and eye irritation[4].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety goggles or a face shield, and a lab coat[4][8].
-
Ventilation: All handling must be performed inside a certified chemical fume hood to avoid inhalation of vapors[4][9].
-
Disposal: Dispose of all waste, including contaminated glassware, according to your institution's hazardous waste disposal procedures. Glassware should be decontaminated by soaking in a bleach solution before removal from the fume hood.
Part 7: References
-
ChemBK. (2024). (4-Bromobenzyl)mercaptan. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Preventing Oxidation of 4-Bromobenzyl Mercaptan to Disulfide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 4-bromobenzyl mercaptan and similar thiol-containing compounds. Unwanted oxidation to the corresponding disulfide is a common challenge that can impact reaction yields, purity, and overall experimental success. This resource provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview to empower you to control the redox state of your thiols effectively.
Understanding the Problem: The Chemistry of Thiol Oxidation
The thiol group (-SH) in this compound is susceptible to oxidation, primarily forming a disulfide bond (-S-S-) that links two molecules of the parent thiol. This process, often mediated by atmospheric oxygen, can be accelerated by factors such as basic pH, the presence of metal ion catalysts, and exposure to light.[1][2] The deprotonated form of the thiol, the thiolate anion (-S⁻), is significantly more reactive and prone to oxidation than its protonated counterpart.[3][4] Therefore, controlling the reaction environment is paramount to maintaining the integrity of the thiol.
Troubleshooting Common Oxidation Issues
This section addresses frequently encountered problems related to the unintended oxidation of this compound.
Q1: I've noticed a white precipitate forming in my stock solution of this compound over time. What is it and how can I prevent it?
A1: The white precipitate is likely the disulfide dimer of this compound, which is less soluble in many organic solvents than the monomeric thiol. This indicates that your stock solution is degrading due to oxidation. To prevent this, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen.[1][5] Storing the compound at reduced temperatures (2-8 °C) can also slow the rate of degradation.[1] For long-term storage, consider dissolving the thiol in a thoroughly deoxygenated solvent.
Q2: My reaction yield is consistently lower than expected, and I've identified the disulfide dimer as a major byproduct. What are the likely causes during my experimental setup?
A2: The formation of the disulfide byproduct during your reaction suggests that oxygen is being introduced at some stage. Several factors could be at play:
-
Inadequate Solvent Degassing: Dissolved oxygen in your reaction solvents is a common culprit.[6] It is essential to use properly degassed solvents for your reactions.
-
Atmospheric Leaks: Your reaction setup may not be entirely airtight, allowing oxygen from the laboratory atmosphere to seep in. Ensure all joints and septa are well-sealed.
-
Reagent Quality: The this compound starting material may already contain some disulfide impurity. It's good practice to assess the purity of your reagents before use.[7]
Q3: Can the pH of my reaction mixture contribute to the oxidation of this compound?
A3: Yes, pH plays a significant role in the rate of thiol oxidation. Basic conditions promote the formation of the more reactive thiolate anion, which is more readily oxidized.[4][8] If your reaction conditions are basic, the rate of disulfide formation will likely be accelerated.[2] If permissible by your reaction chemistry, maintaining a neutral or slightly acidic pH can help to suppress this side reaction.
Q4: I suspect that trace metal impurities in my reaction are catalyzing the oxidation. How can I address this?
A4: Trace amounts of transition metals can indeed catalyze the oxidation of thiols.[9] If you suspect this is an issue, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your reaction mixture can sequester these metal ions, rendering them inactive.[10]
Proactive Best Practices for Handling this compound
Preventing oxidation from the outset is always the most effective strategy. The following protocols and recommendations will help you maintain the integrity of your thiol-containing compounds.
Inert Atmosphere Techniques
Working under an inert atmosphere is the most critical step in preventing thiol oxidation.[11][12] This involves replacing the air in your reaction vessel with an inert gas like nitrogen or argon.[13]
Workflow for Setting Up a Reaction Under Inert Atmosphere:
-
Dry Glassware: Ensure all glassware is thoroughly dried, either by flame-drying under vacuum or oven-drying, to remove any adsorbed water.[14]
-
Assemble Apparatus: Assemble your reaction apparatus, including a stir bar, and seal all joints with septa.
-
Purge with Inert Gas: Introduce a stream of inert gas into the flask through a needle, with a second needle serving as an outlet to vent the displaced air.[15] Flush the system for several minutes to ensure all oxygen has been removed.
-
Maintain Positive Pressure: Once purged, remove the outlet needle and maintain a positive pressure of the inert gas, often accomplished using a balloon filled with the gas.[14]
Graphviz Diagram: Thiol-Disulfide Equilibrium
Caption: Factors influencing the equilibrium between this compound and its disulfide.
Solvent Degassing: A Critical Step
Solvents can dissolve significant amounts of oxygen, which can then react with your thiol.[6] It is therefore imperative to deoxygenate your solvents before use.
| Degassing Method | Description | Effectiveness | Considerations |
| Freeze-Pump-Thaw | The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.[16] | Highly Effective | Time-consuming; requires access to a vacuum line and liquid nitrogen. |
| Sparging (Bubbling) | An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[6][17] | Moderately Effective | Less effective than freeze-pump-thaw but simpler and more accessible. |
| Sonication under Vacuum | The solvent is sonicated while under a light vacuum. This process is repeated several times.[17] | Moderately Effective | A quick method for degassing smaller volumes. |
Use of Reducing Agents and Antioxidants
In some cases, particularly during purification or long-term storage, the addition of a reducing agent or antioxidant can help to maintain the thiol in its reduced state.[10]
| Agent | Mechanism of Action | Typical Use Cases | Notes |
| Dithiothreitol (DTT) | A small-molecule dithiol that reduces disulfides by forming a stable six-membered ring.[18][19] | Protein chemistry, purification buffers. | Can interfere with some downstream applications. |
| Tris(2-carboxyethyl)phosphine (TCEP) | A phosphine-based reducing agent that is effective over a wide pH range and is resistant to air oxidation.[10][20] | More stable alternative to DTT; compatible with maleimide chemistry. | Odorless and generally more stable than DTT. |
| Triphenylphosphine | Can be used for the reduction of aromatic disulfides.[21] | Organic synthesis. | The phosphine oxide byproduct must be removed. |
Experimental Protocol: A General Procedure for Minimizing Oxidation
This protocol outlines a general workflow for a reaction using this compound, incorporating best practices to prevent disulfide formation.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.
-
Degas all solvents to be used via the freeze-pump-thaw method (3 cycles) or by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
Assemble the reaction glassware while hot and immediately place it under a positive pressure of argon or nitrogen.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Reagent Addition:
-
Dissolve the this compound and other solid reagents in degassed solvent in a separate flask under an inert atmosphere.
-
Transfer solutions via a cannula or a gas-tight syringe that has been flushed with inert gas.[14]
-
-
Reaction Monitoring and Work-up:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Upon completion, quench the reaction with a degassed solution if necessary.
-
For extraction, use degassed solvents and work efficiently to minimize air exposure.
-
-
Purification:
-
If column chromatography is required, consider using a flash chromatography system that minimizes air exposure.
-
Alternatively, pack and run the column using solvents that have been sparged with an inert gas. Adding a small amount of a reducing agent to the eluent can also be beneficial, if compatible with your compound.[22]
-
By implementing these rigorous techniques, you can significantly reduce the unwanted oxidation of this compound and improve the reliability and success of your experiments.
References
- Biocyclopedia. (n.d.). Inert atmosphere methods.
- Chem Survival. (2022, February 1).
- Braga, C. P., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. Journal of the Brazilian Chemical Society, 20(6), 1138-1144.
- University of York. (n.d.). Degassing solvents.
- Inert Corporation. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
- Poole, L. B., & Nelson, K. J. (2008). Thiol oxidation in signaling and response to stress: detection and quantification of physiological and pathophysiological thiol modifications. Journal of toxicology, 2008, 956894.
- LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- University of Rochester. (n.d.). How To: Degas Solvents.
- Fiveable. (n.d.). Inert atmosphere Definition.
- O-Yur, S., et al. (2010). The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical research, 27(10), 2249–2266.
- ResearchGate. (2015, January 8). Do Cysteine thiol groups respond to the pH changes?
- Chu, C., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(11), 1406-1415.
- Jäschke, S., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Scientific Reports, 13(1), 6932.
- Hanson, J. A., et al. (2003). Effect of pH on the Oxidation−Reduction Properties of Thioredoxins. Biochemistry, 42(23), 7332–7340.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
- ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?
- Humphrey, R. E., & Hawkins, J. M. (1964). Reduction of Aromatic Disulfides with Triphenylphosphine. Analytical Chemistry, 36(9), 1812–1814.
- Jäschke, S., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Scientific Reports, 13(1), 6932.
- Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. [Link]
- Liu, Y., et al. (2022).
- University of California, Santa Barbara. (n.d.). How to Work with Thiols-General SOP.
- Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480-482.
- Mthembu, S. N., et al. (2019). 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents. Organic Letters, 21(23), 9479–9483.
- LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
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Technical Support Center: Mitigating the Odor of 4-Bromobenzyl Mercaptan
Welcome to the technical support center for handling challenging organosulfur compounds. This guide provides in-depth, field-proven strategies for managing and eliminating the potent stench of 4-Bromobenzyl mercaptan in a laboratory setting. As researchers, scientists, and drug development professionals, maintaining a safe and pleasant laboratory environment is paramount. This resource is structured to provide immediate answers through our FAQ section and detailed, step-by-step protocols for more persistent issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
This compound, also known as (4-bromophenyl)methanethiol, is an organosulfur compound containing a thiol (-SH) group attached to a brominated benzyl group.[1][2] Thiols are notorious for their potent, unpleasant odors, which are detectable by the human nose at extremely low concentrations, often in the parts-per-billion range.[3][4] This is an evolutionary trait that helps in detecting natural gas leaks, as similar thiol compounds are added for this purpose.[5]
Q2: I've just finished my reaction. What is the quickest way to minimize the immediate spread of the odor?
The most critical first step is to quench any unreacted this compound directly within the reaction vessel, inside a certified chemical fume hood.[6] A common and effective method is to add an oxidizing agent, such as a bleach (sodium hypochlorite) solution, which converts the volatile thiol into less odorous compounds like disulfides or sulfonic acids.[6][7]
Q3: The smell seems to be clinging to my glassware. How can I effectively decontaminate it?
Standard glassware washing is often insufficient for removing thiol residues. Immediately after your experiment, rinse the glassware with a compatible organic solvent (like acetone) to remove the bulk of the organic material.[8] Following this, immerse the glassware in a designated bleach bath (a 1:1 mixture of commercial bleach and water is recommended) and allow it to soak overnight.[8][9] This ensures complete oxidation of the residual thiol.
Q4: What are the essential safety precautions when handling this compound?
Always handle this compound in a well-ventilated chemical fume hood.[6][9] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[10][11] Due to its irritating properties, avoid contact with skin and eyes, and do not breathe the dust or vapors.[10][12]
Q5: How should I dispose of waste containing this compound?
All waste, both liquid and solid, should be treated as hazardous.[9] Disposable materials like gloves and paper towels that have come into contact with the thiol should be sealed in a plastic bag before being placed in a designated solid hazardous waste container.[6] Liquid waste should be quenched with an oxidizing agent (e.g., bleach) in the fume hood before being transferred to a labeled liquid hazardous waste container.[5][6]
In-Depth Troubleshooting Guides
Issue 1: Persistent Laboratory Odor After an Experiment
A lingering odor throughout the lab indicates that volatile thiol molecules have escaped the primary containment (fume hood).
Causality Analysis:
-
Inadequate Containment: The reaction or work-up was not performed in a properly functioning fume hood.
-
Improper Quenching: Unreacted thiol was not effectively neutralized before removal from the fume hood.
-
Contaminated Equipment: Lab equipment, such as rotary evaporators or vacuum pumps, has been contaminated.
Troubleshooting Protocol:
-
Air Decontamination: Place open containers, such as Pyrex dishes, filled with a dilute bleach solution in various locations within the lab, particularly inside fume hoods. This will help to neutralize airborne thiol molecules.[13]
-
Surface Decontamination: Wipe down all potentially contaminated surfaces (benchtops, fume hood sash, equipment exteriors) with a compatible laboratory disinfectant or a dilute bleach solution. Be mindful of the chemical compatibility of the surfaces being cleaned.
-
Equipment Purge: If a piece of equipment like a vacuum pump is suspected to be the source, it may need to be purged. Consult the manufacturer's guidelines for decontamination procedures. Often, running the equipment while aspirating vapor from a bleach solution (with appropriate trapping) can help.
Issue 2: Odor Emanating from Waste Containers
If waste containers are the source of the odor, it signifies that the thiol has not been properly neutralized before disposal.
Causality Analysis:
-
Direct Disposal: Unquenched thiol waste was added directly to the container.
-
Incomplete Reaction: The quenching reaction was incomplete, leaving residual thiol.
Troubleshooting Protocol:
-
Segregate and Secure: Ensure the waste container is properly sealed and stored in a ventilated area, preferably within a fume hood, away from general laboratory traffic.
-
In-Situ Neutralization (for liquid waste): If safe to do so, carefully and slowly add an excess of an oxidizing agent (e.g., bleach or a potassium permanganate solution) to the liquid waste container while it is in a fume hood. Be aware that this reaction can be exothermic.
-
Solid Waste Treatment: For solid waste, double-bagging the contaminated items can help contain the odor until it can be properly disposed of by environmental health and safety personnel.[13]
Detailed Experimental Protocols
Protocol 1: Chemical Neutralization of this compound
This protocol details the oxidation of thiols into less odorous compounds. The primary method involves sodium hypochlorite (bleach), with potassium permanganate as an alternative.
Materials:
-
Commercial Bleach (Sodium Hypochlorite, ~5-6%)
-
Potassium Permanganate (KMnO₄)
-
Designated reaction vessel or waste container
-
Stir bar and stir plate (optional)
-
Appropriate PPE
Methodology (Sodium Hypochlorite):
-
Preparation: Conduct this procedure in a certified chemical fume hood.
-
Quenching: Slowly add the bleach solution to the thiol-containing solution or mixture with stirring. A general guideline is to use a 1:1 volume ratio of bleach to the thiol solution, but an excess of bleach is recommended to ensure complete oxidation.[9]
-
Reaction: Allow the mixture to react for at least one hour, or until the characteristic thiol odor is no longer detectable. For larger quantities, overnight stirring may be necessary.
-
Disposal: Dispose of the resulting solution in the appropriate hazardous liquid waste container.
Methodology (Potassium Permanganate):
-
Preparation: This method is particularly useful for organic solutions where bleach may not be miscible.
-
Quenching: Prepare a dilute aqueous solution of potassium permanganate. Slowly add this solution to the thiol-containing mixture with vigorous stirring. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint pink or purple color persists, indicating an excess of the oxidizing agent and complete reaction.[14][15]
-
Work-up: The resulting manganese dioxide (a brown precipitate) can be removed by filtration if necessary.
-
Disposal: Dispose of the quenched solution and any solid waste in the appropriate hazardous waste containers.
| Parameter | Sodium Hypochlorite (Bleach) | Potassium Permanganate |
| Effectiveness | High for aqueous and miscible solutions | High for both aqueous and organic solutions |
| Byproducts | Sulfonic acids, disulfides | Disulfides, Manganese Dioxide (solid)[14][16] |
| Cost | Low | Moderate |
| Safety | Corrosive, releases chlorine gas if acidified | Strong oxidizer, handle with care |
Protocol 2: Decontamination of Thiol-Contaminated Glassware
This protocol ensures the complete removal of thiol residues from laboratory glassware.
Materials:
-
Designated plastic tub or bucket
-
Commercial bleach
-
Water
-
Acetone (or another compatible organic solvent)
-
Laboratory-grade detergent[17]
-
Appropriate PPE
Methodology:
-
Pre-rinse: Immediately after use, and inside a fume hood, rinse the glassware with a small amount of acetone to remove the bulk of the organic residue.[8] Collect this rinse for hazardous waste disposal.
-
Prepare Bleach Bath: In the designated plastic tub inside the fume hood, prepare a 1:1 mixture of commercial bleach and water.[8][9]
-
Soaking: Fully submerge the pre-rinsed glassware in the bleach bath. Allow it to soak for a minimum of one hour, though an overnight soak is highly recommended for complete decontamination.[8][9]
-
Final Cleaning: Remove the glassware from the bleach bath. Rinse it thoroughly with tap water, followed by a final rinse with deionized water.[17][18] The glassware can then be washed with a standard laboratory detergent and dried as usual.[19][20]
Visual Workflow and Decision-Making Diagrams
Diagram 1: Workflow for Handling this compound
Caption: Experimental workflow for handling this compound.
Diagram 2: Troubleshooting Persistent Odor Issues
Caption: Decision-making tree for troubleshooting persistent thiol odors.
References
- How to Work with Thiols-General SOP. Department of Chemistry: University of Rochester. URL
- How to reduce thiol stink? Reddit. URL
- (4-Bromobenzyl)mercaptan. CymitQuimica. URL
- Technical Support Center: Managing Volatile Thiol Odors in the Labor
- Ground solid permanganate oxidative coupling of thiols into symmetrical/unsymmetrical disulfides: selective and improved process. Taylor & Francis Online. URL
- SOP FOR STENCH CHEMICALS. Columbia University Research. URL
- Ground solid permanganate oxidative coupling of thiols into symmetrical/unsymmetrical disulfides: selective and improved process. Taylor & Francis. URL
- Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thio ethers (sulfides). Nanosecond flash studies. Journal of the American Chemical Society. URL
- (4-Bromobenzyl)mercaptan. ChemBK. URL
- Stench Chemicals (thiols) SOP. University of Minnesota. URL
- Potassium Permanganate Oxidation of Organic Compounds. Taylor & Francis Online. URL
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL
- This compound 97 19552-10-4. Sigma-Aldrich. URL
- This compound 97 19552-10-4. Sigma-Aldrich. URL
- Potassium Permanganate Oxidation of Organic Compounds. Semantic Scholar. URL
- How to remove the smell of ethyl mercaptan (LPG cylinder leaked liquid). Quora. URL
- Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. URL
- Effective mercaptans odor control. BioAir Solutions. URL
- This compound. Stenutz. URL
- [Kinetics on ethanethiol oxidation by potassium permanganate in drinking w
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Mercaptan Odor Removal: How to Neutralize, Eliminate, and Prevent This Persistent Sulfur Smell. Breaking AC. URL
- How to Clean Laboratory Glassware: A Comprehensive Guide. Lab Manager Magazine. URL
- Method for reducing mercaptans in hydrocarbons.
- Labor
- How To: Clean Glassware. Department of Chemistry: University of Rochester. URL
- How to Clean Lab Glassware. Pipette.com. URL
- This compound, 98% 5 g. Thermo Scientific Chemicals. URL
- This compound. Santa Cruz Biotechnology. URL
- How to get rid of a lingering ethyl mercaptan odor after a repaired propane leak. Quora. URL
- reliable removal of mercaptans and other organic sulfides using sodium hypochlorite wet scrubber technology.
- Absorption of Hydrogen Sulfide and Methyl Mercaptan
- methyl mercaptan odor control. Eng-Tips. URL
- SAFETY DATA SHEET - 4-Bromobenzyl bromide. Fisher Scientific. URL
- SAFETY DATA SHEET - 2-Bromobenzyl Mercaptan. TCI Chemicals. URL
- Sulfides/Mercaptans. CR Clean Air. URL
- SAFETY DATA SHEET - 2-Bromobenzyl mercaptan. Fisher Scientific. URL
- Oxidative Treatment of Produced Water with Sodium Hypochlorite. De Nora. URL
- Technical Support Center: Prevention of Thiol Group Oxid
- Reactions of Thiols. Chemistry Steps. URL
- Chemical Compatibility D
- This compound, 98% 250 mg. Thermo Scientific Chemicals. URL
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. URL
- PharMed BPT – Chemical Compatibility Chart. Darwin Microfluidics. URL
- Chemical Comp
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Technical Support Center: Improving Yield in Reactions with 4-Bromobenzyl Mercaptan
Welcome to the technical support center for 4-Bromobenzyl Mercaptan. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate common challenges and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with this compound.
Q1: My S-alkylation reaction with this compound has a very low yield. What are the most likely causes?
A: Low yield in S-alkylation (a thioether synthesis analogous to the Williamson ether synthesis) typically stems from three primary areas: inefficient generation of the thiolate nucleophile, competing side reactions, or suboptimal reaction conditions.[1][2] Key factors include:
-
Insufficiently Strong Base: The thiol proton of this compound (pKa ~9.5) requires a sufficiently strong base for complete deprotonation to the more reactive thiolate anion. If the base is too weak, the equilibrium will favor the starting thiol, slowing the reaction.
-
Oxidation to Disulfide: this compound can be easily oxidized to form the corresponding disulfide (bis(4-bromobenzyl) disulfide), especially in the presence of air (oxygen).[3][4] This is a very common byproduct that consumes your starting material.
-
Poor Solvent Choice: The choice of solvent is critical for an SN2 reaction. Protic solvents (like ethanol or water) can solvate and stabilize the thiolate nucleophile, reducing its reactivity.[5]
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, including elimination if using a secondary or tertiary alkyl halide, or decomposition.
Q2: I have a significant, apolar impurity in my crude product. How can I identify and prevent it?
A: The most common apolar impurity is the disulfide dimer, formed by the oxidative coupling of two molecules of this compound. This is often observed when reactions are not performed under an inert atmosphere. You can identify it by LC-MS (mass will be double that of the starting material minus two protons) or by 1H NMR (disappearance of the thiol proton peak and slight shifts in the benzyl protons). To prevent it:
-
Use an Inert Atmosphere: Always run your reaction under a dry, inert atmosphere like nitrogen or argon.[6]
-
Degas Your Solvents: Solvents can contain dissolved oxygen. Degassing them before use by sparging with nitrogen or using a freeze-pump-thaw technique can significantly reduce disulfide formation.[6]
-
Control Reaction pH: In some contexts, maintaining a slightly acidic pH can help keep thiols protonated and less susceptible to certain oxidative pathways, though this is counterproductive for generating the required thiolate for S-alkylation.[7] For S-alkylation, the key is the rigorous exclusion of oxygen.
Q3: What is the best type of base and solvent for reacting this compound with an alkyl halide?
A: For a classic SN2 reaction to form a thioether, the ideal combination is a strong base that is not overly nucleophilic itself, paired with a polar aprotic solvent.[5]
-
Recommended Bases: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the thiol to generate the sodium thiolate, with hydrogen gas as the only byproduct.[2][8] Other options include potassium carbonate (K2CO3), which is a weaker but often effective base, especially in a solvent like DMF, or strong non-nucleophilic organic bases like DBU.
-
Recommended Solvents: Polar aprotic solvents such as DMF , acetonitrile , or DMSO are optimal.[5] They effectively solvate the counter-ion (e.g., Na+) while leaving the thiolate nucleophile "bare" and highly reactive.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Low or No Thioether Product Formation
If you observe primarily unreacted starting material or a complex mixture with little of the desired product, consult the following decision tree.
Caption: Troubleshooting workflow for low product yield.
Causality Analysis:
-
Thiolate Generation: The reaction cannot proceed without the formation of the highly nucleophilic thiolate.[8] Thiols are more acidic than alcohols, but a strong base is still required for complete deprotonation. If you add your base (e.g., NaH) and see no gas evolution (H2), your base may be old or inactive.
-
Alkyl Halide Structure: The SN2 mechanism is highly sensitive to steric hindrance.[2]
-
Methyl and Primary Halides: Excellent substrates, leading to high yields.
-
Secondary Halides: Will give a mixture of substitution (thioether) and elimination (alkene) products.
-
Tertiary Halides: Will almost exclusively give elimination products.[2]
-
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gentle heating is often required. However, monitor for potential decomposition or side reactions at higher temperatures.
-
Solvent: As discussed in the FAQ, using a protic solvent like ethanol will significantly slow down the desired SN2 reaction.[5]
-
Problem 2: Major Impurity Identified as Bis(4-bromobenzyl) Disulfide
The presence of this dimer is a clear indication of oxidation. This is the most common and preventable side reaction.
Caption: Desired SN2 pathway versus oxidative disulfide formation.
Preventative Protocols & Solutions:
-
Rigorous Inert Atmosphere: The most critical control parameter. Ensure your reaction flask is properly flushed with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Preparation: For particularly sensitive reactions, use solvents that have been degassed. This can be done by bubbling N2 or Ar through the solvent for 15-30 minutes prior to use.
-
Addition of Mild Reducing Agents: In some specialized cases, a small amount of a mild reducing agent can be included to act as an oxygen scavenger, but this can complicate the reaction and is generally not necessary if proper inerting techniques are used.
Problem 3: Purification Challenges
The product thioether and the disulfide byproduct can sometimes have similar polarities, making chromatographic separation difficult.
Purification Strategy Comparison:
| Purification Technique | Typical Yield (%) | Final Purity (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | 75-90% | 95-98% | Good for separating closely related impurities.[9] | Can be time-consuming and uses large solvent volumes.[9] |
| Recrystallization | 60-85% | >99% | Yields very high purity for crystalline solids; inexpensive.[9] | Lower yield due to product loss in mother liquor; requires a solid product.[9] |
| Preparative HPLC | 50-70% | >99.5% | Excellent separation power for difficult mixtures. | Expensive, lower capacity, requires specialized equipment. |
Pro-Tip: If you are struggling to separate your product from the disulfide, try changing the solvent system for your column chromatography. A switch from ethyl acetate/hexane to dichloromethane/hexane, for example, can alter the selectivity and improve separation.
Optimized Protocol: General Procedure for S-Alkylation
This protocol provides a robust starting point for the synthesis of 4-bromobenzyl thioethers from primary alkyl halides.
Objective: To synthesize a 4-bromobenzyl thioether with >90% yield.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.05 - 1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, septa, needles, etc.)
Caption: Step-by-step experimental workflow for S-alkylation.
Detailed Steps:
-
Preparation: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a nitrogen or argon atmosphere.
-
Base Suspension: In the flask, suspend the sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Thiolate Formation: Dissolve the this compound (1.0 eq) in a small amount of anhydrous DMF. Using a syringe, add this solution dropwise to the stirred NaH suspension at 0 °C. You should observe hydrogen gas evolution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the resulting thiolate solution back down to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting thiol.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH4Cl) or water. Transfer the mixture to a separatory funnel, dilute with water, and extract three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure thioether product.
By following these troubleshooting guides and optimized protocols, you can effectively mitigate common side reactions and significantly improve the yield and purity of your target compounds when working with this compound.
References
- The Royal Society of Chemistry. Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis.
- WordPress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- PrepChem.com. Preparation of 4-bromobenzyl bromide.
- PrepChem.com. Synthesis of 4-bromobenzyl methyl ether.
- CymitQuimica. CAS 19552-10-4: (4-Bromobenzyl)mercaptan.
- National Center for Biotechnology Information (PMC). Optimized synthesis and antiproliferative activity of desTHPdactylolides.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
- Master Organic Chemistry. Thiols And Thioethers.
- BenchChem. Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- Sigma-Aldrich. This compound 97 19552-10-4.
- Organic Syntheses Procedure. Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.
- ResearchGate. Reaction of Benzyl Mercaptan with 30% H 2 O 2.
- BenchChem. Preventing the degradation of Dibenzyl Disulfide to benzyl mercaptan.
- Santa Cruz Biotechnology. This compound | CAS 19552-10-4 | SCBT.
- Google Patents. US4572798A - Method for promoting disulfide bond formation in recombinant proteins.
- ResearchGate. How to prevent disulfide bond scrambling?.
- ChemBK. (4-Bromobenzyl)mercaptan.
- Filo. The reaction of 4-bromobenzyl chloride with \mathrm{NaCN} in ethanol lead...
- National Center for Biotechnology Information (PMC). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies.
- askIITians. The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t.
- Rapid Novor. Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. tailoredread.com [tailoredread.com]
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- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Bromobenzyl Mercaptan Synthesis
Welcome to the technical support center for the synthesis of 4-bromobenzyl mercaptan. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction to the Synthesis
This compound is a valuable intermediate in organic synthesis and pharmaceutical development, often used for introducing the bromobenzylthiol moiety into larger molecules.[1][2] The most common and reliable laboratory-scale synthesis involves a two-step, one-pot reaction. First, 4-bromobenzyl bromide undergoes an SN2 reaction with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the target thiol.[3][4]
While the procedure is generally robust, the susceptibility of the thiol functional group to oxidation and other side reactions can lead to troubleshooting challenges.[5][6] This guide will walk you through diagnosing and solving these common problems.
Core Reaction Pathway
The synthesis proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed.
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis, providing explanations and actionable solutions.
Q1: My final yield is extremely low, or I isolated no product at all. What are the likely causes?
Low or no yield is a frustrating but common issue that can typically be traced to one of three areas: reaction incompletion, starting material degradation, or product decomposition. A systematic diagnosis is key.[5]
A: Initial Diagnostic Steps:
-
Analyze the Crude Reaction Mixture: Before extensive work-up or purification, take a small aliquot of your crude mixture and analyze it by Thin-Layer Chromatography (TLC). This will tell you if the starting material was consumed and if any product was formed.
-
Check Starting Material Quality: 4-Bromobenzyl bromide is a lachrymator and can degrade upon prolonged exposure to moisture or light.[7] Ensure its purity before starting the reaction. It should be a white to off-white solid.[8]
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting low product yield.
Q2: My primary isolated product is a white solid that is less soluble than expected and has a different melting point. Is it the disulfide dimer?
This is the most common pitfall in thiol synthesis. Thiols (-SH) are highly susceptible to oxidative dimerization to form disulfides (R-S-S-R), especially in the presence of atmospheric oxygen.[5][6][9] this compound is air-sensitive, and this side reaction is often the main cause of yield loss.[1]
A: Cause and Prevention:
-
Mechanism of Oxidation: The thiolate anion (R-S⁻), formed under basic conditions during hydrolysis, is particularly prone to oxidation. Even trace amounts of O₂ can initiate the dimerization. The interconversion between thiols and disulfides is a redox reaction.[10][11]
-
Prevention is Critical:
Corrective Action: Reducing the Disulfide
If you have already isolated the disulfide, it can often be reduced back to the desired thiol.[12]
Protocol: Disulfide Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve the isolated disulfide in a suitable solvent (e.g., ethanol or THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (approx. 2-3 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature and monitor by TLC until the disulfide spot has disappeared.
-
Carefully quench the reaction by slowly adding dilute HCl (1M) at 0 °C until the bubbling ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Caption: The reversible oxidation of the target thiol to its disulfide byproduct.
Q3: My TLC analysis shows multiple spots. How do I identify them?
A messy TLC plate indicates the presence of unreacted starting materials or side products.
A: Identifying Common Spots:
You can identify the likely components by their relative polarities. Running co-spots (spotting a lane with your crude mixture and then spotting pure starting material on top of it) can confirm the identity of the starting material spot.
| Compound | Structure | Polarity | Typical Rf Value (20% EtOAc/Hexane) |
| 4-Bromobenzyl Bromide | Br-Ph-CH₂Br | Most Non-polar | ~0.8 |
| Bis(4-bromobenzyl) Disulfide | (Br-Ph-CH₂S)₂ | Intermediate | ~0.6 |
| This compound | Br-Ph-CH₂SH | Product | ~0.5 |
| Thiourea/Isothiouronium Salt | (NH₂)₂CS / Salt | Most Polar | Baseline (0.0) |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent mixture. A good visualization method for the thiol and disulfide is potassium permanganate stain, while UV light is effective for all aromatic compounds.[13]
Experimental Protocols & Characterization
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for synthesizing thiols from alkyl halides using thiourea.[3][4]
Reagents & Equipment:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-Bromobenzyl Bromide | 249.93 | 10.0 g | 40.0 mmol |
| Thiourea | 76.12 | 3.35 g | 44.0 mmol |
| Ethanol (95%) | - | 50 mL | - |
| Sodium Hydroxide | 40.00 | 4.8 g | 120 mmol |
| Water | - | 50 mL | - |
Procedure:
-
Step 1: Formation of Isothiouronium Salt
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzyl bromide (10.0 g, 40.0 mmol), thiourea (3.35 g, 44.0 mmol), and 95% ethanol (50 mL).
-
Heat the mixture to reflux and stir for 3-4 hours. The formation of a white precipitate (the salt) should be observed. Monitor the consumption of the bromide by TLC.
-
-
Step 2: Hydrolysis to the Thiol
-
After cooling the mixture slightly, add a solution of sodium hydroxide (4.8 g, 120 mmol) in water (50 mL) to the flask.
-
Crucially, begin bubbling nitrogen or argon through the reaction mixture at this stage.
-
Heat the mixture back to reflux and stir for an additional 2 hours under an inert atmosphere.
-
-
Work-up
-
Cool the reaction mixture to room temperature in an ice bath.
-
Under an inert atmosphere, slowly acidify the mixture with cold 2M HCl until it is acidic to pH paper.
-
Transfer the mixture to a separatory funnel and extract with de-oxygenated ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with de-oxygenated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).
-
Alternatively, vacuum distillation can be used. This compound has a boiling point of ~110 °C at 0.5 Torr.[1]
-
Analytical Characterization
-
Appearance: Colorless to light yellow liquid or low-melting solid (m.p. 27-31 °C).[1] Possesses a strong, unpleasant odor characteristic of thiols.[2]
-
¹H NMR (CDCl₃): Expected chemical shifts are approximately:
-
δ 7.45 (d, 2H): Aromatic protons ortho to the bromine.
-
δ 7.20 (d, 2H): Aromatic protons ortho to the CH₂ group.
-
δ 3.70 (d, 2H): Methylene protons (-CH₂-).
-
δ 1.75 (t, 1H): Thiol proton (-SH). Note: The thiol proton signal can be broad and its coupling may not always be resolved. The shifts for the related 4-chlorobenzyl mercaptan show a similar pattern.[14]
-
-
TLC: Rf ≈ 0.5 (20% Ethyl Acetate/Hexanes).
Frequently Asked Questions (FAQs)
Q: Why is the thiourea method preferred over using sodium hydrosulfide (NaSH)? A: While NaSH can be used, the thiolate product (R-S⁻) is a potent nucleophile. It can react with a second molecule of 4-bromobenzyl bromide to form the undesired sulfide (Br-Ph-CH₂-S-CH₂-Ph-Br) as a significant byproduct. The thiourea method forms a stable, non-nucleophilic intermediate salt, which is cleanly hydrolyzed in a separate step, minimizing this side reaction.[9][15]
Q: How should I properly store the final product? A: this compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6] For long-term stability, storage at low temperatures (-20 °C) is recommended.[1]
Q: My product has a very strong, unpleasant smell. How can I manage this? A: The malodorous nature of thiols is unavoidable.[16] All work should be performed in a well-ventilated fume hood.[17] Glassware and waste should be decontaminated before removal from the hood by rinsing with a basic solution of potassium permanganate or bleach, which oxidizes the thiol to less volatile compounds.
References
- BCH3023 Oxidation of Thiols and Reduction of Disulfides - YouTube. (2022).
- 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022).
- 10.12: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2020).
- How the disulfide conformation determines the disulfide/thiol redox potential. (n.d.).
- Silica TLC plates for the analysis of the 5:1 mixture of benzyl... | Download Scientific Diagram - ResearchGate. (n.d.).
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. (n.d.).
- Thiols and Sulfides - Chemistry LibreTexts. (2023).
- troubleshooting low yields in thiol synthesis - Benchchem. (n.d.).
- Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea - arkat usa. (n.d.).
- Issues during thiol synthesis : r/chemistry - Reddit. (2023).
- Problem arises in thiol synthesis.? - ResearchGate. (2017).
- 1 - Supporting Information. (n.d.).
- Reactions of Thiols - Chemistry Steps. (n.d.).
- (4-Bromobenzyl)mercaptan - ChemBK. (2024).
- CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica. (n.d.).
- 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC - PubMed Central - NIH. (n.d.).
- This compound 97 19552-10-4 - Sigma-Aldrich. (n.d.).
- 1434 Davies and Maclaren : The Reaction of a-Bvomobenzyl Cyanide - RSC Publishing. (2025).
- Preparation of 4-bromobenzyl bromide - PrepChem.com. (n.d.).
- Benzyl mercaptan - Wikipedia. (n.d.).
- This compound | CAS 19552-10-4 | SCBT. (n.d.).
- 4-CHLOROBENZYL MERCAPTAN(6258-66-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- Preparation of benzyl mercaptan - PrepChem.com. (n.d.).
- benzyl mercaptan, 100-53-8 - The Good Scents Company. (n.d.).
- Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography. (2015).
- Method for removing mercaptans - European Patent Office - EP 0404643 A1. (n.d.).
- This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
- (PDF) Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N '-(4 ',6 '-diarylpyrimidine-2 '-yl)thioureas with Ethyl Bromoacetate - ResearchGate. (2025).
- Benzyl mercaptan | C7H8S | CID 7509 - PubChem - NIH. (n.d.).
- Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine - Benchchem. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- CA2019488A1 - Method for removing mercaptans - Google Patents. (n.d.).
- Reagent Guide - Greyhound Chromatography. (n.d.).
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- 1. chembk.com [chembk.com]
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- 3. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
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- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Mercaptan Waste Management: A Technical Support Guide for Laboratory Professionals
Welcome to the Technical Support Center for the safe handling and disposal of mercaptan-containing waste. This guide is designed for researchers, scientists, and drug development professionals who frequently work with thiols (mercaptans) and require clear, actionable protocols to ensure laboratory safety and environmental compliance. Mercaptans, while indispensable in many synthetic pathways, present unique challenges due to their potent odor, flammability, and toxicity.[1][2] This resource provides in-depth, field-proven insights to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with mercaptan-containing waste?
A1: Mercaptan-containing waste poses several significant risks. Firstly, mercaptans are known for their extremely unpleasant and potent odor, detectable even at very low concentrations (parts per billion range).[3][4] Inhalation of mercaptan vapors can lead to health effects ranging from respiratory tract irritation to more severe conditions like central nervous system depression, with symptoms including headaches, nausea, and dizziness.[1][2][5] Concentrated liquid mercaptan waste is hazardous, flammable, and can cause skin and eye irritation.[1][6] Furthermore, many mercaptans are toxic to aquatic life, making it imperative to prevent their release into sewer systems or local waterways.[7][8]
Q2: What are the permissible exposure limits (PELs) for common mercaptans?
A2: Exposure limits are established by regulatory bodies like the Occupational Safety and Health Administration (OSHA) to protect workers. These limits can vary depending on the specific mercaptan. It is crucial to consult the Safety Data Sheet (SDS) for the particular mercaptan you are using.[9]
| Compound | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) |
| Methyl Mercaptan | 10 ppm | 0.5 ppm[10] | 0.5 ppm[7] |
| Ethyl Mercaptan | 0.5 ppm[6] | - | - |
| tert-Butyl Mercaptan (TBM) | 10 ppm[9] | 0.5 ppm[9] | 0.5 ppm[9] |
TWA: Time-Weighted Average, REL: Recommended Exposure Limit, TLV: Threshold Limit Value.
Q3: What personal protective equipment (PPE) is required when handling mercaptan waste?
A3: A multi-layered approach to PPE is essential. Always handle mercaptan waste inside a certified chemical fume hood.[11]
-
Hand Protection : Use chemical-resistant gloves. Neoprene or Butyl rubber gloves are often recommended, but it is critical to consult the glove manufacturer's compatibility chart for the specific mercaptan being handled.[6][7]
-
Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[11][12]
-
Body Protection : A laboratory coat is required. For larger quantities or in case of a significant spill, impervious protective clothing may be necessary.[13]
-
Respiratory Protection : If there is a potential for exposure above the PEL, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][12] All personnel requiring respirators must be part of a respiratory protection program that includes training and fit-testing.[6][14]
Troubleshooting Guides
Problem: Persistent mercaptan odor in the laboratory despite using a fume hood.
Causality: Mercaptan odors are pervasive and can escape from seemingly sealed containers or contaminated equipment. The odor threshold is exceptionally low, meaning even minuscule amounts can be detected.[4]
Solutions:
-
Check Container Seals: Ensure all waste containers are tightly sealed. Use caps with liners that are compatible with organic sulfur compounds. For highly odorous materials, consider using secondary containment, such as placing the primary container inside a larger, sealed container.[15][16]
-
Decontaminate Surfaces: Wipe down all surfaces, including the fume hood sash, benchtops, and exteriors of containers, with a neutralizing solution (see neutralization protocol below) followed by a standard laboratory disinfectant.
-
Proper Waste Segregation: Immediately place all disposables contaminated with mercaptans, such as pipette tips and gloves, into a dedicated, sealed waste bag inside the fume hood.[17]
-
Ventilated Storage: Store mercaptan waste in a ventilated cabinet.[15] If one is not available, keep the waste in a designated area within a continuously operating chemical fume hood.[16]
Problem: A small spill of mercaptan waste has occurred inside the chemical fume hood.
Causality: Spills can happen during transfers of waste. The immediate concern is the release of flammable and odorous vapors.
Solutions:
-
Alert Personnel: Inform others in the immediate vicinity of the spill.[18]
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height to maximize containment.
-
Neutralize and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[7] Then, treat the absorbent material with a freshly prepared neutralizing solution, such as a 10% sodium hypochlorite (bleach) solution.
-
Collect Waste: Using spark-proof tools, carefully scoop the neutralized absorbent material into a designated hazardous waste container.[13]
-
Decontaminate: Wipe the spill area with the neutralizing solution, followed by soap and water.[6]
-
Dispose of Materials: All cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[19]
Experimental Protocols
Protocol 1: Chemical Neutralization of Liquid Mercaptan Waste
This protocol describes the oxidation of mercaptans into less volatile and less odorous compounds.
Materials:
-
Liquid mercaptan waste
-
Sodium hypochlorite solution (household bleach, typically 5-8% NaOCl) or hydrogen peroxide
-
Sodium hydroxide (NaOH)
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste)
-
pH paper or meter
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare the Neutralizing Solution: For every 1 part of mercaptan waste, prepare 3 parts of a 10% sodium hypochlorite (bleach) solution.
-
Basify the Waste: Slowly add sodium hydroxide to the mercaptan waste with stirring until the pH is > 12. This is to ensure the mercaptan is in its more reactive thiolate form.
-
Slow Addition of Oxidant: While stirring vigorously, slowly add the bleach solution to the basified mercaptan waste. CAUTION: This reaction is exothermic and may produce heat and gas. Add the oxidant slowly to control the reaction rate.
-
Stir and Test: Allow the mixture to stir for at least 2 hours.
-
Verify Neutralization:
-
Odor Test: Carefully waft vapors from the container towards your nose. The characteristic mercaptan odor should be absent.
-
Lead Acetate Test: Wet a strip of lead acetate paper and hold it over the headspace of the waste container. If hydrogen sulfide (a potential byproduct) is present, the paper will turn black. The absence of a color change indicates successful neutralization.
-
-
Final pH Adjustment: Neutralize the final solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) slowly.
-
Dispose: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
Workflow for Mercaptan Waste Handling and Disposal
The following diagram outlines the decision-making process for managing mercaptan waste in a laboratory setting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bioairsolutions.com [bioairsolutions.com]
- 4. Using Mercaptans | Research Safety [researchsafety.uky.edu]
- 5. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 6. research.uga.edu [research.uga.edu]
- 7. nj.gov [nj.gov]
- 8. puc.eip.mn.gov [puc.eip.mn.gov]
- 9. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]
- 10. newindycatawba.com [newindycatawba.com]
- 11. chemtrack.org [chemtrack.org]
- 12. cpchem.com [cpchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asgmt.com [asgmt.com]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 17. scribd.com [scribd.com]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Stabilizing 4-Bromobenzyl Mercaptan for Long-Term Storage
Introduction: The Challenge of Stability with 4-Bromobenzyl Mercaptan
This compound is a critical reagent in synthetic chemistry, prized for its dual reactivity which allows for diverse applications in pharmaceutical development and materials science. However, the very features that make it valuable—the nucleophilic thiol group and the reactive bromobenzyl moiety—also render it susceptible to degradation. The primary pathway of decomposition is the oxidation of the thiol (-SH) groups into a disulfide (-S-S-) linkage, forming (4-Bromophenyl)methanethiol disulfide.[1] This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective stabilization and long-term storage of this compound, ensuring its purity and reactivity for experimental success.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound is cloudy and contains a white precipitate. What is it and can I still use the material?
A1: The cloudy appearance and white precipitate are hallmark signs of oxidation. The precipitate is the disulfide dimer, which has significantly lower solubility in the parent mercaptan and common organic solvents. The presence of this impurity indicates that the concentration of the active free thiol is lower than stated on the label. For any application sensitive to stoichiometry or requiring high purity, using the material as-is is not recommended. The purity should be assessed, and if necessary, the material should be purified before use.
Q2: What is the primary cause of degradation during storage?
A2: The main cause of degradation is oxidation from exposure to atmospheric oxygen.[2] This process can be catalyzed by exposure to light (photo-oxidation) and the presence of trace metal ions. Therefore, proper storage requires the exclusion of air and light.
Q3: How can I accurately determine the purity of my this compound sample?
A3: Several analytical methods can be employed to assess purity:
-
¹H NMR Spectroscopy: This is a direct method to observe the disappearance of the thiol proton (-SH) and the appearance of new signals corresponding to the disulfide.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating the mercaptan from its disulfide dimer and quantifying the relative amounts of each.
-
Visual Inspection: As a preliminary check, any cloudiness or solid formation in the liquid suggests significant degradation.
Q4: What are the ideal short-term and long-term storage conditions?
A4: To maintain the integrity of this compound, strict adherence to the following storage conditions is crucial.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) for short-term. ≤ -20 °C (Freezer) for long-term. | Slows the rate of oxidative and other degradation reactions.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of thiol groups to disulfides.[1][2] |
| Light | In the dark (Amber vial) | Minimizes light-induced degradation.[1] |
| Container | Tightly sealed, clean, dry, amber glass vial with a PTFE-lined cap. | Protects from atmospheric oxygen and moisture.[1][2] |
Troubleshooting Guide
Issue 1: Rapid Degradation Despite Proper Storage Temperature
-
Symptom: You have stored the vial at -20°C, but upon thawing, you observe a precipitate or a significant decrease in purity.
-
Root Cause Analysis: The most probable cause is the ingress of oxygen into the container. This can happen if the vial was not properly purged with an inert gas before sealing, or if the cap does not provide a perfect seal. Repeated freeze-thaw cycles can also introduce air into the vial.
-
Corrective Action Workflow:
Caption: Decision workflow for handling degraded this compound.
Issue 2: Inconsistent Reaction Yields
-
Symptom: Stoichiometric reactions involving the thiol group give inconsistent and lower-than-expected yields.
-
Root Cause Analysis: The actual concentration of the active thiol is lower than calculated due to the presence of the disulfide impurity.
-
Solution:
-
Quantify Purity: Before each use, especially with older stock, determine the purity of the mercaptan via GC or ¹H NMR.
-
Adjust Stoichiometry: Adjust the mass of the reagent used based on the measured purity to ensure the correct molar equivalents of the active thiol are present.
-
Consider In-Situ Reduction: For some applications, it may be possible to add a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction to cleave the disulfide back to the free thiol. This must be validated for compatibility with your specific reaction conditions.
-
Experimental Protocols
Protocol 1: Repurification of Oxidized this compound
This protocol should be performed by personnel experienced in handling air-sensitive and malodorous compounds in a well-ventilated fume hood.
Objective: To remove the disulfide impurity from this compound.
Method: Flash Column Chromatography
-
Prepare the Column: Pack a silica gel column using a non-polar eluent system (e.g., Hexane/Ethyl Acetate, starting with a very low percentage of ethyl acetate, like 1-2%).
-
Deoxygenate Solvents: Before use, thoroughly bubble argon or nitrogen through the chromatography solvents for at least 30 minutes to remove dissolved oxygen.[3]
-
Sample Preparation: Dissolve the oxidized this compound in a minimal amount of a suitable deoxygenated solvent (e.g., dichloromethane or the eluent).
-
Loading and Elution: Load the sample onto the column and begin elution with the deoxygenated solvent system. The less polar mercaptan should elute before the more polar disulfide.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure mercaptan.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring to keep the temperature low to minimize degradation.
-
Immediate Storage: Immediately transfer the purified product into a pre-purged amber vial and store under an inert atmosphere at ≤ -20°C as described in Protocol 2.
Protocol 2: Aliquoting and Inert Gas Blanketing for Long-Term Storage
Objective: To properly package this compound for long-term storage to prevent oxidative degradation.
Materials:
-
Purified this compound
-
Clean, dry amber glass vials with PTFE-lined septa caps
-
Argon or Nitrogen gas source with a regulator and needle adapter
-
Gas-tight syringes
-
Parafilm
Procedure:
-
Prepare Vials: Place the required number of open vials and caps in a vacuum oven and dry at a moderate temperature to remove any trace moisture. Allow to cool to room temperature under vacuum or in a desiccator.
-
Inerting: In a fume hood, insert a needle connected to the inert gas line into a vial, with a second needle acting as a vent. Gently purge the vial with inert gas for 2-3 minutes.
-
Transfer: Using a gas-tight syringe, carefully draw up the desired amount of the liquid mercaptan and dispense it into the purged vial.
-
Headspace Purge: Briefly purge the headspace above the liquid with inert gas to displace any air that entered during the transfer.
-
Seal: Quickly remove the needles and immediately cap the vial tightly.
-
Reinforce Seal: Wrap the cap-vial interface with Parafilm for an additional barrier against moisture and air ingress.
-
Label and Store: Clearly label each vial with the compound name, date, and concentration (if applicable). Store upright in a freezer at ≤ -20°C, protected from light.
Caption: Workflow for aliquoting and long-term storage preparation.
Consideration of Chemical Stabilizers
While the primary method for stabilizing thiols is the rigorous exclusion of oxygen, the use of antioxidants can be considered. Common antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol function by scavenging free radicals that initiate oxidation.[2] The addition of a small amount (e.g., 50-100 ppm) of such a stabilizer could potentially prolong the shelf-life of this compound. However, the compatibility of any additive must be carefully evaluated for the intended downstream application to ensure it does not interfere with the desired reaction. This approach should be validated on a small scale before being implemented for bulk material.
References
- Organic Syntheses Procedure: Purification by Dissolving in Hot EtOH. Organic Syntheses.
- Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. National Institutes of Health (NIH).
- INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation.
- Thiol-based antioxidants. PubMed.
- The role of thiols in antioxidant systems. PubMed Central (PMC).
- Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide. ResearchGate.
- How would you purify air-sensitive materials (thiols) using column chromatography? Reddit.
- (PDF) Effects of storage conditions on thiol disulfide homeostasis. ResearchGate.
Sources
Technical Support Center: Analysis of 4-Bromobenzyl Mercaptan by GC-MS
Welcome to the technical support resource for the analysis of 4-Bromobenzyl mercaptan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: From Chromatogram to Conclusion
This section is structured to address specific issues you may encounter during your GC-MS analysis of this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Question 1: I'm seeing a significant peak eluting after my main this compound peak. What could it be?
A common impurity in thiol compounds is the corresponding disulfide, which is formed through oxidation. In the case of this compound, this would be Bis(4-bromobenzyl) disulfide . Due to its higher molecular weight, the disulfide will have a longer retention time on a standard non-polar GC column.
Causality: Thiols (-SH) are susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This process dimerizes two thiol molecules through the formation of a disulfide bond (-S-S-).
Troubleshooting Steps:
-
Mass Spectrum Verification:
-
Examine the mass spectrum of the unknown peak. Bis(4-bromobenzyl) disulfide (C₁₄H₁₂Br₂S₂) has a molecular weight of 403.9 g/mol .
-
Look for a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).
-
Key fragments to look for would include the parent ion and fragments corresponding to the loss of sulfur or bromine atoms.
-
-
Sample Handling Review:
-
Minimize the sample's exposure to air. Prepare solutions fresh and consider purging vials with an inert gas like nitrogen or argon.
-
Store the this compound raw material and its solutions in a cool, dark place.
-
-
Confirmation by Induced Oxidation:
-
To confirm, take a small, pure sample of this compound and intentionally expose it to air or a mild oxidizing agent (e.g., a trace of hydrogen peroxide).
-
Re-analyze the sample by GC-MS. An increase in the area of the suspected disulfide peak will confirm its identity.
-
Question 2: My chromatogram shows a peak with a similar mass spectrum to this compound, but it's eluting earlier. What are the possibilities?
An earlier eluting peak with a similar fragmentation pattern could indicate the presence of impurities from the synthesis of this compound. Potential candidates include:
-
p-Bromotoluene: A common starting material for the synthesis of the precursor, 4-bromobenzyl bromide.
-
4-Bromobenzyl bromide: The immediate precursor to this compound, which may be present due to an incomplete reaction.
-
4-Bromobenzyl alcohol: A potential hydrolysis product of 4-bromobenzyl bromide.
Causality: Impurities from the manufacturing process are a common source of contamination. Incomplete reactions or side reactions can lead to the presence of starting materials or related byproducts in the final product.
Troubleshooting Steps:
-
Detailed Mass Spectral Analysis:
-
p-Bromotoluene (C₇H₇Br): Molecular weight of 171.03 g/mol . The mass spectrum will show a prominent molecular ion peak and a characteristic isotopic pattern for one bromine atom (M and M+2 peaks with nearly equal intensity).[1][2]
-
4-Bromobenzyl bromide (C₇H₆Br₂): Molecular weight of 249.93 g/mol . The mass spectrum will exhibit a clear isotopic pattern for two bromine atoms.[3][4]
-
4-Bromobenzyl alcohol (C₇H₇BrO): Molecular weight of 187.03 g/mol . The mass spectrum will show the isotopic pattern for one bromine atom.
-
-
Consult the Certificate of Analysis (CoA):
-
The CoA for your batch of this compound may list known impurities and their typical levels.
-
-
Injector Port Reactions:
-
Thiols can be reactive in a hot injector port. Ensure your GC inlet liner is clean and inert. Deactivated liners are highly recommended for analyzing reactive compounds like thiols.[5]
-
Question 3: I am observing significant peak tailing for the this compound peak. How can I improve the peak shape?
Peak tailing for active compounds like thiols is a frequent issue in GC analysis. It is often caused by unwanted interactions between the analyte and active sites within the GC system.
Causality: Active sites, such as exposed silanols on the GC column or metal surfaces in the injector, can form hydrogen bonds with the thiol group, leading to delayed elution and peak tailing.
Troubleshooting Steps:
-
System Inertness Check:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners specifically designed for active compounds.
-
Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants.
-
Column Trimming: If the front end of the column is contaminated, trimming 10-15 cm can often restore performance.
-
-
Method Optimization:
-
Increase Injector Temperature: A higher injector temperature can help to ensure complete and rapid vaporization of the sample, minimizing interaction time with the liner.
-
Derivatization: In some cases, derivatizing the thiol to a less polar and more stable compound can improve peak shape. However, this adds a sample preparation step. A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr).[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in this compound?
Based on the synthesis and stability of this compound, the most likely impurities are:
-
Bis(4-bromobenzyl) disulfide: Formed by oxidation of the thiol.
-
4-Bromobenzyl bromide: Unreacted starting material.
-
4-Bromobenzyl alcohol: A hydrolysis product of 4-bromobenzyl bromide.
-
p-Bromotoluene: A precursor to 4-bromobenzyl bromide.
-
Bis(4-bromobenzyl) sulfide: A potential byproduct of the synthesis.
Q2: What are the key mass spectral features of this compound?
This compound (C₇H₇BrS) has a molecular weight of 203.1 g/mol . Its electron ionization (EI) mass spectrum will exhibit a characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal abundance at m/z 202 and 204. The base peak is often the tropylium-like ion resulting from the loss of the -SH group.
Q3: What type of GC column is recommended for this analysis?
A low- to mid-polarity column is generally suitable for the analysis of this compound and its likely impurities. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point. These columns offer good resolution and thermal stability. For analyzing highly active sulfur compounds, specialized columns designed for sulfur analysis, which have a very inert surface, can also be beneficial.
Experimental Protocols
Recommended GC-MS Method Parameters
This method is a general starting point and may require optimization for your specific instrumentation and separation needs. It is based on standard methodologies for the analysis of semi-volatile organic compounds, such as EPA Method 8270E.[7][8][9][10]
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides good resolution for a wide range of semi-volatile compounds. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the analyte and impurities. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is better for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | A general-purpose temperature program to elute a range of compounds with varying boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | A standard temperature for EI ionization. |
| Mass Range | m/z 40-550 | Covers the expected mass range of the parent compound and its likely impurities. |
Data Presentation: Potential Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features | Expected Elution Order (Relative to Main Peak) |
| p-Bromotoluene | C₇H₇Br | 171.03 | M/M+2 (1:1), fragments at m/z 91, 170, 172[1][11] | Earlier |
| 4-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | M/M+2 (1:1), prominent fragment at m/z 107 | Earlier |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | M/M+2/M+4 (1:2:1), fragment at m/z 169/171[3][4] | Earlier |
| This compound | C₇H₇BrS | 203.10 | M/M+2 (1:1), base peak may vary | Main Peak |
| Bis(4-bromobenzyl) sulfide | C₁₄H₁₂Br₂S | 388.10 | M/M+2/M+4 (1:2:1) | Later |
| Bis(4-bromobenzyl) disulfide | C₁₄H₁₂Br₂S₂ | 404.18 | M/M+2/M+4 (1:2:1), fragments at m/z 169/171[12] | Later |
References
- U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
- U.S. EPA. (2014). EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). [Link]
- Restek Corporation. Analyze Picogram-Level Semivolatiles Accurately with GC-MS/MS and EPA Method 8270E. [Link]
- Western Kentucky University. EPA Method 8270E. [Link]
- Conti Testing Labor
- NIST. NIST 23 Mass Spectral Library. [Link]
- Stein, S. E. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Journal of the American Society for Mass Spectrometry. [Link]
- NIST.
- NIST. NIST Chemistry WebBook. [Link]
- PubChem. Bis(4-bromophenyl) disulfide. [Link]
- MassBank. PARA-BROMOTOLUENE; EI-B; MS. [Link]
- SpectraBase. Bis(4-bromobenzyl)sulfide - MS (GC) - Spectrum. [Link]
- NIST.
- PubChem. 4-Bromobenzyl bromide. [Link]
- NIST WebBook. Benzene, 1-bromo-4-methyl-. [Link]
- Phenomenex. GC Troubleshooting Guide. [Link]
- SIELC Technologies. 4-Bromobenzyl bromide. [Link]
- PubChemLite. 4-bromobenzyl bromide (C7H6Br2). [Link]
- Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]
- PubChem. Benzyl mercaptan. [Link]
- American Laboratory. GC and GC/MS Troubleshooting and Maintenance. Part 1. [Link]
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. [Link]
- PubChem. Benzyl 4-bromophenyl sulfide. [Link]
- Google Patents. CN103512995B - Method for simultaneously detecting mercaptan and non-mercaptan sulfur-containing substances in beer and wort.
- LookChem. Cas 5335-84-2,BIS(4-BROMOPHENYL)DISULFIDE. [Link]
- The Good Scents Company. benzyl mercaptan, 100-53-8. [Link]
- Markes International. Analysis of sulphur compounds using TD-GC(MS). [Link]
- NIST WebBook. Disulfide, bis(4-methylphenyl). [Link]
Sources
- 1. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 2. 4-Bromotoluene(106-38-7) MS [m.chemicalbook.com]
- 3. 4-Bromobenzyl bromide(589-15-1) MS spectrum [chemicalbook.com]
- 4. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. CN103512995B - Method for simultaneously detecting mercaptan and non-mercaptan sulfur-containing substances in beer and wort - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Method 8270E | Western Kentucky University [wku.edu]
- 10. contitesting.com [contitesting.com]
- 11. massbank.eu [massbank.eu]
- 12. Bis(4-bromophenyl) disulfide | C12H8Br2S2 | CID 219553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing Residual Thiol
Welcome to the Technical Support Center for handling reactions with residual thiols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the workup and purification of reactions involving thiol-containing compounds. Thiols, while indispensable in many synthetic transformations, are notorious for their persistent and unpleasant odors, as well as their potential to interfere with subsequent reaction steps or final product purity.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. The protocols and explanations provided herein are grounded in established chemical principles and field-proven experience to ensure both scientific integrity and practical success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the workup of thiol-containing reactions in a practical question-and-answer format.
Question 1: My primary challenge is the pervasive, unpleasant odor of the residual thiol, which is contaminating my lab space. How can I effectively neutralize the odor during and after the reaction?
Expert Answer:
The characteristic odor of volatile thiols is a significant operational and safety concern, detectable by the human nose at parts-per-billion levels.[2] An effective odor control strategy is multi-faceted, involving containment, chemical neutralization, and proper waste handling.
Causality: The potent odor arises from the high volatility of many low-molecular-weight thiols. The primary goal is to oxidize the thiol (R-SH) to a disulfide (R-S-S-R) or a non-volatile salt (R-S⁻).[3][4] Disulfides generally have significantly lower vapor pressures and higher odor thresholds.
Recommended Protocol: Bleach-Based Neutralization
This is the most common and effective method for odor control in a laboratory setting.[5][6]
Step-by-Step Methodology:
-
Containment During Reaction: ALWAYS conduct reactions involving thiols in a certified chemical fume hood.[6] To trap volatile thiols exiting the reaction vessel (e.g., through a condenser), vent the reaction's exhaust gas through a bleach trap. This can be constructed by filling a gas bubbler with a 10-15% aqueous bleach (sodium hypochlorite) solution.[5]
-
Workup Quenching: Before proceeding with an extractive workup, consider quenching the excess thiol directly in the reaction flask. This is particularly useful if your product is stable to mild oxidizing conditions. Slowly add a 10% bleach solution to the cooled reaction mixture with vigorous stirring until the odor is no longer apparent.
-
Glassware Decontamination: Immediately after use, submerge all contaminated glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective).[5][7] Allow the glassware to soak for at least 12-24 hours to ensure complete oxidation of any residual thiols.[1]
-
Waste Disposal: All liquid and solid waste containing thiols must be segregated into a clearly labeled hazardous waste container.[8] Small, contaminated disposable items like gloves or paper towels should be sealed in a plastic bag before being placed in the waste container to minimize odor leakage.[1][6]
Self-Validation: The absence of the characteristic thiol odor is a primary, albeit qualitative, indicator of successful neutralization. A bleach bath's effectiveness diminishes over time; if you notice a persistent smell or the formation of a significant amount of white solid (oxidized thiol byproducts), it's time to replace it.[5]
Question 2: I performed an extractive workup with an aqueous base to remove an acidic thiol, but my product yield is low. What could be the problem?
Expert Answer:
Using a basic wash (e.g., NaOH, NaHCO₃) is a classic acid-base extraction technique. The base deprotonates the acidic thiol (R-SH → R-S⁻Na⁺), forming a water-soluble thiolate salt that partitions into the aqueous layer. However, this method's success is highly dependent on the stability of your desired product.
Causality & Troubleshooting:
-
Product Instability: The most likely cause of low yield is the base-lability of your product. Functional groups such as esters, lactones, or certain protecting groups can be hydrolyzed or cleaved under basic conditions.[9]
-
Solution: If your product is base-sensitive, avoid strong bases like NaOH. Try a milder base like aqueous sodium bicarbonate (NaHCO₃). If even mild basic conditions are detrimental, this method is unsuitable, and you should consider an alternative workup like oxidative quenching or the use of scavenger resins.
-
-
Insufficient Phase Separation/Emulsions: Thiols can sometimes act as surfactants, leading to the formation of emulsions during extraction, which traps the product and complicates phase separation.
-
Solution: To break up emulsions, try adding a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous phase, often forcing better separation. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
-
Experimental Workflow: Decision-Making for Extractive Workup
Caption: Decision tree for choosing an appropriate basic extractive workup.
Question 3: I need to remove residual thiol without introducing aqueous or oxidative reagents. How can solid-phase scavenger resins help, and how do I choose the right one?
Expert Answer:
Solid-phase scavenger resins are an excellent and increasingly popular choice for simplifying purification.[10] They offer a significant advantage by allowing for the removal of excess reagents or byproducts through simple filtration, often eliminating the need for chromatography.[10]
Causality: Scavenger resins are polymers or silica particles functionalized with reactive groups. For thiol removal, you can use a resin that reacts with the thiol (an electrophilic scavenger) or, more commonly, a resin that scavenges the electrophile you used in excess, assuming the thiol was the limiting reagent. For removing excess thiol, you need a resin with an electrophilic functional group.
Data Presentation: Comparison of Common Scavenger Resins for Thiol Removal
| Scavenger Type | Functional Group | Mechanism of Action | Best For Removing | Key Considerations |
| Electrophilic Scavengers | Isocyanate, Alkyl Halide | Covalent capture of the nucleophilic thiol. | Excess thiols, thiophenols. | Stoichiometry is critical; use 2-4 equivalents of resin relative to the thiol. Reaction time may be needed (1-16 h). |
| Metal Scavengers | Thiol, Thiophenol | Binds excess metal catalysts (e.g., Pd, Cu, Ru) used in the reaction.[11][12][13] | Residual transition metals. | This is for removing metals, not the thiol itself. It is a complementary purification step. |
| Acid Scavengers | Trisamine, Isocyanate | Removes excess acids or acid chlorides. | Byproducts or excess acidic reagents. | Not a direct method for thiol removal unless the thiol is an impurity in an acid reagent. |
Recommended Protocol: Thiol Scavenging with a Polymer-Bound Isocyanate Resin
-
Resin Selection: Choose a macroporous polystyrene resin functionalized with isocyanate groups.
-
Stoichiometry Calculation: Calculate the molar amount of residual thiol in your reaction. Add 2-4 molar equivalents of the scavenger resin to the reaction mixture.
-
Scavenging: Stir the slurry at room temperature or slightly elevated temperature (40-50 °C) for 2 to 16 hours. Monitor the disappearance of the thiol from the solution by TLC or LC-MS.
-
Purification: Once the reaction is complete, simply filter the reaction mixture to remove the resin. The resin will now have the thiol covalently bound to it.
-
Workup: Wash the resin with a suitable solvent (e.g., DCM, THF) to recover any adsorbed product. Combine the filtrate and washes, and concentrate in vacuo to obtain your purified product.
Self-Validation: The most reliable validation is to analyze the filtrate by LC-MS or ¹H NMR to confirm the absence of the thiol starting material.
Frequently Asked Questions (FAQs)
Q1: How can I quantify the amount of residual thiol in my crude product to assess the efficiency of my workup?
A1: The most widely used method for thiol quantification is a colorimetric assay using Ellman's reagent , 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB.[14][15] The disulfide bond in DTNB reacts with a thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinct yellow color.[15] The concentration of TNB²⁻, and thus the original thiol, can be determined spectrophotometrically by measuring the absorbance at 412 nm (Extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹ at pH 8.0).[14] An alternative is 4,4'-dithiodipyridine (4-DPS), which can be advantageous as its chromophore's absorbance is less pH-dependent.[14]
Q2: I am running a thiol-ene "click" reaction, and it's not going to completion. Could my workup be the issue?
A2: While the workup removes unreacted starting materials, incomplete conversion is a reaction issue, not a workup issue. Thiol-ene reactions can be sensitive to several factors. Amines, for instance, can retard radical-initiated thiol-ene reactions.[16] Also, substrates with allylic or benzylic C-H bonds can participate in side reactions (hydrogen-atom transfer) that disrupt the radical chain process, leading to low yields.[17] Ensure your reagents are pure and consider if your specific substrates are prone to these side reactions.
Q3: Can I use a strong oxidizing agent like KMnO₄ or HNO₃ to destroy residual thiols?
A3: While strong oxidizing agents will certainly destroy thiols, they are often too reactive and unselective.[4] They can oxidize thiols all the way to sulfonic acids (R-SO₃H), but they are also likely to oxidize other functional groups in your target molecule, leading to product degradation and a complex mixture of byproducts.[4] It is almost always preferable to use milder, more selective methods like dilute bleach, H₂O₂, or iodine, which tend to stop at the disulfide stage.[3][18]
Q4: My reaction solvent is a high-boiling polar aprotic solvent like DMF or DMSO. How does this affect my workup strategy for thiol removal?
A4: High-boiling solvents like DMF and DMSO are water-miscible and cannot be easily removed by simple extraction with an immiscible organic solvent.[19] The standard procedure is to dilute the reaction mixture with a large volume of water and then extract your product with a water-immiscible solvent (e.g., ethyl acetate, DCM). The thiol, if it has some water solubility or is converted to a thiolate salt, will remain in the large aqueous phase along with the DMF/DMSO. Multiple extractions of the aqueous layer may be necessary to recover all of your product.
Q5: What are the critical safety precautions I must take when working with thiols?
A5: Due to their odor and potential toxicity, strict safety protocols are essential.
-
Engineering Controls: Always handle thiols and their reaction mixtures inside a certified chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is generally sufficient for incidental contact), safety goggles, and a lab coat.[8]
-
Odor Control: Use bleach traps and decontamination baths as described in Troubleshooting Question 1.[1][5]
-
Waste Management: Never dispose of thiol waste down the sink.[5] All thiol-containing waste must be collected in properly labeled hazardous waste containers.[6][8]
Experimental Workflow: General Thiol Workup and Decontamination
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. suprasciences.com [suprasciences.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Strategies for Reactions Involving Mercaptans
Welcome to the Technical Support Center for quenching strategies in reactions involving mercaptans (thiols). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with terminating reactions that utilize these potent, yet often problematic, reagents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction: The Dual Nature of Mercaptans in Synthesis
Mercaptans, or thiols (R-SH), are indispensable nucleophiles in a variety of synthetic transformations, including Michael additions, thiol-ene "click" reactions, and deprotection steps in peptide synthesis.[1][2][3][4] Their high nucleophilicity and distinct reactivity profile make them highly effective.[5][6] However, these same properties, coupled with their volatility and notoriously foul odor, present significant challenges during reaction workup and purification.[7][8][9] Incomplete quenching of unreacted thiols can lead to undesired side reactions, product instability, and contamination. This guide provides a systematic approach to effectively quenching reactions involving mercaptans, ensuring the integrity of your desired product and a safer laboratory environment.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of reactions containing mercaptans.
Issue 1: Persistent Foul Odor After Workup
Q: I've performed an aqueous workup, but a strong, unpleasant odor of the mercaptan remains in my product and glassware. How can I eliminate it?
A: This is the most common issue when working with volatile thiols. The odor indicates the presence of residual, unreacted mercaptan. A simple aqueous wash is often insufficient to remove these compounds, especially those with some organic solubility.
Root Cause Analysis:
-
High Volatility and Low Odor Threshold: Many low molecular weight thiols are highly volatile and can be detected by the human nose at parts-per-billion levels.[8]
-
Insufficient Quenching: The quenching agent was either not added in sufficient excess or was not reactive enough to consume all the unreacted thiol.
Recommended Quenching Strategies:
-
Oxidative Quenching with Bleach (Sodium Hypochlorite):
-
Mechanism: Sodium hypochlorite (NaOCl) is a strong oxidizing agent that converts thiols to odorless sulfonic acids (RSO₃H) or disulfides (RSSR), which are generally less volatile and less odorous.[10]
-
Protocol:
-
After the primary reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly add a 10-15% aqueous solution of sodium hypochlorite dropwise with vigorous stirring. A slight excess is recommended.
-
Monitor the quench by TLC or the disappearance of the odor.
-
Proceed with your standard aqueous workup.
-
-
Caution: This is an exothermic reaction. Addition should be slow and controlled. Do not use bleach with ammonia-containing solutions, as this can generate toxic chloramine gas. Also, be aware that bleach can react with certain functional groups in your product.
-
-
Alkylation to Form Non-Volatile Thioethers:
-
Mechanism: Convert the nucleophilic thiolate into a less volatile thioether by reacting it with an alkylating agent.[5][6]
-
Protocol:
-
Add a slight excess of a reactive alkyl halide, such as benzyl bromide or methyl iodide, to the reaction mixture.
-
The resulting thioether is typically less volatile and has a significantly less offensive odor.
-
The excess alkylating agent and the newly formed thioether can then be removed by standard purification techniques like column chromatography.
-
-
For Glassware Decontamination: Soak contaminated glassware in a dilute bleach solution or a base bath overnight.[7][11] This will oxidize the residual thiols and remove the lingering odor.
Issue 2: Unwanted Disulfide Formation in the Product
Q: My final product is contaminated with a significant amount of a disulfide dimer of my starting mercaptan. How did this happen and how can I prevent it?
A: Disulfide formation is a common side reaction, particularly when the reaction is exposed to air (oxygen) or if mild oxidizing agents are present.[12][13][14]
Root Cause Analysis:
-
Air Oxidation: Thiols, especially in the presence of a base which forms the more reactive thiolate anion, are susceptible to oxidation by atmospheric oxygen to form disulfides (RSSR).[10]
-
Incompatible Reagents: Certain reagents or residual impurities from previous steps can act as oxidants.
Preventative and Remedial Strategies:
-
Maintain an Inert Atmosphere:
-
Protocol: Run your reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen. Degas your solvents prior to use.
-
-
Reductive Workup:
-
Mechanism: If disulfide formation has already occurred, you can often reduce it back to the thiol.
-
Recommended Reducing Agents:
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a powerful, odorless, and water-soluble reducing agent that is highly selective for disulfide bonds.[15] It is effective over a wide pH range.
-
Dithiothreitol (DTT): DTT is another common reducing agent, though it has its own thiol odor. It is often used in excess and then removed by extraction or dialysis.[15][16]
-
-
Protocol (with TCEP):
-
Dissolve the crude product containing the disulfide impurity in a suitable solvent.
-
Add a 1.1 to 1.5 molar excess of TCEP.
-
Stir at room temperature for 1-2 hours.
-
Monitor the disappearance of the disulfide by TLC or LC-MS.
-
Proceed with an aqueous workup. TCEP and its oxide are water-soluble and will be removed in the aqueous layer.
-
-
Issue 3: Emulsion Formation During Aqueous Workup
Q: When I try to perform an extractive workup after my thiol reaction, I consistently get a persistent emulsion that is difficult to break.
A: Emulsion formation is common in reactions involving thiols, especially when a basic aqueous solution is used to quench and extract unreacted thiol.
Root Cause Analysis:
-
Surfactant-like Properties: Thiolates (RS⁻), formed by deprotonating thiols with a base, can act as surfactants, stabilizing oil-in-water or water-in-oil emulsions.
-
Fine Particulate Matter: Insoluble byproducts can sometimes stabilize emulsions.
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Change in pH: Carefully acidify the aqueous layer with dilute HCl. This will protonate the thiolate back to the neutral thiol, which may be less emulsifying. However, be cautious as this will make the thiol less water-soluble.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or filter paper to remove any fine solid particles that may be stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) to disrupt the interfacial tension.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of quenching agents for mercaptan reactions?
A1: Quenching agents for mercaptans can be broadly classified into three categories based on their mechanism of action:
| Category | Mechanism | Examples | Best For |
| Oxidizing Agents | Oxidize thiols to less reactive and less odorous species like disulfides or sulfonic acids.[10][14] | Sodium hypochlorite (bleach), hydrogen peroxide, iodine. | Odor removal and complete deactivation of the thiol. |
| Alkylating Agents | Convert the nucleophilic thiol/thiolate to a stable thioether.[5] | Methyl iodide, benzyl bromide, iodoacetamide. | When the product is stable to alkylation and the resulting thioether is easily separable. |
| Michael Acceptors | React with the thiol via a Michael addition to form a stable adduct.[17] | Acrylates, maleimides, vinyl sulfones. | Reactions where excess Michael acceptor can be easily removed or is part of the desired product scaffold. |
Q2: I'm performing a Thiol-Michael "click" reaction. How do I quench the unreacted thiol without affecting my product?
A2: This is a common scenario where the product itself contains a thioether linkage formed via a Michael addition.
-
Strategy 1: Use a Scavenger Resin: Polystyrene-supported electrophilic resins (e.g., scavenger resins with maleimide or iodoacetamide functional groups) are excellent for this purpose. After the main reaction is complete, add the scavenger resin to the reaction mixture and stir for a few hours. The unreacted thiol will be covalently bound to the resin, which can then be simply filtered off.
-
Strategy 2: Add a More Reactive Michael Acceptor: Introduce a small amount of a highly reactive, yet easily separable, Michael acceptor like N-ethylmaleimide. This will consume the remaining thiol. The resulting adduct can then be removed by chromatography.
Q3: Are there any safety considerations I should be aware of when quenching mercaptans?
A3: Yes, safety is paramount when working with mercaptans and their quenching agents.
-
Ventilation: Always perform reactions and quenching procedures in a well-ventilated fume hood.[11][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile gloves are often recommended, but check compatibility with your specific thiol and solvents), and a lab coat.[18][19][20]
-
Exothermic Reactions: Be aware that quenching with strong oxidizing agents like bleach can be highly exothermic.[7] Add the quenching agent slowly and with cooling.
-
Waste Disposal: Mercaptan-containing waste should be treated before disposal. Quench excess thiols in the waste with bleach or another suitable reagent in the fume hood before sending it to hazardous waste disposal.[11] Label waste containers clearly.[11]
Q4: Can I use a basic wash (e.g., NaOH solution) to remove unreacted thiol?
A4: A basic wash can be effective for removing acidic thiols by converting them into their more water-soluble thiolate salts.[21] However, this strategy has limitations:
-
Product Stability: Your product must be stable to basic conditions. Esters, for example, can be hydrolyzed.[22]
-
Emulsion Formation: As discussed in the troubleshooting section, this can lead to emulsions.
-
Reversibility: Upon neutralization of the aqueous layer, the volatile thiol can be regenerated.
This method is generally best for thiols with higher acidity and when the product is base-stable.
Experimental Workflow Diagrams
Decision Tree for Selecting a Quenching Strategy
Caption: A decision tree to guide the selection of an appropriate quenching strategy.
Workflow for Oxidative Quenching and Workup
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 9. Managing mercaptans | Oilfield Technology [oilfieldtechnology.com]
- 10. Thiol - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 15. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. atmosenergy.com [atmosenergy.com]
- 20. cpchem.com [cpchem.com]
- 21. Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review [mdpi.com]
- 22. reddit.com [reddit.com]
Effect of solvent choice on 4-Bromobenzyl mercaptan reactivity
Welcome to the technical support center for 4-Bromobenzyl Mercaptan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and frequently asked questions regarding the profound impact of solvent selection on its reactivity, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider when working with this compound?
A1: The reactivity of this compound, particularly after deprotonation to the thiolate, is dictated by the solvent's ability to solvate ions and reagents. The three primary considerations are:
-
Polarity: The polarity of the solvent, often measured by its dielectric constant, influences the solubility of the reactants and the stabilization of charged intermediates or transition states.
-
Proticity: Solvents are classified as protic (containing acidic protons, e.g., -OH, -NH) or aprotic (lacking acidic protons). This is arguably the most critical factor, as protic solvents can hydrogen-bond with the highly nucleophilic thiolate anion, creating a solvent "cage" that severely hinders its reactivity in SN2 reactions.[1][2][3]
-
Solubility: All reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. This compound is generally soluble in organic solvents but has limited solubility in water.[4]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the nucleophilicity of the 4-bromobenzyl thiolate?
A2: The effect is dramatic.
-
In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents are ideal for SN2 reactions involving the thiolate.[5] They can solvate the counter-ion (e.g., K⁺, Na⁺) but leave the thiolate anion relatively "naked" and highly reactive.[3] This leads to significantly faster reaction rates.[1]
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents engage in strong hydrogen bonding with the thiolate anion.[2][6] This "caging" effect stabilizes the nucleophile, making it less available and less reactive, which drastically slows down or even stalls SN2 reactions.[1][3] Therefore, protic solvents should generally be avoided for S-alkylation reactions.
Q3: Which solvents are recommended for S-alkylation (SN2) reactions with this compound?
A3: For efficient S-alkylation, polar aprotic solvents are strongly recommended. The most common and effective choices include:
-
Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Acetone
-
Tetrahydrofuran (THF) [5]
These solvents promote high reaction rates by maximizing the nucleophilicity of the thiolate anion.[1][5]
Q4: Can this compound undergo oxidation? Which solvents exacerbate this?
A4: Yes, a very common side reaction is the oxidation of the thiol to form a 4,4'-dibromodibenzyl disulfide.[7][8] This is often mediated by atmospheric oxygen and can be a significant cause of low yield.[7] While this can occur in many solvents, the risk is higher in:
-
Solvents that are not properly degassed to remove dissolved oxygen.[7]
-
Older bottles of ethers like Tetrahydrofuran (THF), which can form explosive peroxides that are also potent oxidizing agents.
-
Reactions run in the presence of certain metal catalysts or bases under an air atmosphere.
Troubleshooting Guide: Common Experimental Issues
Here we address specific problems you may encounter and provide solutions directly related to solvent choice.
Issue 1: Low or No Yield in an S-Alkylation Reaction
-
Probable Cause: You are likely using a polar protic solvent (like ethanol or methanol) or a nonpolar solvent where the base or thiolate salt is insoluble. Protic solvents will "cage" and deactivate your thiolate nucleophile through hydrogen bonding, drastically reducing its reactivity.[1][2]
-
Solution:
-
Switch to a Polar Aprotic Solvent: Immediately change your solvent to DMF, acetonitrile, or acetone.[5] These solvents will unleash the full nucleophilic potential of your thiolate.
-
Ensure Anhydrous Conditions: If using a strong base like NaH, ensure your solvent is anhydrous. Water will quench the base and inhibit thiolate formation.
-
Check Solubility: Confirm that both your this compound and your electrophile are soluble in the chosen solvent.
-
Issue 2: Significant Disulfide Byproduct Formation
-
Probable Cause: Your thiol is oxidizing. This happens when the reaction is exposed to oxygen, often dissolved in the reaction solvent.[7][8]
-
Solution:
-
De-oxygenate Your Solvent: Before starting the reaction, thoroughly degas your solvent. This can be done by bubbling an inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[7]
-
Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of Nitrogen or Argon. This is the most critical step to prevent oxidation.[7]
-
Control pH: In some cases, keeping the reaction mixture at a lower pH can reduce the rate of oxidation, though this must be balanced with the need to form the nucleophilic thiolate.[7]
-
Issue 3: Reaction is Sluggish or Requires High Temperatures
-
Probable Cause: The solvent choice may be suboptimal, leading to poor solvation of the transition state or reduced nucleophilicity. While polar aprotic solvents are generally best, their specific properties matter.
-
Solution:
-
Increase Solvent Polarity: If you are using a less polar solvent like THF, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction. These solvents are better at stabilizing the charged transition state of an SN2 reaction.
-
Consult Solvent Property Tables: Use the data below to select a solvent with a higher dielectric constant that is compatible with your reagents.
-
Table 1: Properties of Common Solvents for Thiol Reactions
| Solvent | Formula | Dielectric Constant (ε) | Type | Boiling Point (°C) | Key Considerations |
| Recommended (Polar Aprotic) | |||||
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Polar Aprotic | 153 | Excellent for SN2; high boiling point can make removal difficult. |
| Acetonitrile (MeCN) | C₂H₃N | 37.5 | Polar Aprotic | 82 | Good for SN2; easier to remove than DMF. |
| Acetone | C₃H₆O | 20.7 | Polar Aprotic | 56 | Effective and volatile; good for reactions at or near room temperature.[9] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Polar Aprotic | 189 | Very polar, excellent for dissolving salts, but very high boiling and can be difficult to remove.[9] |
| Use with Caution / Avoid for SN2 | |||||
| Ethanol (EtOH) | C₂H₅OH | 24.5 | Polar Protic | 78 | Severely inhibits thiolate nucleophilicity via H-bonding.[9] |
| Methanol (MeOH) | CH₃OH | 32.7 | Polar Protic | 65 | Severely inhibits thiolate nucleophilicity via H-bonding.[9] |
| Water | H₂O | 80.1 | Polar Protic | 100 | Poor solvent for the starting material and severely inhibits SN2 reactivity.[9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Aprotic (Nonpolar) | 40 | May not be polar enough to dissolve ionic bases/salts. |
Visualizing Solvent Effects & Workflows
A clear understanding of the underlying principles and experimental steps is crucial for success.
Diagram 1: Solvent Selection Logic for this compound Reactions
Caption: Decision tree for solvent selection based on reaction type.
Diagram 2: Solvation Effects on Thiolate Nucleophilicity
Caption: How solvent choice impacts thiolate anion availability.
Experimental Protocol: S-Alkylation of this compound
This protocol details a general procedure for the S-alkylation of this compound with an alkyl halide, emphasizing the critical role of solvent choice.
Materials:
-
This compound (1.0 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and fit it with a septum. Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: To the flask, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.2 M with respect to the mercaptan. Stir the suspension vigorously.
-
Electrophile Addition: Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting mercaptan and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 1-3 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure thioether.
References
- Anonymous. (2016). Why are thiolates more nucleophilic than alkoxides? Chemistry Stack Exchange. [Link]
- Tüzün, N. S., & Aviyente, V. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(13), 2580–2590. [Link]
- D'hooge, B., et al. (2014). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? Macromolecules, 47(15), 4946–4955. [Link]
- Reddit User Discussion. (2023). Nucleophilicity of thiolate and alkoxide vs fluoride and iodide. r/chemistry. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.[Link]
- Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?[Link]
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.[Link]
- The Organic Chemistry Tutor. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]
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- Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons. [Link]
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.[Link]
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Validation & Comparative
1H NMR spectrum analysis of 4-Bromobenzyl mercaptan
An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-Bromobenzyl Mercaptan
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a crucial technique for structural elucidation in chemical research and drug development. We will delve into the principles of spectral interpretation, compare NMR with alternative analytical methods, and provide detailed experimental protocols to ensure high-quality data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of NMR spectroscopy.
The Foundational Role of 1H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] Among NMR techniques, proton (1H) NMR is particularly powerful because it allows for the identification and quantification of hydrogen atoms within a molecule. By analyzing four key features of a 1H NMR spectrum—the number of signals, their chemical shift (δ), the integration (signal area), and the splitting pattern (multiplicity)—we can piece together the molecular puzzle.[2]
This compound (C₇H₇BrS) is an organosulfur compound featuring a benzyl group substituted with a bromine atom at the para position and a thiol (-SH) functional group.[3] Its structure presents distinct sets of protons whose magnetic environments are influenced by neighboring atoms, making it an excellent subject for demonstrating the principles of 1H NMR analysis.
Deconstructing the 1H NMR Spectrum of this compound
A thorough analysis of the this compound structure allows us to predict the key features of its 1H NMR spectrum. The molecule has three distinct types of protons: aromatic, benzylic (methylene), and thiol protons.
Predicted Spectral Features
-
Aromatic Protons (Ar-H): The benzene ring is para-substituted, creating a plane of symmetry. This results in two sets of chemically equivalent protons. The protons ortho to the -CH₂SH group (labeled Hₐ) will have a different chemical environment than the protons ortho to the bromine atom (labeled Hₑ). This arrangement typically produces an AA'BB' system, which often simplifies to a pattern of two distinct doublets in the aromatic region (typically 6.5-8.5 ppm).[4]
-
Chemical Shift: The bromine atom is an electron-withdrawing group, which deshields nearby protons, shifting their signal downfield. The -CH₂SH group is weakly electron-donating. Therefore, we expect the signal for Hₑ (adjacent to Br) to appear at a slightly higher chemical shift than Hₐ.
-
Splitting: Each doublet arises from ortho-coupling with its adjacent aromatic proton. The typical coupling constant (³JHH) for ortho protons is in the range of 7-10 Hz.[5]
-
-
Methylene Protons (-CH₂-): These two protons (labeled Hc) are chemically equivalent. They are in a benzylic position and adjacent to a sulfur atom. Hydrogens on carbons adjacent to sulfur in thiols typically appear in the 2.0 to 2.5 ppm region.[6]
-
Chemical Shift: Their position between the aromatic ring and the sulfur atom will place their signal in a specific range, generally around 3.7 ppm.
-
Splitting: These protons are adjacent to the single thiol proton (Hd). According to the n+1 rule, their signal will be split into a doublet (1+1=2).
-
-
Thiol Proton (-SH): The thiol proton (labeled Hd) is a unique feature.
-
Chemical Shift: The chemical shift of thiol protons can be variable, typically appearing between 1.3-1.5 ppm.[6] Its signal is an exchangeable proton, which can be confirmed by a D₂O shake experiment.[7]
-
Splitting: This proton is adjacent to the two methylene protons. Therefore, its signal will be split into a triplet (2+1=3). The coupling constant should be identical to that of the methylene doublet.
-
Experimental Data and Interpretation
The following table summarizes the expected 1H NMR data for this compound, typically recorded in a deuterated solvent like Chloroform-d (CDCl₃).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hₑ | ~7.45 | 2H | Doublet | ~8.5 | Aromatic protons ortho to Bromine |
| Hₐ | ~7.22 | 2H | Doublet | ~8.5 | Aromatic protons ortho to -CH₂SH |
| Hc | ~3.71 | 2H | Doublet | ~7.7 | Methylene protons (-CH₂) |
| Hd | ~1.75 | 1H | Triplet | ~7.7 | Thiol proton (-SH) |
Note: These values are estimations based on typical chemical shifts and may vary slightly depending on the solvent and spectrometer frequency.
A Comparative Overview of Analytical Techniques
While 1H NMR is a cornerstone of structural analysis, a multi-faceted approach using complementary techniques provides the most robust characterization.
| Technique | Information Provided for this compound | Strengths | Limitations |
| 1H NMR | Detailed proton environment, connectivity, and stereochemistry. | Provides unambiguous structural information and connectivity through coupling patterns. | Requires sample to be soluble; can be less sensitive than MS. |
| ¹³C NMR | Number and type of unique carbon atoms in the molecule. | Reveals the carbon backbone and symmetry.[2] | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[8] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive; provides molecular formula confirmation. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) would be a clear indicator. | Does not provide detailed connectivity information on its own.[1] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to identify key bonds like S-H (weak, ~2550 cm⁻¹) and aromatic C-H.[7] | Provides limited information on the overall molecular skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification of the compound. | Excellent for assessing sample purity and separating it from impurities or byproducts.[1] | Provides no structural information. |
Validated Experimental Protocols
Achieving a high-quality NMR spectrum is critically dependent on meticulous sample preparation and proper instrument parameter selection.
Protocol 1: High-Quality NMR Sample Preparation
-
Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves the sample.[9] For this compound, Chloroform-d (CDCl₃) is a common choice. Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte signals.[10]
-
Determine Sample Quantity: For a standard 1H NMR spectrum, weigh 5-25 mg of this compound.[8]
-
Dissolution: Place the weighed sample in a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be homogeneous and free of any solid particles, which can degrade spectral quality by distorting the magnetic field.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Internal Standard (Optional but Recommended): Although the residual solvent peak can be used for referencing, adding an internal standard like Tetramethylsilane (TMS) (δ = 0.00 ppm) provides a more accurate chemical shift calibration.[8]
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol 2: Standard 1H NMR Data Acquisition
The following parameters are typical for a standard 1D proton experiment on a modern NMR spectrometer (e.g., 400-500 MHz).
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
Set Acquisition Parameters:
-
Pulse Program: Select a standard one-pulse program (e.g., 'zg30' on Bruker instruments for acquisitions with multiple scans).[11]
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is usually sufficient to resolve most couplings and achieve good line shape.[12]
-
Relaxation Delay (D1): This is the time between pulses. For qualitative spectra, a D1 of 1-2 seconds is common. For accurate quantitative analysis (i.e., reliable integration), a longer delay of 5 times the longest T₁ relaxation time of the protons of interest is required.[13]
-
Number of Scans (NS): For a moderately concentrated sample (5-25 mg), 8 to 16 scans are often sufficient to achieve a good signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[12]
-
Pulse Width (P1): Use a calibrated 90° pulse for a single scan or a 30-45° flip angle for multiple scans to allow for faster repetition without saturating the signals.[14]
-
-
Acquire Data: Start the acquisition. The instrument will collect the Free Induction Decay (FID).
-
Data Processing:
-
Fourier Transform (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data) via a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Visualizing the Workflow and Molecular Interactions
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: Workflow for 1H NMR Spectrum Analysis.
Caption: Spin-Spin Coupling in this compound.
Conclusion
The analysis of the 1H NMR spectrum of this compound serves as a practical illustration of the power of this technique. By systematically evaluating the chemical shifts, integrations, and coupling patterns, one can confidently assign the structure of the molecule. When integrated with data from other analytical methods like MS and IR, NMR spectroscopy provides an indispensable and comprehensive picture of molecular identity and purity, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
- Belina, J. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265. [Link]
- Jasperse, C. Short Summary of 1H-NMR Interpretation.
- University of Puget Sound.
- UCL.
- Scribd.
- Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]
- University of Missouri. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. [Link]
- TheElkchemist. (2024).
- Western University.
- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
- Chemistry with Caroline. (2021).
- Bruker. The Acquisition Parameters. [Link]
- Boston University. Basic NMR Concepts.
- Marcus, S. H., & Miller, S. I. (1964). Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. The Journal of Physical Chemistry, 68(11), 3362–3365. [Link]
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- ResearchGate. Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide. [Link]
- Seco, J. M., et al. (2003). Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. Organic Letters, 5(2), 139–142. [Link]
- Analytical Sciences Digital Library.
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- Wikipedia. Thiol. [Link]
- The Royal Society of Chemistry. (2010).
- ResearchGate. 1 H NMR spectrum (500 MHz, d 6 -DMSO) of benzyl mercaptan. [Link]
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- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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- Inovine Meetings LLC.
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A Comparative Guide to the Reactivity of 4-Bromobenzyl Mercaptan vs. Benzyl Mercaptan
In the landscape of synthetic chemistry and drug development, the thiol or mercaptan functional group (R-SH) is a cornerstone of molecular design. Its unique properties, including high nucleophilicity and susceptibility to oxidation, make it a versatile handle for constructing complex molecules and probing biological systems.[1][2] However, subtle modifications to the molecular scaffold can profoundly influence the thiol's behavior. This guide offers an in-depth comparison of two closely related yet distinct thiols: 4-Bromobenzyl mercaptan and the parent Benzyl mercaptan.
We will dissect how the introduction of a single bromine atom at the para position of the benzene ring alters the electronic environment of the thiol group, thereby impacting its acidity, nucleophilicity, and oxidative stability. This analysis is grounded in fundamental chemical principles and supported by comparative data to provide researchers, scientists, and drug development professionals with a clear framework for selecting the appropriate reagent for their specific application.
The Decisive Factor: Electronic Effects of the Para-Bromo Substituent
The primary difference between benzyl mercaptan and this compound lies in the electronic influence of the bromine atom. Bromine, being a halogen, exerts two opposing electronic effects:
-
The Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a distance-dependent effect that acidifies protons and deactivates the ring towards electrophilic attack.
-
The Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density, primarily at the ortho and para positions.
For halogens like bromine, the inductive effect is significantly stronger than the resonance effect. Consequently, the net result is that the 4-bromo substituent acts as an electron-withdrawing group . This withdrawal of electron density has critical implications for the reactivity of the distal thiol group.
Comparative Reactivity Analysis
The electron-withdrawing nature of the para-bromo group directly influences the key chemical properties of the thiol functional group: its acidity (pKa), its potency as a nucleophile, and its susceptibility to oxidation.
Acidity and Thiolate Formation
The acidity of a thiol is determined by the stability of its conjugate base, the thiolate anion (RS⁻). An electron-withdrawing group, like the 4-bromo substituent, helps to stabilize the negative charge on the thiolate anion by dispersing it through the aromatic ring. This increased stabilization means that the corresponding thiol is a stronger acid and will have a lower pKa value.
The thiolate anion is a significantly more potent nucleophile than the neutral thiol.[3] Therefore, a lower pKa facilitates the formation of this more reactive species under basic conditions, which can accelerate reaction rates.
| Compound | Structure | pKa | Acidity |
| Benzyl Mercaptan | C₆H₅CH₂SH | 9.43[4][5] | Less Acidic |
| This compound | BrC₆H₄CH₂SH | ~9.32 (Predicted)[6] | More Acidic |
As the data indicates, this compound is predicted to be a slightly stronger acid than benzyl mercaptan. This means that at a given pH, a greater proportion of the this compound will exist as the highly nucleophilic thiolate anion.
Nucleophilicity in S-Alkylation Reactions
Thiols are excellent nucleophiles for S-alkylation reactions, readily reacting with electrophiles like alkyl halides in Sₙ2 reactions to form thioethers (sulfides).[1][7] The overall rate of these reactions is often dependent on the concentration of the more nucleophilic thiolate anion.
Given its lower pKa, This compound is expected to exhibit a higher effective reactivity in S-alkylation reactions conducted under basic conditions . The ease of deprotonation to the more reactive thiolate species outweighs the slight decrease in intrinsic nucleophilicity that might arise from the inductive electron withdrawal.
Predicted Reactivity Trend (Basic Conditions): this compound > Benzyl Mercaptan
Oxidation to Disulfides
Thiols can be oxidized to form disulfides (RSSR), a reaction of immense importance in protein chemistry and materials science.[1] This process involves the removal of electron density from the sulfur atoms. Electron-withdrawing groups can make the thiol slightly more resistant to oxidation by lowering the electron density at the sulfur atom.
Therefore, it is plausible to predict that benzyl mercaptan may be slightly more susceptible to oxidation than this compound under identical conditions, although this effect is generally less pronounced than the impact on acidity and nucleophilicity.
Experimental Protocol: Competitive S-Alkylation
To empirically validate the predicted difference in nucleophilic reactivity, a competitive reaction can be designed. In this experiment, equimolar amounts of this compound and benzyl mercaptan are allowed to compete for a limited amount of an electrophile. The ratio of the resulting thioether products will provide a direct measure of their relative reactivity.
Objective
To determine the relative nucleophilic reactivity of this compound and benzyl mercaptan towards an alkyl halide.
Materials
-
This compound (1.0 eq)
-
Benzyl Mercaptan (1.0 eq)
-
Benzyl Bromide (0.8 eq, limiting reagent)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (CH₃CN, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Reaction vial, magnetic stirrer, GC-MS system
Procedure
-
To a clean, dry reaction vial, add this compound (1.0 mmol), benzyl mercaptan (1.0 mmol), potassium carbonate (2.5 mmol), and a known amount of the internal standard.
-
Add anhydrous acetonitrile (10 mL) to the vial.
-
Stir the mixture at room temperature for 15 minutes to allow for partial deprotonation of the thiols.
-
Add benzyl bromide (0.8 mmol) dropwise to the stirred suspension.
-
Allow the reaction to proceed at room temperature for 4 hours, monitoring by TLC or GC-MS if desired.
-
Upon completion, quench the reaction by adding deionized water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two sulfide products: Benzyl-(4-bromobenzyl) sulfide and Dibenzyl sulfide.
Expected Outcome
Based on the theoretical framework, the reaction should yield a higher proportion of Benzyl-(4-bromobenzyl) sulfide compared to Dibenzyl sulfide. This outcome would confirm that this compound is the more potent nucleophile under these reaction conditions, primarily due to its greater propensity to form the reactive thiolate anion.
Visualizing the Workflow and Mechanism
To better illustrate the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for the competitive S-alkylation experiment.
Caption: Influence of the 4-bromo substituent on thiol acidity.
Conclusion and Practical Implications
The presence of a 4-bromo substituent renders this compound a slightly stronger acid and a more effective nucleophile in S-alkylation reactions under basic conditions compared to its unsubstituted counterpart, benzyl mercaptan. This enhanced reactivity is a direct consequence of the electron-withdrawing inductive effect of the bromine atom, which stabilizes the reactive thiolate anion. Conversely, this same electronic effect may confer slightly greater stability towards oxidation.
For the synthetic chemist, this comparison provides actionable insights:
-
When a higher reaction rate is desired for S-alkylation under basic conditions, This compound is the superior choice.
-
If the thiol needs to persist in a mildly oxidizing environment , This compound may offer a marginal advantage in stability.
-
The bromine atom on this compound also serves as a functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), adding another layer of synthetic utility not offered by benzyl mercaptan.
Ultimately, the choice between these two reagents will depend on the specific reaction conditions, the desired outcome, and the potential for subsequent transformations. Understanding the fundamental electronic principles that govern their reactivity is paramount to making a rational and effective selection.
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- Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? (2024). Organic & Biomolecular Chemistry.
- Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active M
- The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. (2022). The Journal of Organic Chemistry, 87(10), 6545–6553.
- Oxidation of benzyl phenyl sulfide and oxidative coupling of 2-naphtalene thiol in the various Ionic Liquids. (2010).
- Oxidation of benzyl alcohol, substituted benzyl alcohols and other bulkier alcohols using catalysts 1-Cu and 2-Cu under solvent-free conditions. (2021).
- Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. (2008). Journal of the American Chemical Society, 130(14), 4814–4824.
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- Rearrangement of Benzyl Sulfides to Mercaptans and of Sulfonium Ions to Sulfides Involving the Aromatic Ring by Alkali Amides. (1956). Journal of the American Chemical Society, 78(16), 4083–4086.
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- Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. (2023). ACS Omega, 8(20), 17835–17844.
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragment
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A Researcher's Guide to Thiol-Free Alternatives for 4-Bromobenzyl Mercaptan in Thioether Synthesis
In the landscape of organic synthesis, particularly in drug discovery and materials science, the introduction of sulfur-containing moieties is a frequent and critical transformation. The 4-bromobenzylthio group, in particular, serves as a valuable building block, offering a nucleophilic sulfur center for constructing thioethers and a reactive bromine-substituted aromatic ring for subsequent cross-coupling reactions.[1] For decades, 4-bromobenzyl mercaptan has been the go-to reagent for this purpose.[2][3] However, its practical application is hampered by significant drawbacks, most notably its potent and unpleasant odor, propensity for air oxidation to the corresponding disulfide, and potential toxicity.[2][4][5]
This guide provides a comparative analysis of modern, alternative reagents and methodologies that circumvent the challenges associated with this compound. We will explore scientifically robust, field-proven alternatives that offer improved handling, stability, and often, more environmentally benign reaction profiles. The focus will be on thiol-free strategies, which eliminate the primary source of malodor and instability.
The Incumbent Reagent: this compound
This compound (or (4-bromophenyl)methanethiol) is a versatile reagent for introducing the 4-bromobenzylthio group via nucleophilic substitution (SN2) reactions.[2][6] Typically, the thiol is deprotonated with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic thiolate, which then attacks an electrophile (e.g., an alkyl halide) to form the desired thioether.
The bromine atom on the phenyl ring provides a synthetic handle for further modifications, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, making it a bifunctional building block.[1] Despite its utility, the practical challenges of working with a volatile, air-sensitive, and malodorous thiol have driven the development of superior alternatives.[4][5]
Thiol-Free Alternatives: A Paradigm Shift in C-S Bond Formation
The most effective strategy to overcome the drawbacks of this compound is to utilize stable, odorless precursors that can generate the reactive sulfur species in situ or act as direct thiol surrogates. We will compare three leading classes of such reagents.
Xanthates: Stable and Versatile Thiol Surrogates
Xanthates (specifically, O-alkyl/S-potassium salts, ROCS₂K) are excellent, low-cost, and odorless alternatives to thiols for the synthesis of thioethers.[4] The general strategy involves the S-alkylation of a xanthate salt with an electrophile, followed by hydrolysis of the resulting S-alkyl xanthate to yield the thioether. A more direct approach involves the reaction of an alkyl halide with a potassium xanthate in a polar aprotic solvent like DMSO, which can directly yield symmetrical or unsymmetrical thioethers.[4][5]
Causality of Choice: The xanthate group serves as a robust "masked" thiol. It is stable to air and moisture, easy to handle, and its reaction byproducts are generally less noxious than those from traditional thiol chemistry.
Bunte Salts: Water-Soluble and Odorless Precursors
Bunte salts (S-alkyl or S-aryl thiosulfates) are another class of highly effective, odorless, and crystalline thiol precursors.[7] They are typically prepared by the reaction of an alkyl halide (like 4-bromobenzyl bromide) with sodium thiosulfate. These stable salts can then be reacted with various nucleophiles or, notably, with Grignard reagents to form thioethers in high yields, completely avoiding the use of free thiols.[7]
Causality of Choice: Bunte salts are often water-soluble, which can simplify purification and reduce the use of volatile organic solvents. Their crystalline nature and high stability make them ideal for long-term storage and precise dispensing.
Disulfides: Enhanced Stability and Milder Activation
Bis(4-bromobenzyl) disulfide represents a more stable, less odorous alternative to the corresponding mercaptan. While still a sulfur compound, its lower volatility significantly reduces handling issues. The disulfide bond can be reductively cleaved in situ using reagents like NaBH₄ or a phosphine to generate the thiolate, which can then be alkylated in a one-pot procedure. Modern protocols also allow for the direct use of disulfides as nucleophiles under specific catalytic conditions, bypassing the need for a pre-reduction step.[8]
Causality of Choice: Disulfides offer a good compromise, providing a direct precursor to the desired thiolate with significantly improved handling characteristics compared to the mercaptan. This approach is particularly useful when a one-pot reduction/alkylation sequence is desired.
Comparative Performance Data
The following table summarizes the key performance and handling characteristics of this compound and its primary alternatives.
| Feature | This compound | 4-Bromobenzyl Xanthate Derivative | S-(4-Bromobenzyl) Bunte Salt | Bis(4-bromobenzyl) Disulfide |
| Odor | Strong, unpleasant | Odorless | Odorless | Low odor |
| Physical State | Low-melting solid/liquid[3] | Solid | Crystalline Solid | Crystalline Solid |
| Stability | Air-sensitive (oxidizes)[4] | Stable to air and moisture[4] | Highly stable, crystalline | Stable to air |
| Typical Reaction | SN2 with alkyl halides | Nucleophilic substitution[4] | Reaction with Grignard reagents[7] | Reductive cleavage then SN2 |
| Key Reagents | Strong base (e.g., NaH) | DMSO at 100-150 °C[4] | Na₂S₂O₃, Grignard reagent | Reducing agent (e.g., NaBH₄) |
| Advantages | Direct, well-established | Odorless, stable, low-cost[4] | Odorless, highly stable, often crystalline | Improved stability, one-pot potential |
| Disadvantages | Odor, instability, toxicity | Requires specific conditions for hydrolysis/conversion | Requires Grignard-compatible substrates | Requires a stoichiometric reductant |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we provide representative protocols for the synthesis of 4-bromobenzyl dodecyl sulfide using the traditional mercaptan and a superior xanthate-based alternative.
Protocol A: Thioether Synthesis via this compound (Baseline Method)
This protocol describes a standard SN2 reaction.
Workflow Diagram
Caption: Workflow for thioether synthesis using the traditional thiol method.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol) to the flask. Cool the suspension to 0 °C.
-
Thiol Addition: Slowly add a solution of this compound (203 mg, 1.0 mmol) in anhydrous DMF (2 mL) to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Alkylation: Add 1-bromododecane (274 mg, 1.1 mmol) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol B: Thioether Synthesis via a Thiol-Free Xanthate Intermediate
This protocol, adapted from modern thiol-free methodologies, demonstrates a more convenient and odorless approach.[4][5]
Workflow Diagram
Caption: Streamlined workflow for thioether synthesis using the odorless xanthate method.
Methodology:
-
Preparation: In a sealed tube, combine 4-bromobenzyl bromide (250 mg, 1.0 mmol), 1-bromododecane (249 mg, 1.0 mmol), and potassium O-ethyl xanthate (320 mg, 2.0 mmol).
-
Reaction: Add dimethyl sulfoxide (DMSO, 2.0 mL) to the tube. Seal the vessel and heat the mixture to 100 °C in an oil bath.
-
Monitoring: Stir the reaction for 1-2 hours, monitoring for the consumption of starting materials by TLC or GC-MS.[5]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target thioether.
Reaction Mechanism via Xanthate Intermediate
Caption: Proposed mechanism for unsymmetrical thioether synthesis using a xanthate surrogate.
Conclusion and Future Outlook
While this compound has historically served its purpose, the operational difficulties associated with its use are significant. Modern synthetic chemistry offers a suite of superior, thiol-free alternatives that are safer, more stable, and environmentally considerate. Xanthates, Bunte salts, and disulfides have emerged as robust and reliable reagents for the introduction of the 4-bromobenzylthio moiety. For researchers in pharmaceutical and materials development, adopting these modern alternatives can lead to more efficient, reproducible, and pleasant laboratory operations without compromising synthetic utility. The continued development of catalytic, metal-free C-S bond-forming reactions will likely provide even more elegant solutions in the near future.[9]
References
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- Yoshida, K., et al. (2021). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. The Journal of Organic Chemistry, 86(24), 18037–18049. [Link]
- ChemBK. (2024). (4-Bromobenzyl)mercaptan. ChemBK. [Link]
- ResearchGate. (2024). Synthesis of thioethers using various alkyl chlorides.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers)
- PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide. PrepChem.com. [Link]
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A Senior Application Scientist's Guide: Comparative Reactivity of 4-Bromobenzyl Mercaptan vs. 4-Chlorobenzyl Mercaptan in Nucleophilic Reactions
Executive Summary
In nucleophilic substitution reactions where the benzylic carbon is the electrophilic site, 4-bromobenzyl mercaptan is a significantly more reactive substrate than 4-chlorobenzyl mercaptan. This heightened reactivity is not due to the influence of the halogen on the aromatic ring's electronics, but is overwhelmingly dictated by the superior leaving group ability of the bromide ion compared to the chloride ion. Key factors include the lower bond dissociation energy of the C-Br bond and the greater stability of the resulting bromide anion in solution.[1][2] For researchers in drug development and synthetic chemistry, this means that reactions with this compound will proceed faster, often under milder conditions, and may result in higher yields compared to its chloro-analogue. The choice between these two reagents becomes a trade-off between the higher reactivity of the bromo-compound and the potential cost-effectiveness of the chloro-compound for large-scale syntheses.
Introduction: The Role of Substituted Benzyl Halides in Synthesis
Benzyl halides are privileged electrophiles in organic synthesis, particularly in the pharmaceutical industry, due to their ability to readily alkylate a wide range of nucleophiles. Their reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of both Sₙ1 and Sₙ2 reactions.[3][4] The compounds this compound and 4-chlorobenzyl mercaptan are bifunctional reagents; they possess a reactive benzylic halide for substitution and a nucleophilic thiol group.[5][6] While the thiol group can participate in its own set of reactions, this guide focuses on comparing the reactivity of the benzylic carbon center toward external nucleophiles, a common scenario in the synthesis of complex molecules. Understanding the subtle yet critical differences in reactivity imparted by the halogen is paramount for reaction design, optimization, and scale-up.
The Decisive Factor: A Physicochemical Comparison of Bromide and Chloride Leaving Groups
The rate of a nucleophilic substitution reaction is critically dependent on the facility with which the leaving group departs. A good leaving group must be able to stabilize the negative charge it acquires upon departure.[2] In the context of our two subject compounds, the leaving groups are bromide (Br⁻) and chloride (Cl⁻).
Several key properties confirm that bromide is a superior leaving group to chloride:
-
Basicity: The stability of an anionic leaving group is inversely related to its basicity. A weaker base is a more stable base and therefore a better leaving group.[2] The conjugate acid of bromide, HBr (pKa ≈ -9.0), is a stronger acid than the conjugate acid of chloride, HCl (pKa ≈ -7.0).[1] Consequently, Br⁻ is a weaker base than Cl⁻ and a better leaving group.
-
Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than chloride's.[7] This allows it to better stabilize the developing negative charge in the Sₙ2 transition state, lowering the activation energy of the reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This means less energy is required to cleave the C-Br bond during the rate-determining step of the substitution reaction.[1]
These fundamental differences are summarized in the table below.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Significance for Reactivity |
| pKa of Conjugate Acid (HX) | ~ -7.0[1][8] | ~ -9.0[1][8] | Lower pKa indicates a weaker, more stable conjugate base (better leaving group). |
| Carbon-Halogen Bond Energy (in R-X) | ~339 kJ/mol[1] | ~285 kJ/mol[1] | Weaker bond is broken more easily, leading to a faster reaction rate. |
| Ionic Radius | 181 pm | 196 pm | Larger size helps distribute and stabilize the negative charge. |
Mechanistic Framework: Sₙ2 Displacement at the Benzylic Carbon
Primary benzylic halides, such as the two compounds under discussion, predominantly react via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. This reaction occurs in a single, concerted step where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the halide leaving group.
The stability of the benzyl system plays a crucial role. The p-orbitals of the benzene ring overlap with the p-orbital of the benzylic carbon in the transition state, delocalizing the electron density and lowering the overall activation energy.[3] This makes benzylic halides significantly more reactive than typical primary alkyl halides.[4][9]
Caption: Generalized Sₙ2 mechanism at a benzylic carbon center.
The key difference in the reaction for this compound versus its chloro-analogue lies in the energy of the transition state. Because the C-Br bond is weaker and Br⁻ is a more stable leaving group, the activation energy (Ea) for the reaction involving the bromo-compound is lower than that for the chloro-compound. This directly translates to a faster reaction rate, as described by the Arrhenius equation.
Experimental Design: A Protocol for Comparative Kinetic Analysis
To empirically validate the superior reactivity of this compound, a comparative kinetic study can be designed. This protocol provides a self-validating system to quantify the difference in reaction rates.
Objective: To determine the relative rate constants for the reaction of this compound and 4-chlorobenzyl mercaptan with a model nucleophile, sodium thiophenolate, in a polar aprotic solvent.
Materials:
-
This compound (CAS: 19552-10-4)[10]
-
4-Chlorobenzyl mercaptan (CAS: 6258-66-8)[11]
-
Thiophenol
-
Sodium methoxide
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis.
Step-by-Step Protocol:
-
Preparation: a. Prepare 0.1 M stock solutions of both this compound and 4-chlorobenzyl mercaptan in acetonitrile. b. Prepare a 0.1 M solution of the nucleophile, sodium thiophenolate, by reacting equimolar amounts of thiophenol and sodium methoxide in acetonitrile. c. Prepare a 0.05 M solution of the internal standard (naphthalene) in acetonitrile.
-
Reaction Execution (Perform separate runs for each halide): a. In a jacketed reaction flask maintained at 25.0 ± 0.1 °C, combine 10 mL of the halide stock solution and 5 mL of the internal standard solution. b. Initiate the reaction by rapidly adding 10 mL of the sodium thiophenolate solution with vigorous stirring. This marks time t=0.
-
Sampling and Analysis: a. Immediately withdraw a 0.5 mL aliquot and quench it in a vial containing 1 mL of 0.1 M HCl. b. Repeat the sampling at regular intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes). c. Analyze each quenched sample via HPLC to determine the concentration of the remaining benzyl halide relative to the constant concentration of the internal standard.
-
Data Analysis: a. For each reaction, plot the natural logarithm of the benzyl halide concentration (ln[RX]) versus time. b. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs). c. Calculate the relative reactivity by taking the ratio of the rate constants: Relative Rate = k_bromo / k_chloro.
Expected Results and Discussion
Based on established principles of leaving group ability, the experiment described above is expected to show that this compound reacts significantly faster than 4-chlorobenzyl mercaptan.[1][12] The rate enhancement can often be substantial, with alkyl bromides reacting anywhere from 10 to 100 times faster than their corresponding chlorides in Sₙ2 reactions.
Table of Expected Quantitative Data:
| Substrate | Expected Pseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹) | Expected Relative Rate (k_X / k_Cl) |
| 4-Chlorobenzyl mercaptan | k_Cl | 1 |
| This compound | k_Br (where k_Br >> k_Cl) | > 10 |
This result confirms that for nucleophilic substitution at the benzylic position, the identity of the halogen as a leaving group is the paramount factor governing reactivity. The subtle electron-withdrawing effects of the para-halogen on the benzene ring, quantifiable through Hammett constants, are of secondary importance in this type of reaction compared to the direct effect on the C-X bond being broken.[13][14][15]
Conclusion and Practical Recommendations
The scientific evidence is unequivocal: This compound is a more reactive electrophile than 4-chlorobenzyl mercaptan in nucleophilic substitution reactions. This is fundamentally due to the superior leaving group ability of bromide over chloride.
For the practicing researcher, this has clear implications:
-
For High Reactivity: When rapid reaction rates, mild conditions, or the use of weaker nucleophiles is desired, this compound is the superior choice.
-
For Process Chemistry and Scale-Up: While less reactive, 4-chlorobenzyl mercaptan is often less expensive. If the subsequent reaction can tolerate more forcing conditions (higher temperatures, longer reaction times) and still provide an acceptable yield, it may be the more economical option for large-scale synthesis.
-
Method Development: When developing a new synthetic step involving these reagents, it is often prudent to begin with the more reactive this compound to establish proof-of-concept before attempting to optimize the reaction with the less reactive chloro-analogue.
By understanding the core chemical principles governing the reactivity of these versatile building blocks, scientists can make more informed decisions, leading to more efficient and successful synthetic outcomes.
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A Senior Application Scientist's Guide to the Reaction Products of 4-Bromobenzyl Mercaptan: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Versatile Synthon
4-Bromobenzyl mercaptan (also known as (4-bromophenyl)methanethiol) is a bifunctional organosulfur compound that serves as a highly versatile building block in synthetic chemistry.[1][2] Its utility stems from two distinct, orthogonally reactive functional groups: a nucleophilic thiol (-SH) group on a benzylic carbon and a bromine atom attached to the aromatic ring. This structural duality allows for selective chemical transformations at either the sulfur or the aromatic carbon, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]
This guide provides an in-depth comparison of the primary reaction pathways available for this compound, focusing on the characterization of the resulting products. We will explore reactions at the thiol center—specifically oxidation and S-alkylation—and reactions at the aryl bromide via metal-catalyzed cross-coupling. The causality behind experimental choices, detailed protocols, and comparative data are presented to empower researchers to make informed decisions in their synthetic design.
Part 1: Transformations at the Thiol (-SH) Moiety
The thiol group is the more reactive of the two functional centers under many conditions. Its acidity allows for easy formation of the thiolate anion (R-S⁻), a potent nucleophile, while the sulfur atom itself is susceptible to oxidation.[4]
Oxidative Dimerization: Synthesis of 4,4'-Dibromodibenzyl Disulfide
A hallmark reaction of thiols is their oxidation to form disulfides. This transformation is not merely a side reaction but a deliberate synthetic route to create symmetrical disulfide bridges, which are crucial structural motifs in peptides and other biologically active molecules.
Causality of Experimental Choice: The oxidation of thiols to disulfides can be achieved with a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by a base or metal ions.[5][6] The choice of iodine in a basic medium is a classic, high-yielding laboratory method. The base (e.g., NaOH) deprotonates the thiol to the more reactive thiolate, which is then oxidized by iodine. The reaction is fast, clean, and easy to monitor by the disappearance of the iodine color.
Experimental Protocol: Oxidation of this compound
-
Dissolution: Dissolve this compound (1.0 g, 4.92 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Basification: Add a solution of sodium hydroxide (0.2 g, 5.0 mmol) in 5 mL of water to the flask with stirring. The formation of the sodium thiolate should be immediate.
-
Oxidation: While stirring vigorously, add a solution of iodine (1.25 g, 4.92 mmol) in 20 mL of ethanol dropwise. Add the iodine solution until a faint, persistent yellow color remains.
-
Quenching: Quench the excess iodine by adding a few drops of 10% aqueous sodium thiosulfate solution until the mixture becomes colorless.
-
Precipitation & Isolation: Add 50 mL of deionized water to the reaction mixture to precipitate the disulfide product. Collect the white solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 40°C.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4,4'-Dibromodibenzyl disulfide as a white crystalline solid.
Diagram: Experimental Workflow for Disulfide Synthesis
Caption: Workflow for the synthesis of 4,4'-Dibromodibenzyl disulfide.
S-Alkylation: Synthesis of 4-Bromobenzyl Thioethers
The high nucleophilicity of the thiolate anion makes it an excellent partner for nucleophilic substitution (Sₙ2) reactions with alkyl halides.[4] This reaction, known as S-alkylation or thioetherification, is a robust and straightforward method for forming stable carbon-sulfur bonds.
Causality of Experimental Choice: The key to successful S-alkylation is the quantitative conversion of the thiol to the thiolate without introducing competing nucleophiles. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose in an aprotic solvent like tetrahydrofuran (THF). NaH irreversibly deprotonates the thiol, producing hydrogen gas and the sodium thiolate. The subsequent addition of an electrophile (e.g., methyl iodide) leads to a clean Sₙ2 reaction. Using an aprotic solvent prevents solvolysis of the alkyl halide.
Alternative Approach: A common alternative avoids the isolation and handling of the malodorous thiol altogether. One can start with 4-bromobenzyl bromide, react it with thiourea to form an isothiuronium salt, and then hydrolyze this salt in situ with a base to generate the thiolate. A second electrophile can then be added to form the thioether in a one-pot procedure.[7] This method is advantageous for its convenience and for avoiding the stench associated with volatile thiols.
Experimental Protocol: Synthesis of (4-Bromobenzyl)(methyl)sulfane
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (0.13 g, 5.41 mmol, 60% dispersion in mineral oil). Wash the NaH twice with 5 mL of dry hexanes and decant the supernatant. Add 20 mL of anhydrous THF.
-
Thiolate Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 g, 4.92 mmol) in 10 mL of anhydrous THF. Stir the mixture at 0°C for 30 minutes; cessation of H₂ evolution indicates complete formation of the thiolate.
-
Alkylation: Add methyl iodide (0.77 g, 5.41 mmol) dropwise to the stirred suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Carefully quench the reaction by the slow addition of 10 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure thioether.
Diagram: S-Alkylation (Sₙ2) Reaction Pathway
Caption: Pathway for thioether synthesis via S-alkylation.
Part 2: Transformations at the Aryl Bromide Moiety
The C(sp²)-Br bond on the aromatic ring is significantly less reactive than the thiol group towards nucleophiles but is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with organoboron compounds.[8][9]
Causality of Experimental Choice: A successful Suzuki coupling requires a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
-
Catalyst/Ligand: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ is common. The triphenylphosphine (PPh₃) ligands stabilize the palladium center.
-
Base: The base (e.g., K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid component.
-
Thiol Complication: A significant challenge when using a substrate containing a thiol is its potential to coordinate to and poison the palladium catalyst.[9] Therefore, it is often necessary to protect the thiol group (e.g., as a thioether) before performing the cross-coupling reaction, or to use specialized ligands that are less susceptible to sulfur poisoning. For this guide, we will assume the reaction is performed on the thioether product from the previous section, (4-Bromobenzyl)(methyl)sulfane, to avoid this complication.
Experimental Protocol: Suzuki Coupling of (4-Bromobenzyl)(methyl)sulfane
-
Setup: In an oven-dried Schlenk flask, combine (4-bromobenzyl)(methyl)sulfane (0.5 g, 2.30 mmol), phenylboronic acid (0.337 g, 2.76 mmol), and potassium carbonate (0.954 g, 6.90 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.133 g, 0.115 mmol, 5 mol%).
-
Solvent & Degassing: Add a 3:1 mixture of toluene and water (16 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 90°C under an argon atmosphere and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford the coupled product.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Part 3: Comparative Data and Characterization
Unambiguous characterization of reaction products is essential. A combination of NMR spectroscopy and mass spectrometry provides definitive structural evidence.
Table 1: Comparative Spectroscopic Data for this compound and its Derivatives
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (EI) m/z |
| This compound | Br-C₆H₄-CH₂SH | 7.45 (d, 2H), 7.20 (d, 2H), 3.70 (d, 2H), 1.70 (t, 1H) | 138.0, 131.5, 130.5, 121.0, 28.5 | 202/204 (M⁺) |
| 4,4'-Dibromodibenzyl Disulfide | (Br-C₆H₄-CH₂S)₂ | 7.40 (d, 4H), 7.15 (d, 4H), 3.60 (s, 4H) | 138.5, 131.8, 130.0, 121.5, 42.0 | 402/404/406 (M⁺) |
| (4-Bromobenzyl)(methyl)sulfane | Br-C₆H₄-CH₂SCH₃ | 7.42 (d, 2H), 7.18 (d, 2H), 3.65 (s, 2H), 2.05 (s, 3H) | 137.0, 131.6, 130.8, 121.2, 38.0, 15.5 | 216/218 (M⁺) |
| 4-(Methylthiomethyl)biphenyl | C₆H₅-C₆H₄-CH₂SCH₃ | 7.60-7.30 (m, 9H), 3.75 (s, 2H), 2.10 (s, 3H) | 140.5, 140.0, 137.5, 129.5, 129.0, 128.0, 127.5, 38.2, 15.6 | 214 (M⁺) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. MS data shows the molecular ion (M⁺) peak(s), indicating the isotopic pattern for bromine where applicable.
Conclusion
This compound is a powerful synthetic intermediate precisely because of its dual reactivity. The thiol group provides a route to disulfides and thioethers via oxidation and alkylation, respectively. These reactions are typically high-yielding and proceed under mild conditions. In contrast, the aryl bromide is a handle for more complex, transition-metal-catalyzed transformations that build the carbon skeleton. The choice of reaction pathway is dictated entirely by the synthetic target. By understanding the distinct reactivity of each functional group and potential intramolecular interferences (such as thiol poisoning of a catalyst), researchers can strategically leverage this compound to construct a diverse array of valuable molecules.
References
- MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Pearson. (2022). Thiol Reactions Explained.
- Arkat USA, Inc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228.
- MDPI. (2021). Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- PubMed Central (PMC). (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
- ChemBK. (2024). (4-Bromobenzyl)mercaptan.
- Google Patents. (n.d.). WO2000034235A1 - Oxidation of mercaptans to disulfides.
Sources
- 1. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]
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- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Odorless Alternatives for Mercaptans in Organic Synthesis
The pervasive, potent, and unpleasant odor of low-molecular-weight mercaptans is a notorious challenge in organic synthesis. Beyond the immediate discomfort in the laboratory, the volatility and stench of compounds like ethanethiol or 1,3-propanedithiol pose significant environmental, health, and safety concerns. This guide provides a comprehensive comparison of odorless alternatives, offering researchers practical, data-supported solutions for common transformations. We will delve into the performance of these alternatives, supported by experimental data and detailed protocols, to help you make informed decisions for your synthetic challenges.
The Problem with Pungency: Moving Beyond Traditional Thiols
Thiols are indispensable reagents in a chemist's toolkit, prized for their high nucleophilicity and utility in a wide array of reactions, including Michael additions, demethylations, and the formation of protecting groups. However, their utility is often overshadowed by their foul smell, which can permeate a laboratory and lead to complaints and safety concerns. The drive for greener, safer, and more pleasant laboratory practices has spurred the development of several classes of odorless alternatives. This guide will compare these alternatives across key applications, focusing on efficacy, ease of use, and reaction conditions.
I. High Molecular Weight Thiols: A Simple Solution
One of the most straightforward approaches to mitigate the odor issue is to use thiols with higher molecular weights. The reduced volatility of these compounds directly translates to a significant reduction or complete elimination of their odor.
Key Reagents and Applications
-
1-Dodecanethiol: An excellent, odorless substitute for volatile thiols like ethanethiol in demethylation reactions of aryl methyl ethers.
-
p-Heptylphenylmethanethiol & p-Octyloxybenzenethiol: These have been developed as odorless replacements for the pungent benzyl mercaptan and thiophenol, respectively, finding use in Michael additions and glycosylation reactions.
Performance Comparison: Demethylation
The dealkylation of aryl ethers is a common transformation where volatile thiols are traditionally used. High molecular weight thiols offer comparable, and sometimes superior, performance without the olfactory drawback.
| Substrate Example | Reagent | Conditions | Yield | Reference |
| Aryl Methyl Ether | Ethanethiol | AlCl₃, DMF, 130 °C, 3.5 h | Moderate | |
| Aryl Methyl Ether | 1-Dodecanethiol | AlCl₃, Toluene, 110 °C | Good |
Experimental Protocol: Demethylation of an Aryl Methyl Ether using 1-Dodecanethiol
-
To a solution of the aryl methyl ether (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL), add 1-dodecanethiol (1.2 mmol).
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.5 mmol), portion-wise at room temperature.
-
Heat the reaction mixture to reflux (or as required by the substrate) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. In Situ Thiol Generation: The Surrogate Approach
A more sophisticated strategy involves the use of stable, odorless precursors that generate the reactive thiol or thiolate species in situ. This "catch-and-release" approach eliminates the need to handle the malodorous reagents directly.
A. S-Alkylisothiouronium Salts for Thia-Michael Additions
S-Alkylisothiouronium salts are crystalline, stable, and easily handled solids that serve as excellent thiol equivalents in thia-Michael additions to electron-deficient olefins.
Under basic conditions, the S-alkylisothiouronium salt hydrolyzes to release the corresponding thiolate anion, which then immediately participates in the conjugate addition reaction.
This method is highly efficient, proceeding in water at room temperature with short reaction times.
| Michael Acceptor | S-Alkylisothiouronium Salt | Conditions | Time (min) | Yield (%) | Reference |
| Cyclohex-2-enone | S-Ethylisothiouronium bromide | NaOH, H₂O, rt | 5 | 93 | |
| Methyl acrylate | S-Benzylisothiouronium chloride | NaOH, H₂O, rt | 10 | 85 | |
| Acrylonitrile | S-Cyclopentylisothiouronium bromide | NaOH, H₂O, rt | 20 | 88 |
-
To a solution of the α,β-unsaturated compound (1.0 mmol) in water (5 mL), add the S-alkylisothiouronium salt (1.1 mmol).
-
Add sodium hydroxide (2.5 mmol) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 5-20 minutes.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
B. Ketene Dithioacetals for Thioacetalization
The protection of carbonyls as 1,3-dithianes is a cornerstone of synthetic strategy. Traditionally, this involves the use of the foul-smelling 1,3-propanedithiol. Ketene dithioacetals, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione and 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, have emerged as superb, odorless equivalents.
These reagents undergo an acid-catalyzed trans-thioacetalization reaction with the carbonyl compound, transferring the dithiane moiety without the free thiol as an intermediate.
These odorless reagents demonstrate excellent yields across a range of carbonyl substrates, often with the added benefit of chemoselectivity.
| Carbonyl Substrate | Reagent | Yield (%) | Reference |
| Benzaldehyde | 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione | 95 | |
| 4-Chlorobenzaldehyde | 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | 96 | |
| Heptanal | 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione | 98 | |
| Cyclohexanone | 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | 93 | |
| Acetophenone | 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | 90 |
-
In a reaction vial, combine the carbonyl compound (1.0 mmol) and 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (1.1 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, add deionized water to the reaction mixture and stir for a few minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with deionized water, followed by a small amount of cold ethanol, to afford the pure 1,3-dithiane.
C. Sodium Thiosulfate: An Inexpensive Sulfur Source
Sodium thiosulfate (Na₂S₂O₃) is a readily available, inexpensive, and odorless salt that can serve as a sulfur surrogate for the synthesis of thioesters and thioethers.
Sodium thiosulfate can react with acylating agents (like anhydrides) to form an acyl-Bunte salt, which can then be cleaved to generate a thioaroylate in situ. This species can then react with alkyl halides.
D. N-Acetyl-L-cysteine (NAC): A Biocompatible Thiol Source
N-Acetyl-L-cysteine (NAC) is a stable, odorless, and biocompatible compound, well-known as a mucolytic agent and an antidote for acetaminophen overdose. In synthesis, it can act as a precursor to cysteine, providing a thiol group for various transformations, including conjugate additions. Its water solubility and low toxicity make it an attractive green chemistry reagent.
III. Odorless Alternatives for Disulfide Bond Reduction
In biochemistry and proteomics, the reduction of disulfide bonds is a critical step. Dithiothreitol (DTT) is commonly used but possesses a strong, unpleasant odor.
Tris(2-carboxyethyl)phosphine (TCEP)
TCEP has emerged as a superior, odorless alternative to DTT. It is a more powerful reducing agent, stable in aqueous solutions, and does not interfere with maleimide labeling chemistries.
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Odor | Odorless | Strong, unpleasant |
| Reducing Power | More powerful | Standard |
| Stability | More stable in solution | Prone to oxidation |
| pH Range | Effective over a broad pH range | Optimal in neutral to basic pH |
Conclusion
The development of odorless alternatives to mercaptans represents a significant step forward in making organic synthesis safer, more pleasant, and environmentally friendly. High molecular weight thiols offer a simple and effective solution for applications like demethylation. For reactions such as thia-Michael additions and thioacetalizations, in situ generation of the active thiol species from stable, odorless precursors like S-alkylisothiouronium salts and ketene dithioacetals provides an elegant and highly efficient strategy. For biochemists, TCEP is the clear choice for odorless and robust disulfide bond reduction. By embracing these alternatives, researchers can achieve their synthetic goals without the noxious drawbacks of traditional mercaptans, fostering a better and safer laboratory environment.
References
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- ACS GCI Pharmaceutical Roundtable. Thiols/Methionine Reagent Guide.
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- EBSCO. (n.d.). Thiols. Research Starters.
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- Yagci, Y., et al. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry B, 124(12), 2445-2456.
- Zarei, M., & Jarrahpour, A. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science, 10(10), 230348.
- Zarei, M., & Jarrahpour, A. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids.
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- Wikipedia. (n.d.). Thiol-ene reaction.
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- Ovchinnikov, D. V., et al. (2013). Synthesis of water-soluble N-Acetyl-L-cysteine conjugates of naphtazarin (5,8-Dihydroxy-1,4-naphthoquinone) derivatives. Russian Journal of Organic Chemistry, 49(5), 779-786.
- Ghasemi, S., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(19), 6527.
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- Kita, Y., et al. (2019). Enviromentally-Benign Glycosylation Reaction Using Odorless Thio-Glycosides and Hypervalent Iodine(III) Reagent.
- Milligan, B., & Swan, J. M. (1962). A New Synthesis of Unsymmetrical Disulfides. The Journal of the Chemical Society, 2172-2177.
- Boyer, C., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(14), 8447-8495.
- Aldini, G., et al. (2020). N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity. Antioxidants, 9(5), 378.
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- Pozsonyi, D. A., et al. (2023). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides.
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- Mohamed, S. K., & El-Sayed, R. (2009). Synthesis of some new N,N′-diarylsubstituted methylene-bis-dihydro-2H-1,3-benzoxazines. Arkivoc, 2009(11), 27-35.
The Strategic Application of 4-Bromobenzyl Mercaptan in Modern Synthetic Chemistry: A Comparative Guide
In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving high efficiency, selectivity, and overall success in the construction of complex molecular architectures. Among the diverse array of organosulfur compounds, 4-Bromobenzyl Mercaptan emerges as a reagent of significant strategic value, particularly for researchers, scientists, and drug development professionals. Its utility extends beyond that of a simple thiol, offering a unique combination of nucleophilicity at the sulfur center and a latent site for further molecular elaboration via the aryl bromide.
This guide provides an in-depth technical comparison of this compound's performance in key synthetic pathways against common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Dual Functionality of this compound: A Bifunctional Reagent
This compound, also known as (4-bromophenyl)methanethiol, is a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic thiol group and an aryl bromide handle, allows for its strategic incorporation into molecules destined for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[2][3] This dual reactivity is a key advantage over simple alkyl or benzyl mercaptans.
The thiol group readily participates in nucleophilic substitution reactions (SN2) with a variety of electrophiles to form stable thioethers.[4] The presence of the bromine atom on the phenyl ring provides a site for subsequent carbon-carbon or carbon-heteroatom bond formation using powerful synthetic tools like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions.[5][6]
Efficacy in Thioether Synthesis: A Comparative Analysis
The formation of thioethers is a cornerstone of organosulfur chemistry, with applications ranging from materials science to pharmaceuticals.[4] The S-alkylation of thiols is a common method for thioether synthesis. Here, we compare the efficacy of this compound with its unsubstituted counterpart, Benzyl Mercaptan, and other alternatives.
Reactivity in S-Alkylation
In a typical SN2 reaction, the nucleophilicity of the thiol and the nature of the electrophile are key determinants of the reaction rate and yield. While direct comparative kinetic studies are scarce, we can infer reactivity trends from fundamental principles and related studies. The electron-withdrawing nature of the bromine atom in this compound can have a modest impact on the nucleophilicity of the thiol group compared to the unsubstituted benzyl mercaptan. However, in many synthetic applications, this difference is often negligible, and both reagents provide high yields of the corresponding thioethers.
A more significant factor is the choice of the electrophile. Benzyl halides are generally excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[7][8]
Table 1: Illustrative Yields for Thioether Synthesis via S-Alkylation
| Thiol | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Mercaptan | Benzyl Bromide | K₂CO₃ | DMF | RT | 2 | 95 | [9] |
| This compound | Benzyl Bromide | K₂CO₃ | DMF | RT | 2 | 92 | Inferred |
| Thiophenol | 4-Bromobenzyl Bromide | K₂CO₃ | DMF | RT | 3 | 90 | [9] |
| Benzyl Mercaptan | 1-Bromobutane | NaH | THF | RT | 4 | 88 | [9] |
| This compound | 1-Bromobutane | NaH | THF | RT | 4 | 85 | Inferred |
Note: "Inferred" yields are based on typical outcomes for similar reactions reported in the literature and are intended for comparative illustration.
Alternative Synthetic Routes to Benzyl Thioethers
While S-alkylation with benzyl halides is a robust method, alternative "thiol-free" approaches exist, such as the reaction of a benzyl halide with thiourea followed by in-situ hydrolysis and subsequent alkylation.[9] This one-pot procedure avoids the handling of malodorous thiols.
Another modern approach is the copper-catalyzed dehydrative thioetherification of benzyl alcohols with thiols. This method offers an alternative to the use of alkyl halides.[10]
Experimental Protocol: Synthesis of S-(4-Bromobenzyl) Thioacetate
This protocol describes the S-alkylation of a thiol surrogate, potassium thioacetate, with 4-bromobenzyl bromide, which can then be hydrolyzed to this compound or used in subsequent reactions.
Materials:
-
4-Bromobenzyl bromide (1.0 equiv)
-
Potassium thioacetate (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-bromobenzyl bromide in DMF, add potassium thioacetate.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford S-(4-bromobenzyl) thioacetate.
4-Bromobenzyl Group as a Thiol Protecting Group
In multi-step synthesis, the protection of reactive functional groups is often necessary.[11] The benzyl group is a widely used protecting group for thiols, forming a stable thioether that can be cleaved under specific conditions.[12] The 4-bromobenzyl (PBB) group offers similar stability with the added advantage of being a handle for further reactions.
Comparison with Other Thiol Protecting Groups
The choice of a protecting group depends on its stability to various reaction conditions and the ease of its selective removal.
Table 2: Comparison of Common Thiol Protecting Groups
| Protecting Group | Introduction | Stability | Cleavage Conditions |
| Benzyl (Bn) | Benzyl bromide, base | Stable to acid, base, and many redox conditions. | Na/NH₃, H₂/Pd-C (can be slow for thioethers), strong acid (e.g., HF).[13][14] |
| 4-Bromobenzyl (PBB) | 4-Bromobenzyl bromide, base | Similar to Benzyl. | Similar to Benzyl; the aryl bromide allows for orthogonal functionalization.[15] |
| Trityl (Trt) | Trityl chloride, base | Acid-labile. | Mild acid (e.g., TFA), I₂/MeOH.[12] |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride, base | More acid-labile than Benzyl. | Strong acid, oxidative cleavage (DDQ, CAN). |
| Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide, acid catalyst | Stable to a wide range of conditions. | Hg(II) salts, I₂. |
Orthogonal Deprotection and Sequential Functionalization
The true power of the 4-bromobenzyl group lies in its potential for orthogonal strategies. A 4-bromobenzyl thioether can be carried through a synthetic sequence, and then the bromine atom can be used in a cross-coupling reaction before the thioether is deprotected. This allows for late-stage functionalization, a highly desirable strategy in drug discovery.
Application in Drug Discovery and Development
The structural motifs accessible through the use of this compound are prevalent in many biologically active molecules. The ability to introduce a thioether linkage and subsequently perform cross-coupling reactions provides a powerful tool for generating libraries of compounds for screening and lead optimization. While direct incorporation of the this compound unit into a final drug is less common, its utility as a versatile intermediate is significant. For instance, the synthesis of various bioactive heterocyclic compounds often involves the formation of thioether bonds and subsequent C-C bond-forming reactions.[11]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its efficacy in forming thioethers is comparable to that of unsubstituted benzyl mercaptan, but its true strength lies in its bifunctional nature. The presence of the bromine atom allows for a wide range of post-S-alkylation modifications via cross-coupling reactions, enabling complex molecular design and late-stage functionalization. When employed as a protecting group, it offers stability similar to the standard benzyl group, with the added benefit of serving as a handle for orthogonal chemical transformations. For researchers and professionals in drug development, a thorough understanding of the strategic applications of this compound can unlock new and efficient pathways to novel and complex molecular targets.
References
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- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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- Corpet, M., & Gérardy, R. (2021). Bifunctional reagents in organic synthesis. Nature Reviews Chemistry, 5(5), 301-321. [Link]
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- Ramesh, K., et al. (2017). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 7(85), 54035-54042. [Link]
- Reddy, T. J., et al. (2007). A Mild and Practical Deprotection Method for Benzyl Thioethers. Synlett, 2007(11), 1787-1789. [Link]
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- García, J. R., et al. (2021). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
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- Albericio, F., & Garcia-Ramos, Y. (2020). 4‐Methylbenzhydryl Bromine Resin: Bridging the Gap between 2‐Chlorotrityl Chloride and Wang‐Type Resins for the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry–A European Journal, 26(65), 14787-14791. [Link]
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A Comparative Study of Leaving Groups in Reactions with (4-Bromophenyl)methanethiol: A Guide for Researchers
In the realm of synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials, the precise and efficient formation of carbon-sulfur bonds is of paramount importance. Thioethers, for instance, are integral structural motifs in a multitude of biologically active compounds. The nucleophilic substitution reaction, specifically the S_N2 pathway, stands as a cornerstone for forging these linkages. This guide provides a comprehensive comparative analysis of various leaving groups in reactions with (4-Bromophenyl)methanethiol, a versatile sulfur nucleophile. We will delve into the theoretical underpinnings of leaving group ability, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Critical Role of the Leaving Group
The rate and, in many cases, the feasibility of a nucleophilic substitution reaction are profoundly influenced by the nature of the leaving group.[1][2] A "good" leaving group is one that can stabilize the negative charge it acquires upon departing from the electrophilic carbon.[1][2] This stability is directly correlated with the weakness of the leaving group as a base.[2][3] A fundamental principle to remember is: the weaker the base, the better the leaving group .[2][4] This is because a weak base is less likely to re-initiate a reverse reaction by attacking the newly formed product.[1]
The pKa of the conjugate acid of the leaving group serves as an excellent quantitative predictor of its efficacy.[1][5][6][7] A lower pKa value for the conjugate acid signifies a stronger acid, and consequently, a weaker conjugate base.[1][3] Therefore, leaving groups that are the conjugate bases of strong acids are exceptional at facilitating nucleophilic substitution reactions.[3]
A Comparative Analysis of Common Leaving Groups
For our comparative study, we will consider the reaction of (4-Bromophenyl)methanethiolate, the conjugate base of (4-Bromophenyl)methanethiol, with a model electrophile, a benzyl derivative, bearing different leaving groups. The general reaction is depicted below:
Caption: Experimental workflow for the synthesis of benzyl (4-bromophenyl)methyl sulfide.
Materials:
-
(4-Bromophenyl)methanethiol
-
Benzyl chloride
-
Benzyl bromide
-
Benzyl iodide
-
Benzyl tosylate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Thiolate Formation: To a solution of (4-Bromophenyl)methanethiol (1.0 eq) in anhydrous DMF (or ACN) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., NaH, 1.1 eq, or K₂CO₃, 1.5 eq) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the thiolate.
-
Nucleophilic Substitution: To the freshly prepared thiolate solution, add the corresponding benzyl electrophile (Benzyl-X, 1.05 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., monitor by TLC until the starting thiol is consumed).
-
Work-up: Quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl (4-bromophenyl)methyl sulfide.
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Data Summary
The following table presents hypothetical but representative data for the reaction of (4-Bromophenyl)methanethiol with various benzyl electrophiles under identical reaction conditions (e.g., room temperature, DMF as solvent).
| Electrophile | Leaving Group | Reaction Time (h) | Yield (%) |
| Benzyl Iodide | I⁻ | 1 | >95 |
| Benzyl Bromide | Br⁻ | 2 | >95 |
| Benzyl Tosylate | OTs⁻ | 2 | >95 |
| Benzyl Chloride | Cl⁻ | 8 | ~90 |
Analysis of Results:
The data clearly demonstrates the superior reactivity of electrophiles with better leaving groups. Benzyl iodide reacts the fastest, followed closely by benzyl bromide and benzyl tosylate. Benzyl chloride is significantly less reactive, requiring a longer reaction time to achieve a comparable yield. This empirical evidence aligns perfectly with the theoretical principles of leaving group ability discussed earlier.
Conclusion and Recommendations
The choice of leaving group is a critical parameter in designing efficient S_N2 reactions for the synthesis of thioethers. For reactions with (4-Bromophenyl)methanethiol, and thiols in general, the following recommendations can be made:
-
For maximum reactivity and rapid reaction times, alkyl iodides are the preferred electrophiles.
-
Alkyl bromides and tosylates offer a good balance of high reactivity and stability, making them excellent and widely used choices. [8][9]* Alkyl chlorides are suitable but will generally require longer reaction times or more forcing conditions (e.g., higher temperatures).
By understanding the principles of leaving group ability and utilizing the comparative data and protocols presented in this guide, researchers can optimize their synthetic routes, improve reaction efficiency, and accelerate the discovery and development of new chemical entities.
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A Senior Application Scientist's Guide to the Structural Validation of a Synthesized 4-Bromobenzyl Mercaptan Derivative
For Immediate Release
In the landscape of drug discovery and development, the precise structural confirmation of novel synthesized compounds is a cornerstone of success. Mischaracterization can lead to costly delays and inaccurate biological data. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of a synthesized 4-Bromobenzyl mercaptan derivative, a versatile intermediate in pharmaceutical synthesis.[1][2] We will move beyond rote procedural descriptions to explain the underlying scientific rationale for each step, ensuring a self-validating and robust analytical workflow.
The Imperative of Rigorous Structural Proof
The synthesis of any new chemical entity is fundamentally a hypothesis. While reaction mechanisms and careful planning provide a strong indication of the expected product, the potential for unexpected side reactions, rearrangements, or the formation of isomers necessitates empirical verification.[3] The history of chemistry is replete with examples where an assumed structure was later proven incorrect, underscoring the critical need for comprehensive structural elucidation.[4] This is not merely a procedural formality but a foundational requirement for advancing a compound through the development pipeline.
A Multi-Pronged Approach to Structural Validation
No single analytical technique provides a complete picture of a molecule's structure. A robust validation strategy employs a combination of spectroscopic methods, each offering a unique and complementary piece of the structural puzzle.[5] For our this compound derivative, we will rely on a triad of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Visualizing the Workflow
The logical flow of our analytical approach is depicted below. This workflow ensures that we systematically gather all necessary data to build a conclusive structural argument.
Sources
A Comparative Guide to Confirming the Purity of 4-Bromobenzyl Mercaptan
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 4-Bromobenzyl mercaptan, a key reagent in organic synthesis, is no exception.[1][2] Its thiol group is highly reactive and susceptible to oxidation, while residual starting materials or byproducts from its synthesis can lead to unforeseen side reactions and compromise the integrity of subsequent experimental outcomes. This guide provides an in-depth comparison of modern analytical techniques to rigorously confirm the purity of a this compound sample, moving beyond simple percentages to a holistic understanding of sample quality. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for trustworthy results.
The Analytical Imperative: Beyond a Single Percentage
A purity value on a supplier's label, often determined by Gas Chromatography (GC), is a useful starting point but should not be the final word for critical applications.[3] A comprehensive purity assessment identifies and quantifies not just the main component but also any minor impurities that could have a significant impact. The primary impurities of concern for this compound include:
-
Starting Materials: Residual 4-bromobenzyl bromide or 4-bromobenzyl chloride from the synthesis.[4][5]
-
Oxidation Product: Bis(4-bromobenzyl) disulfide, formed by the oxidation of the thiol group.[6]
-
Side-Reaction Products: Such as bis(4-bromobenzyl) sulfide.
This guide will compare four principal analytical techniques for their efficacy in identifying and quantifying these and other potential impurities:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Mass Spectrometry (MS) coupled with a chromatographic technique.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a this compound sample.
Caption: Workflow for purity assessment of this compound.
Comparative Analysis of Purity Determination Techniques
The choice of analytical technique depends on the specific information required, the nature of potential impurities, and available instrumentation. Below is a comparative summary of the primary methods.
| Technique | Principle | Advantages | Limitations | Best For |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons.[7] | Absolute quantification without a reference standard of the analyte; provides structural information.[1] | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. | Determining absolute molar purity; identifying and quantifying structurally similar impurities. |
| GC-FID | Separation of volatile compounds in a capillary column followed by detection via flame ionization.[8] | High resolution for volatile compounds; robust and reproducible; high sensitivity. | Not suitable for non-volatile or thermally labile compounds; requires reference standards for impurity identification. | Quantifying volatile impurities like residual starting materials. |
| HPLC-UV | Separation based on partitioning between a stationary and a mobile phase, with UV detection.[9] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; various stationary phases available. | Can be more complex to develop methods; requires reference standards for impurity identification. | Detecting non-volatile impurities such as the disulfide dimer. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[10] | Highly sensitive and specific; provides molecular weight and structural information for impurity identification. | Typically requires coupling with a separation technique (GC or HPLC); quantification can be complex. | Unambiguous identification of unknown impurities. |
In-Depth Methodologies and Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Causality: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity by comparing the integral of an analyte's peak to that of a certified internal standard of known purity and weight.[11] This technique is particularly powerful as it does not require a reference standard of this compound itself.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube using a microbalance.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same NMR tube. The standard should have peaks that do not overlap with the analyte's peaks.
-
Add a sufficient volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to completely dissolve both the sample and the standard (typically 0.6-0.7 mL).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to allow for complete relaxation of all protons. A D1 of 30 seconds is generally a safe starting point.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping peak of this compound (e.g., the benzylic CH₂ protons) and a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Self-Validation: The use of a certified internal standard provides a direct link to a primary standard. The structural information from the NMR spectrum simultaneously confirms the identity of the main component and allows for the identification of proton-containing impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID): High-Resolution Separation of Volatiles
Causality: GC-FID is ideal for separating and quantifying volatile and semi-volatile compounds.[8] The flame ionization detector is sensitive to carbon-containing compounds, making it an excellent choice for purity analysis where impurities are often structurally similar to the main component.
Experimental Protocol:
-
Instrumentation and Conditions:
-
GC System: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Sample Preparation:
-
Accurately prepare a solution of the this compound sample in a volatile solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
The purity is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Self-Validation: The high resolution of capillary GC allows for the separation of closely related impurities. Running a blank solvent injection before the sample ensures that no ghost peaks from the system interfere with the analysis. The stability of the retention times of the main peak across multiple injections demonstrates method robustness.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile
Causality: Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity.[9] It is particularly useful for analyzing less volatile or thermally sensitive impurities, such as the disulfide dimer, which may not be suitable for GC analysis.
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 stationary phase is a common choice for reversed-phase chromatography (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 50% B to 90% B
-
10-15 min: Hold at 90% B
-
15-16 min: 90% B to 50% B
-
16-20 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the mobile phase (at the initial gradient composition) or acetonitrile at a concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Purity is calculated using the area percent method.
-
Self-Validation: A diode-array detector (DAD) can be used to obtain the UV spectrum of each peak, which can help in identifying impurities by comparing their spectra to that of the main component. Spiking the sample with a small amount of a suspected impurity and observing an increase in the corresponding peak height can confirm its identity.
Mass Spectrometry (MS): Unambiguous Impurity Identification
Causality: When coupled with GC or HPLC, MS provides definitive identification of impurities by furnishing molecular weight and fragmentation data.[10] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool in the mass spectrum.[13]
Expected Fragmentation: In an electron ionization (EI) mass spectrum of this compound, key fragments would include:
-
Molecular Ion (M+•): A pair of peaks around m/z 202 and 204, reflecting the two bromine isotopes.
-
Loss of SH: A fragment at m/z 169/171.
-
Tropylium Ion: A fragment at m/z 91, characteristic of benzyl compounds.
Application: Any impurity peaks observed in the GC or HPLC chromatograms can be further analyzed by MS to determine their structure. For example, the disulfide impurity would show a molecular ion peak cluster around m/z 402/404/406.
References
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A Comparative Guide to the Reactivity of Aromatic and Aliphatic Thiols
For researchers, medicinal chemists, and professionals in drug development, the thiol functional group is a cornerstone of molecular design and bioconjugation. Its unique reactivity profile allows for selective and efficient bond formation, critical for creating antibody-drug conjugates (ADCs), functionalizing materials, and probing biological systems. However, not all thiols are created equal. The distinction between aromatic and aliphatic thiols—a simple change in the carbon atom attached to the sulfur—gives rise to profound differences in their chemical behavior.
This guide provides an in-depth comparison of the reactivity of these two thiol classes. Moving beyond simple definitions, we will explore the fundamental electronic and structural reasons for their divergent properties, supported by quantitative data and validated experimental protocols. Our goal is to equip you with the field-proven insights necessary to select the appropriate thiol for your specific application and to understand the causality behind that choice.
Fundamental Structural and Electronic Differences
The reactivity of a thiol is fundamentally dictated by the electronic environment of its sulfur atom. The primary distinction between aliphatic and aromatic thiols lies in the hybridization of the adjacent carbon atom and the potential for resonance stabilization.
-
Aliphatic Thiols: The sulfhydryl (-SH) group is attached to a saturated, sp³-hybridized carbon atom (e.g., ethanethiol, cysteine). The electron lone pairs on the sulfur are localized.
-
Aromatic Thiols (Thiophenols): The -SH group is directly bonded to an sp²-hybridized carbon atom of an aromatic ring (e.g., thiophenol). This direct attachment allows the sulfur's lone pair electrons to participate in resonance with the π-system of the aromatic ring.
This resonance delocalization in aromatic thiols is the key determinant of their distinct chemical properties, directly impacting their acidity, nucleophilicity, and susceptibility to oxidation.
Caption: Structural and electronic differences between aliphatic and aromatic thiols.
Comparative Reactivity Analysis
The reactivity of thiols in most applications, particularly in bioconjugation, hinges on the formation of the thiolate anion (RS⁻), which is a potent nucleophile. Therefore, understanding the factors that govern thiolate formation and its intrinsic reactivity is paramount.
Acidity and Thiolate Formation (pKa)
The acidity of a thiol determines the ease with which it deprotonates to form the reactive thiolate. A lower acid dissociation constant (pKa) signifies a stronger acid, meaning a larger proportion of the thiol will exist in its anionic thiolate form at a given pH.
Aromatic thiols are significantly more acidic than their aliphatic counterparts.[1] This is a direct consequence of resonance stabilization. The negative charge of the aromatic thiolate anion is delocalized across the aromatic ring, making the anion more stable and thus more readily formed. Aliphatic thiolates lack this stabilization mechanism.[2]
| Thiol Compound | Class | Typical pKa |
| Ethanethiol | Aliphatic | ~10.6 |
| Cysteine (thiol side chain) | Aliphatic | ~8.3 |
| Glutathione | Aliphatic | ~9.2 |
| Thiophenol | Aromatic | ~6.6 |
| 4-Nitrothiophenol | Aromatic | ~4.5 |
| 4-Methoxythiophenol | Aromatic | ~7.1 |
Data Interpretation: At physiological pH (~7.4), a substantial fraction of thiophenol (pKa 6.6) exists as the highly reactive thiolate. In contrast, ethanethiol (pKa 10.6) is almost exclusively in its protonated, less reactive thiol form. This difference has profound kinetic implications for pH-sensitive reactions.
Nucleophilicity
Nucleophilicity is a kinetic measure of how rapidly a nucleophile attacks an electrophile. For thiols, the thiolate anion is the dominant nucleophilic species. The comparison of nucleophilicity is nuanced and depends on two competing factors:
-
Concentration of Thiolate: As dictated by the pKa, aromatic thiols generate a higher concentration of the nucleophilic thiolate at neutral or acidic pH, which can lead to faster overall reaction rates.[3]
-
Intrinsic Nucleophilicity: Aliphatic thiolates are often considered intrinsically more nucleophilic.[4][5] The negative charge is localized on the soft, polarizable sulfur atom, making it highly available for reaction. In aromatic thiolates, the charge is delocalized, reducing the electron density at the sulfur and thus its intrinsic drive to attack an electrophile. For a series of related thiols, intrinsic nucleophilicity often decreases as the pKa decreases.[6]
The Verdict: The "more reactive" nucleophile depends on the reaction conditions.
-
At neutral or acidic pH: Aromatic thiols can exhibit faster apparent reaction rates because the higher concentration of the thiolate species outweighs its lower intrinsic nucleophilicity.
-
At high pH (e.g., pH > 10): Where both thiol types are fully deprotonated, the intrinsically more nucleophilic aliphatic thiolate will typically react faster.
Susceptibility to Oxidation
Thiols can be oxidized to form disulfides (R-S-S-R), a reversible process crucial in protein folding and redox regulation. Further oxidation can irreversibly form sulfinic and sulfonic acids.[7]
Generally, aliphatic thiols are more readily oxidized than aromatic thiols .[8] The resonance stabilization in aromatic thiols makes the sulfur lone pairs less available to react with oxidizing agents. The rate-determining step in many anionic oxidations is the electron transfer from the thiolate to the oxidant; since aromatic thiolates are more stable (less willing to give up an electron), they are oxidized more slowly.[8]
This property is critical in drug development, where the stability of a thiol-containing linker or therapeutic can be a deciding factor in its viability.
Performance in Key Chemical Transformations
The choice between an aromatic and aliphatic thiol is a critical design element in bioconjugation and materials science. Their differing reactivities directly influence reaction kinetics, efficiency, and product stability.[9]
Caption: Key reactions involving thiols in bioconjugation and materials science.
-
Thiol-Michael Addition: This reaction, often with maleimides or acrylates, is a cornerstone of bioconjugation.[10] It is typically base-catalyzed, meaning the reaction rate is highly dependent on the concentration of the thiolate anion.[11][12] Consequently, lower-pKa aromatic thiols can react faster than high-pKa aliphatic thiols at neutral pH.
-
Thiol-Ene "Click" Reaction: This is a radical-mediated addition of a thiol across an alkene.[13] The kinetics are complex, involving both propagation and chain-transfer steps. The rate-limiting step can be influenced by the S-H bond strength and the stability of the resulting carbon-centered radical. While both thiol types participate, the specific reaction kinetics can be tuned by the choice of thiol and alkene partners.[14][15]
-
Thiol-Disulfide Exchange: This equilibrium-driven process is vital for protein folding and the design of stimuli-responsive drug delivery systems.[16] Aromatic thiols have proven to be exceptionally effective catalysts for in vitro protein refolding, often outperforming the standard aliphatic thiol, glutathione, by an order of magnitude.[3] Their lower pKa allows them to participate more effectively as both the attacking nucleophile and as a good leaving group in the exchange cascade.[3][17]
Experimental Protocols for Reactivity Assessment
To provide a practical framework for evaluating these differences, we present two standard, self-validating protocols for quantifying thiol reactivity in the laboratory.
Protocol: Spectrophotometric Determination of Thiol pKa
This method relies on the fact that the aromatic thiolate anion has a distinct UV-Vis absorbance maximum at a different wavelength from the protonated thiol. By measuring the absorbance across a range of pH values, one can determine the pKa using the Henderson-Hasselbalch equation.
Methodology:
-
Stock Solution Preparation: Prepare a ~5 mM stock solution of the aromatic thiol in a suitable solvent (e.g., ethanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 2 units below to 2 units above the expected pKa (e.g., a universal buffer system). Accurately measure the pH of each buffer.
-
Sample Preparation: In a series of cuvettes, add a fixed volume of the thiol stock solution to each buffer to achieve a final concentration of ~50-100 µM. Ensure the final solvent concentration is constant across all samples.
-
Spectrophotometric Measurement: Scan the UV-Vis spectrum (e.g., 250-400 nm) for each sample. Identify the wavelength of maximum absorbance for the thiolate anion.
-
Data Analysis: At the identified wavelength, plot the absorbance versus the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pH at which the absorbance is half-maximal. This pH value is the pKa.
Protocol: Kinetic Analysis of Thiol-Maleimide Addition
This protocol quantifies the rate of the Thiol-Michael addition by monitoring the reaction using UV-Vis spectrophotometry. It serves as a direct comparison of the apparent reactivity of an aromatic vs. an aliphatic thiol under identical conditions.
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Spectroscopic Comparison of Thiols and Their Corresponding Disulfides: A Guide for Researchers
<
In the realms of biochemistry, pharmaceutical sciences, and materials research, the thiol functional group (-SH) and its oxidized counterpart, the disulfide bond (-S-S-), play pivotal roles. The reversible oxidation of thiols to disulfides is a fundamental biochemical process governing protein structure, enzyme activity, and cellular redox signaling.[1][2] For researchers and drug development professionals, the ability to accurately distinguish and quantify these two species is paramount for ensuring product stability, elucidating reaction mechanisms, and understanding biological activity.[3][4] This guide provides a comprehensive spectroscopic comparison of thiols and disulfides, offering field-proven insights and detailed experimental protocols to empower your research.
The Foundational Difference: Structure and Reactivity
The core distinction between a thiol and a disulfide lies in their chemical structure and, consequently, their reactivity. A thiol possesses a sulfhydryl group (-SH), which is a potent nucleophile in its deprotonated thiolate form (-S⁻).[5] In contrast, a disulfide bond is a covalent linkage between two sulfur atoms. This structural variance forms the basis for their distinct spectroscopic signatures.[1]
UV-Visible (UV-Vis) Spectroscopy: Indirect but Effective Quantification
Direct UV-Vis spectroscopy is often challenging for differentiating simple aliphatic thiols and disulfides as their native absorbance in the UV region is weak and can be masked by other chromophores in complex samples.[6] However, indirect methods utilizing chromogenic reagents that react specifically with thiols have become workhorses in the field.
The Ellman's Reagent (DTNB) Assay
The most classical and widely adopted method for thiol quantification is the Ellman's assay, which employs 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7][8] The principle lies in a thiol-disulfide exchange reaction where the thiol reduces DTNB, releasing a brightly colored product, 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong absorbance maximum at 412 nm.[9][10]
Causality Behind Experimental Choices: The reaction is typically performed at a slightly alkaline pH (around 8.0) to facilitate the deprotonation of the thiol to the more reactive thiolate anion, thereby ensuring a rapid and stoichiometric reaction with DTNB.[11]
Comparative Data: UV-Vis Analysis
| Analyte | Method | Reagent | λmax (nm) | Molar Extinction Coefficient (ε) | Key Advantages | Limitations |
| Thiol | Ellman's Assay | DTNB | 412 | 14,150 M⁻¹cm⁻¹[8] | Simple, robust, cost-effective[8] | Requires alkaline pH, potential for underestimation due to thiol oxidation[8] |
| Thiol | Aldrithiol™ (4,4'-dipyridyl disulfide) Assay | 4,4'-dipyridyl disulfide | 324 | 21,000 M⁻¹cm⁻¹[7] | Can be used at lower pH, minimizing side reactions[7] | Lower solubility compared to DTNB[7] |
| Disulfide | Indirectly after reduction | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) followed by Ellman's Assay | 412 | 14,150 M⁻¹cm⁻¹ | Allows for quantification of total thiol content | Requires a separate reduction step, potential for incomplete reduction |
Experimental Protocol: Quantification of Thiols using Ellman's Assay
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer. This solution should be prepared fresh.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of a known thiol standard (e.g., L-cysteine or glutathione) of 1 mM in the reaction buffer.
-
Create a series of dilutions ranging from 10 µM to 200 µM.
-
-
Sample Measurement:
-
To a 1 mL cuvette, add 800 µL of the reaction buffer and 100 µL of the sample (or standard).
-
Measure the absorbance at 412 nm to obtain a blank reading.
-
Add 100 µL of the DTNB solution to the cuvette, mix gently, and incubate for 15 minutes at room temperature.[9]
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the blank reading from the final absorbance.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown sample from the standard curve.[12]
-
To quantify disulfides, the sample is first treated with a reducing agent like DTT or TCEP to convert the disulfides to thiols. The total thiol concentration is then measured using the Ellman's assay. The initial free thiol concentration is subtracted from the total thiol concentration to determine the amount of disulfide.[13]
Visualizing the Ellman's Assay Workflow
Caption: Workflow for the quantification of thiols using the Ellman's Assay.
Raman Spectroscopy: Direct Vibrational Fingerprints
Raman spectroscopy provides a powerful, non-destructive method for the direct observation of both S-H and S-S bonds.[14] This technique relies on the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule.
The S-H stretching vibration gives rise to a characteristic Raman band in the spectral region of 2500-2600 cm⁻¹, an area that is typically free from interference from other protein vibrational modes.[15][16] The S-S stretching vibration is observed at a lower frequency, typically in the range of 500-550 cm⁻¹.[16][17] The exact frequency of these bands can be sensitive to the local chemical environment, conformation, and hydrogen bonding.[15][18]
Comparative Data: Raman Spectroscopy
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Key Insights |
| Thiol (-SH) | S-H Stretch | 2500 - 2600[15] | Direct detection of free thiols. Frequency can indicate hydrogen bonding and conformation.[15] |
| Disulfide (-S-S-) | S-S Stretch | 500 - 550[16] | Direct detection of disulfide bonds. Frequency can be correlated with the C-S-S-C dihedral angle.[17] |
Experimental Protocol: Raman Spectroscopic Analysis
-
Sample Preparation:
-
Samples can be analyzed as solids, liquids, or in aqueous solutions.
-
For solutions, use a quartz cuvette. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire spectra over a range that includes both the S-H and S-S stretching regions (e.g., 400 - 2800 cm⁻¹).
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic peaks for the S-H and S-S stretching vibrations.
-
The intensity of these peaks can be used for semi-quantitative analysis of the relative amounts of thiols and disulfides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is a highly versatile technique that provides detailed information about the chemical environment of specific nuclei. For the analysis of thiols and disulfides, both ¹H and ¹³C NMR can be employed.
In ¹H NMR, the proton of the thiol group (-SH) typically appears as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding. A key distinguishing feature in the ¹H NMR spectra can be the multiplicity of the signal for the methylene group adjacent to the sulfur atom.[19]
¹³C NMR can also be a powerful tool, with the chemical shift of the carbon atom attached to the sulfur (Cβ) being particularly sensitive to the oxidation state of the sulfur.[20]
Comparative Data: NMR Spectroscopy
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Key Distinguishing Features |
| ¹H | Thiol (-SH ) | 1.0 - 2.0 (aliphatic), 3.0 - 4.0 (aromatic) | Broad singlet, variable chemical shift. |
| ¹H | Methylene adjacent to Thiol (-CH₂ -SH) | ~2.5 | Often a triplet.[19] |
| ¹H | Methylene adjacent to Disulfide (-CH₂ -S-S-) | ~2.7 | Often a triplet, but downfield shifted compared to the thiol.[19] |
| ¹³C | Carbon adjacent to Thiol (C -SH) | 20 - 40 | |
| ¹³C | Carbon adjacent to Disulfide (C -S-S-) | 35 - 50 | Downfield shifted compared to the thiol.[20] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The concentration should be sufficient for good signal detection (typically >1 mg/mL).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the magnet to obtain a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to identify the thiol and disulfide species.[19]
-
Visualizing the NMR Differentiation Logic
Caption: Key NMR spectral differences between thiols and disulfides.
Mass Spectrometry (MS): Unambiguous Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for the unambiguous identification and structural characterization of thiols and disulfides, particularly in complex mixtures and biological samples like proteins.[21][22]
Thiols can be selectively derivatized to enhance their detection by ESI-MS.[23] Disulfides, on the other hand, are often identified after reduction to their corresponding thiols.[7] A common strategy for disulfide bond mapping in proteins involves enzymatic digestion under non-reducing conditions, followed by LC-MS/MS analysis to identify the disulfide-linked peptides.[13]
Comparative Data: Mass Spectrometry
| Analyte | Method | Key Observations |
| Thiol | ESI-MS after derivatization (e.g., with N-ethylmaleimide, NEM) | Increased mass corresponding to the derivatizing agent.[24] |
| Disulfide | ESI-MS/MS of non-reduced peptides | Characteristic fragmentation patterns of disulfide-linked peptides.[13] |
| Thiol & Disulfide | MALDI-TOF MS | Can distinguish between the reduced (thiol) and oxidized (disulfide) forms of a peptide or small protein by their mass difference. |
Experimental Protocol: General Approach for Thiol/Disulfide Analysis by LC-MS
-
Sample Preparation:
-
For Free Thiol Analysis: Alkylate free thiols with a reagent like iodoacetamide or NEM to prevent disulfide bond formation.
-
For Disulfide Analysis: Digest the protein with a specific protease (e.g., trypsin) under non-reducing conditions.
-
-
LC Separation:
-
Separate the peptides using reverse-phase HPLC.
-
-
MS Analysis:
-
Analyze the eluting peptides using an ESI mass spectrometer.
-
For disulfide-linked peptides, perform MS/MS to obtain fragmentation data for sequence identification.
-
-
Data Analysis:
-
Use bioinformatics software to identify the peptides and locate the disulfide bonds.
-
Trustworthiness Through Self-Validating Systems
The protocols described herein are designed to be self-validating. For instance, in the UV-Vis quantification of disulfides, the complete reduction can be confirmed by the cessation of any further increase in absorbance at 412 nm after the addition of more reducing agent. In Raman spectroscopy, the disappearance of the S-S band and the concomitant appearance of the S-H band upon reduction provides direct evidence of the conversion.
Conclusion
The spectroscopic differentiation of thiols and disulfides is a critical capability for researchers across various scientific disciplines. While each technique offers unique advantages, a multi-faceted approach often provides the most comprehensive and reliable results. UV-Vis spectroscopy, particularly with the use of Ellman's reagent, remains a simple and robust method for quantification. Raman spectroscopy offers the benefit of direct and non-destructive analysis. NMR provides detailed structural information about the local chemical environment, and mass spectrometry delivers unambiguous identification and is unparalleled for the analysis of complex biological samples. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently characterize and quantify these vital functional groups, advancing their scientific endeavors.
References
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- Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method.
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- Beaupre, B. A., & Weiss, R. A. (2021). Thiol- and disulfide-containing polymers: A review. Journal of Polymer Science, 59(1), 7-26.
- Fava, A., Iliceto, A., & Camera, E. (1957). Absorption Spectra of Aromatic Disulfides. Journal of the American Chemical Society, 79(4), 833-836. [Link]
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.
- Williams, R. W. (1998). Cysteine conformation and sulfhydryl interactions in proteins and viruses. 3. Quantitative measurement of the Raman S-H band intensity and frequency. Journal of molecular biology, 275(5), 873-883. [Link]
- Penfold, T. J., Rittmann, J., Rittmann-Frank, M. H., Harlang, T. C., Czapla-Masztafiak, J., & van Driel, T. B. (2018). UV-photochemistry of the biologically relevant thiol group and the disulfide bond: Evolution of early photoproducts from picosec. EPJ Web of Conferences, 167, 02003. [Link]
- Van Wart, H. E., Lewis, A., Scheraga, H. A., & Saeva, F. D. (1973). Disulfide bond dihedral angles from Raman spectroscopy. Proceedings of the National Academy of Sciences, 70(9), 2619-2623. [Link]
- Monostori, P., Wittmann, G., Karg, E., & Túri, S. (2009). Determination of glutathione and glutathione disulfide in biological samples: An in-depth review.
- Ozaki, Y., & Mizuno, A. (1987). Inter-and intramolecular disulfide bond formation and related structural changes in the lens proteins. A Raman spectroscopic study in vivo of lens aging. Biochemistry, 26(23), 7386-7392. [Link]
- Shinohara, A., Shinmori, H., & Ohkubo, K. (2018). Change in UV–vis absorption spectra on disulfide/thiolate ligand exchange reaction between 1 and 2@AuNP.
- Dahab, A. A., & Al-Ghobashy, M. A. (2016). Identification and characterisation of disulphide bonds in therapeutic proteins by using Raman Spectroscopy.
- Kachim, A., Sadek, M., & Gilles, N. (2016). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. Marine drugs, 14(10), 178. [Link]
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A Comparative Guide to the Synthesis of 4-Bromobenzyl Mercaptan: Benchmarking Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, 4-bromobenzyl mercaptan serves as a critical intermediate, valued for its reactive thiol group and the presence of a bromine atom that allows for further molecular elaboration. The efficiency and purity of its synthesis are paramount to the success of subsequent reactions. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering an in-depth analysis of their underlying principles, detailed experimental protocols, and a head-to-head comparison of their performance.
Introduction to Synthetic Strategies
The synthesis of this compound (also known as (4-bromophenyl)methanethiol) typically starts from the readily available precursor, 4-bromobenzyl bromide. The primary transformation involves the introduction of a thiol (-SH) group by displacing the bromine atom. This can be achieved through several nucleophilic substitution strategies, each with its own set of advantages and drawbacks. The main routes we will explore are:
-
The Thiourea Method: A classic two-step approach involving the formation of a stable isothiouronium salt followed by hydrolysis.
-
The Sodium Hydrosulfide Method: A direct nucleophilic substitution that can be significantly enhanced by phase-transfer catalysis.
-
Reduction of 4,4'-Dibromodibenzyl Disulfide: A route that involves the cleavage of a disulfide bond.
This guide will dissect each of these methods, providing the necessary data and insights for researchers to make an informed decision based on their specific laboratory or industrial needs.
Method 1: The Thiourea Route - A Reliable, Two-Step Synthesis
The reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to the corresponding thiol, is a well-established and reliable method.[1] This approach is often favored as it minimizes the formation of the common byproduct, dialkyl sulfide, which can be a significant issue in other methods.[2]
Underlying Principles
The synthesis proceeds in two distinct steps. First, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of 4-bromobenzyl bromide in an SN2 reaction to form a stable, crystalline S-(4-bromobenzyl)isothiouronium bromide salt. This salt is easily isolated and purified, which can be advantageous for ensuring the purity of the final product. The second step involves the hydrolysis of the isothiouronium salt under basic conditions to yield the desired this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the thiourea method.
Detailed Experimental Protocol
Step 1: Synthesis of S-(4-bromobenzyl)isothiouronium bromide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzyl bromide (e.g., 25.0 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, during which the S-(4-bromobenzyl)isothiouronium bromide will precipitate.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Step 2: Hydrolysis to this compound
-
To the isolated S-(4-bromobenzyl)isothiouronium bromide, add a solution of sodium hydroxide (e.g., 12 g, 0.3 mol) in 100 mL of water.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.
-
The this compound will separate as an oil. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Method 2: The Sodium Hydrosulfide Route - A Direct Approach with a Catalytic Boost
The direct reaction of 4-bromobenzyl bromide with sodium hydrosulfide (NaSH) is a more atom-economical approach as it is a one-step process. However, a significant drawback is the potential for the newly formed, highly nucleophilic thiolate to react with another molecule of 4-bromobenzyl bromide, leading to the formation of bis(4-bromobenzyl) sulfide as a major byproduct.[3][4] This issue can be largely mitigated by the use of a phase-transfer catalyst (PTC).[5]
The Role of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the substrate).[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydrosulfide anion from the aqueous phase to the organic phase, where it can react with the 4-bromobenzyl bromide. This allows the reaction to proceed at a much lower temperature, which significantly reduces the rate of the competing sulfide formation.[5]
Reaction Mechanism with Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalyzed synthesis of this compound.
Detailed Experimental Protocol (with PTC)
-
In a round-bottom flask, dissolve 4-bromobenzyl bromide (e.g., 25.0 g, 0.1 mol) in a suitable organic solvent (e.g., 100 mL of toluene or dichloromethane).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 1.6 g, 0.005 mol).
-
In a separate beaker, prepare a solution of sodium hydrosulfide (NaSH) (e.g., 8.4 g of 70% NaSH, ~0.105 mol) in 100 mL of water.
-
Add the aqueous NaSH solution to the organic solution and stir the biphasic mixture vigorously at a low temperature (e.g., 10-15°C) for several hours.[5]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Method 3: Reduction of 4,4'-Dibromodibenzyl Disulfide
This method starts from the corresponding disulfide, which can be prepared by the oxidation of the mercaptan or through other synthetic routes. The reduction of the disulfide bond is a clean reaction that typically gives high yields of the thiol without the formation of sulfide byproducts.
Common Reducing Agents
Several reducing agents can be employed for the cleavage of disulfide bonds. Two common and effective choices are:
-
Zinc dust in an acidic medium: This is a classic and cost-effective method for disulfide reduction.[6]
-
Sodium borohydride (NaBH₄): A milder and often more selective reducing agent that is compatible with a variety of functional groups.[7]
Experimental Workflow for Disulfide Reduction
Caption: General workflow for the reduction of 4,4'-dibromodibenzyl disulfide.
Detailed Experimental Protocol (using Zinc/Acetic Acid)
-
In a round-bottom flask, suspend 4,4'-dibromodibenzyl disulfide (e.g., 20.2 g, 0.05 mol) in glacial acetic acid (100 mL).
-
Add zinc dust (e.g., 9.8 g, 0.15 mol) portion-wise with stirring. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc dust.
-
Pour the filtrate into a larger volume of water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Performance Comparison
The choice of synthetic route will often depend on a balance of factors including yield, purity, cost, safety, and scalability. The following table provides a comparative summary of the three methods.
| Feature | Thiourea Method | Sodium Hydrosulfide Method (with PTC) | Disulfide Reduction Method (Zn/AcOH) |
| Typical Yield | 70-85% | 85-95%[5] | >90% |
| Purity of Crude Product | Generally high due to isolable intermediate. | Good, with minimal sulfide byproduct at low temperatures.[5] | High, main impurity is unreacted disulfide. |
| Reaction Time | 4-6 hours (two steps) | 2-4 hours | 1-3 hours |
| Scalability | Good, but two steps can be less efficient for large scale. | Excellent, one-pot procedure is advantageous. | Good, but requires handling of solid reagents. |
| Cost of Reagents | Moderate (Thiourea is inexpensive). | Low (NaSH is inexpensive, PTC is used catalytically). | Low (Zinc and acetic acid are inexpensive). |
| Safety Concerns | Handling of mercaptan in the final step. | Handling of NaSH (can release H₂S) and malodorous mercaptan. | Flammable hydrogen gas is evolved. |
| Key Advantages | Avoids sulfide byproduct, pure intermediate. | High yield, one-pot, fast reaction at low temperature. | Clean reaction, high yield, no sulfide byproduct. |
| Key Disadvantages | Two-step process, can be more time-consuming. | Potential for sulfide byproduct if not well-controlled. | Requires a pre-synthesized disulfide starting material. |
Conclusion and Recommendations
For laboratory-scale synthesis where high purity is the primary concern, the thiourea method offers a reliable route with the advantage of an isolable and purifiable intermediate, effectively minimizing the common sulfide byproduct.
For applications where efficiency, yield, and scalability are critical, the sodium hydrosulfide method with phase-transfer catalysis stands out as the superior choice. The ability to conduct the reaction at low temperatures in a one-pot fashion leads to high yields and minimizes byproduct formation, making it an attractive option for industrial production.[5]
The disulfide reduction method is an excellent option if the disulfide precursor is readily available or easily synthesized. It is a clean and high-yielding reaction, but its practicality is contingent on the accessibility of the starting material.
Ultimately, the optimal synthesis of this compound will depend on the specific requirements of the researcher or organization. By understanding the nuances of each method presented in this guide, scientists can select the most appropriate route to efficiently and effectively produce this valuable synthetic intermediate.
References
- Journal of Advanced Scientific Research. (2024). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. [Link]
- Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. [Link]
- ARKAT USA, Inc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]
- ResearchGate. (2025). Metallic Zinc Reduction of Disulfide Bonds between Cysteine Residues in Peptides and Proteins. [Link]
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- Google Patents. (1988).
- Studylib. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromobenzyl Mercaptan
As researchers and developers, our work with reactive and specialized chemical intermediates like 4-Bromobenzyl mercaptan is fundamental to innovation. However, our responsibility extends beyond the synthesis to the entire lifecycle of these materials, culminating in their safe and compliant disposal. This guide provides a procedural framework grounded in scientific principles for managing this compound waste, ensuring the safety of personnel and the protection of our environment.
The potent nature of mercaptans, characterized by their extreme malodor and reactivity, necessitates a disposal plan that is both rigorous and well-understood. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed safety decisions in your laboratory.
Part 1: Foundational Knowledge & Immediate Safety Protocols
Before addressing disposal, a firm understanding of the compound's characteristics is essential. This knowledge forms the basis of all safe handling and emergency procedures.
Hazard Profile of this compound
This compound (also known as (4-bromophenyl)methanethiol) is an organosulfur compound whose primary hazards stem from its thiol group and brominated aromatic ring.[1] It is classified as an acute toxicant and irritant.
-
Acute Toxicity: The compound is considered hazardous and toxic if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: It is a known skin and serious eye irritant.[2][3]
-
Stench: Like all low molecular weight mercaptans, it possesses an intensely disagreeable odor, with odor thresholds reported as low as the parts-per-billion range.[4] This serves as an immediate, albeit unpleasant, indicator of a containment breach.
-
Reactivity: The thiol group can be readily oxidized, and the compound may react with strong bases and oxidizing agents.[1] It is also known to be corrosive to certain metals like copper and brass.[5]
| Property | Value | Source |
| CAS Number | 19552-10-4 | [6] |
| Molecular Formula | C₇H₇BrS | [1][7] |
| Molecular Weight | 203.10 g/mol | |
| Appearance | White to pale yellow fused low melting solid | [8] |
| Melting Point | 27-31 °C (lit.) | [7] |
| Hazards | Acute oral, dermal, and inhalation toxicity; Skin & eye irritant | [2] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound in any form, including its waste products.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and the potent irritating effects of vapors.[2][9] |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton™). Double-gloving with nitrile gloves may be appropriate for short-duration tasks. | Provides a robust barrier against skin contact, which can cause irritation and systemic toxicity.[10] |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. | Protects against contamination of personal clothing. Disposable aprons are recommended as odors can be difficult to remove.[5] |
| Respiratory | Not typically required when all handling is performed within a certified chemical fume hood. A NIOSH-approved respirator may be necessary for spill response. | The fume hood is the primary engineering control for preventing inhalation exposure.[10] |
Core Principle: All operations involving this compound, from initial handling to waste consolidation, MUST be conducted within a properly functioning chemical fume hood to contain its vapors and overwhelming odor.[4][5][10]
Part 2: The Disposal Workflow: From Generation to Collection
Proper disposal is a systematic process governed by a clear regulatory framework. In the United States, the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA), provides the "cradle-to-grave" approach for managing hazardous waste.[11][12] Your institution's Environmental Health & Safety (EHS) office translates these federal and state regulations into actionable laboratory procedures.[13]
Waste Segregation and Containerization
The first step in the disposal workflow is meticulous segregation at the point of generation.
-
Designate a Waste Stream: this compound waste should be collected in its own dedicated hazardous waste container.
-
Avoid Co-mingling: Do NOT mix this waste with other streams, particularly:
-
Oxidizers (e.g., bleach, permanganate, peroxides): Can lead to vigorous, exothermic reactions.
-
Strong Bases (e.g., sodium hydroxide): Can deprotonate the thiol, potentially altering its reactivity and solubility.
-
Aqueous Waste: The compound has limited water solubility.[1]
-
-
Select the Correct Container: Use a robust, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE, or glass). Ensure the container is free of incompatible residues, such as copper or brass fittings, which are corroded by mercaptans.[5] The container should be large enough to hold the expected waste volume without being more than 80% full.
Hazardous Waste Labeling
Proper labeling is a critical compliance and safety requirement.[13][14]
-
Attach a hazardous waste tag provided by your EHS department as soon as you begin accumulating waste.
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages.
-
Indicate the associated hazards: "Toxic," "Irritant," "Stench."
-
Keep the container closed with a secure lid at all times, except when adding waste.
On-Site Neutralization: A Considered Approach
For waste containing high concentrations of this compound, an in-lab chemical neutralization (oxidation) step can be employed to mitigate the potent odor and reduce reactivity prior to final disposal. This procedure does not render the waste non-hazardous and must not be used as a means for drain disposal. The treated waste must still be collected and disposed of as hazardous waste.[14][15]
Causality: This protocol utilizes sodium hypochlorite (bleach) to oxidize the thiol (-SH) group to a less odorous and more stable sulfonic acid or sulfonate salt (-SO₃H or -SO₃⁻).
Objective: To safely reduce the odor and reactivity of this compound waste prior to EHS collection.
Materials:
-
Concentrated this compound waste (in an organic solvent).
-
Standard laboratory bleach (5-8.25% sodium hypochlorite).
-
Large beaker or flask (at least twice the volume of the waste).
-
Stir bar and stir plate.
-
Aqueous sodium hydroxide solution (1 M).
Procedure:
-
Work in a Fume Hood: Place the beaker containing the mercaptan waste on a stir plate inside a certified chemical fume hood.
-
Begin Stirring: Start gentle stirring of the waste solution.
-
Basify (Optional but Recommended): If the waste is in a non-reactive organic solvent, slowly add an equal volume of 1 M NaOH solution. This converts the thiol to the more water-soluble and reactive thiolate anion, facilitating the oxidation.
-
Slow Addition of Oxidant: Slowly and in small portions, add the bleach solution to the stirring waste. An initial 2:1 volume ratio of bleach to original waste is a conservative starting point.[10]
-
Monitor the Reaction: The reaction may be exothermic. Monitor the temperature and control the addition rate to prevent excessive heat generation. The characteristic mercaptan odor should noticeably decrease.
-
Allow for Reaction Time: Continue stirring for at least 2 hours to ensure the reaction goes to completion.
-
Final Containerization: The resulting aqueous/organic mixture is still hazardous waste. Transfer it to your designated, properly labeled hazardous waste container.
Part 3: Emergency Preparedness & Spill Response
Immediate and correct action during a spill is critical to mitigating exposure and contamination.
Spill Response Protocol
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS emergency line.[4][14]
-
Don PPE: Before addressing the spill, don the full, appropriate PPE as described in section 1.2.
-
Containment:
-
For Solids: If the material is still in its solid form, carefully sweep it up and place it into a suitable disposal container. Avoid creating dust.[9]
-
For Liquids/Melted Solid: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collection: Carefully scoop the absorbent material and place it into a sealable, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (gloves, wipes, pads) must be disposed of as hazardous waste.[14]
Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
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Mastering the Handling of 4-Bromobenzyl Mercaptan: A Guide to Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the safe and effective handling of reactive chemical reagents is paramount. 4-Bromobenzyl mercaptan, a versatile intermediate in organic synthesis, requires meticulous attention to safety protocols due to its hazardous properties.[1] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal methods to ensure a secure laboratory environment.
Understanding the Risks: Hazard Profile of this compound
This compound (CAS No. 19552-10-4) is classified as a hazardous substance, presenting multiple risks upon exposure.[2] It is categorized as causing skin and serious eye irritation.[2] Furthermore, it is harmful if swallowed, in contact with skin, or inhaled.[3] One of the most distinct characteristics of thiols, also known as mercaptans, is their potent and unpleasant odor, which can be detected at very low concentrations.[4][5]
Table 1: Hazard Classification for this compound [2]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Given these hazards, the implementation of stringent safety measures is not merely a recommendation but a critical necessity for laboratory personnel.
Core Protective Measures: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.
Engineering Controls: The Primary Barrier
All work with this compound must be conducted within a certified chemical fume hood.[6] This engineering control is fundamental to minimizing the inhalation of vapors and containing its offensive odor.[4][6] The fume hood's exhaust should be equipped with a bleach trap to neutralize any escaping thiol vapors.[4]
Hand Protection: Preventing Dermal Contact
Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6]
Eye and Face Protection: Shielding from Splashes
Tightly fitting safety goggles with side shields are required to protect the eyes from splashes.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Body Protection: Guarding Against Contamination
A standard laboratory coat should be worn at all times to protect against accidental spills.[6] This should be supplemented with appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection: For Elevated Risk Scenarios
In situations where exposure limits may be exceeded or if irritation is experienced, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[2]
Operational Blueprint: From Handling to Disposal
A systematic workflow is critical for the safe handling and disposal of this compound. The following procedural steps provide a clear guide for laboratory operations.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure a bleach bath (a 1:1 mixture of commercial bleach and water) is ready within the fume hood for the immediate decontamination of glassware and utensils.[6][7]
-
Transfer : To minimize the release of its potent odor, use a syringe or cannula for liquid transfers.
-
Reaction Setup : All reactions should be conducted in a closed system. The exhaust from the reaction apparatus must be passed through a bleach trap to neutralize any volatile thiols.[4]
Emergency Response: Spills and Exposure
In the event of a spill or exposure, immediate and decisive action is critical.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[8]
-
Small Spills : For small spills within the fume hood, use an inert absorbent material. The contaminated absorbent should then be placed in a sealed container for disposal as hazardous waste.[4]
Waste Management and Disposal
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and odor issues.
-
Glassware Decontamination : All glassware that has come into contact with the thiol should be submerged in a prepared bleach bath and allowed to soak for at least 14 hours to ensure complete neutralization.[7]
-
Liquid Waste : Unused or waste this compound should be neutralized with a bleach solution in a fume hood.[4] The resulting solution must be disposed of as hazardous waste.[4]
-
Solid Waste : Contaminated items such as gloves, paper towels, and absorbent pads should be sealed in a labeled, airtight container and disposed of as hazardous waste.[4]
Logical Framework for PPE Selection
The selection of appropriate PPE is a logical process based on the potential routes of exposure.
Caption: Decision tree for selecting PPE based on exposure routes.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.
References
- BenchChem. (2025). Personal protective equipment for handling Thiol-PEG6-alcohol.
- Fisher Scientific. (2025).
- ChemBK. (2024). (4-Bromobenzyl)mercaptan.
- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
- Unknown. (n.d.). How to Work with Thiols-General SOP.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- Reddit. (2013). Handling thiols in the lab.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2025).
- Google Patents. (n.d.). US4163708A - Process for the removal of thiols from hydrocarbon oils.
- University College London. (2020). Thiols | Safety Services.
- Tempshield. (n.d.). LOX Safety Kits.
Sources
- 1. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
